molecular formula C12H11N3 B569391 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole CAS No. 1256246-38-4

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Cat. No.: B569391
CAS No.: 1256246-38-4
M. Wt: 197.241
InChI Key: LJVKTBSNTUPMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole (CAS 1256246-38-4) is a high-purity chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. This indole-pyrazole hybrid is a key reactant in the preparation of pyrazolic analogs of granulatimide and isogranulatimide, which function as selective inhibitors of checkpoint 1 (Chk1) kinase, a promising target in anticancer research . The strategic combination of indole and pyrazole heterocycles, both known for their diverse biological activities, creates a hybrid molecule with enhanced research value . Indole derivatives are recognized for their antioxidant, anticancer, and anti-inflammatory properties, while pyrazole scaffolds exhibit a broad spectrum of biological effects, including anticancer and antioxidant activities . Recent scientific investigations into indole–pyrazole hybrids have demonstrated that these compounds can exhibit significant cytoprotective effects on human erythrocytes (red blood cells) under oxidative stress, helping to protect cell membranes from damage and prevent hemolysis . This makes this compound a valuable compound for researchers exploring new therapeutic agents and studying mechanisms to counteract oxidative stress, which is a key factor in many chronic diseases . This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyrazol-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVKTBSNTUPMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole synthesis pathways and reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Introduction: The Strategic Importance of the Pyrazolyl-Indole Scaffold

The fusion of indole and pyrazole rings into a single molecular entity creates a privileged scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] The indole nucleus, a key component in numerous natural products and drugs like tryptophan and serotonin, offers a versatile backbone for biological interactions.[4][5] Similarly, the pyrazole moiety is a cornerstone of medicinal chemistry, found in blockbuster drugs such as Celecoxib and Sildenafil, valued for its metabolic stability and ability to engage in hydrogen bonding.[6][7]

The hybrid molecule, this compound, combines these two pharmacophores. The methyl group at the 5-position can enhance lipophilicity and modulate electronic properties, while the C(2)-linked pyrazole acts as a potent hydrogen bond acceptor and metallic chelator. This unique combination makes the scaffold a prime candidate for kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, focusing on the underlying reaction mechanisms and strategic considerations for researchers in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, which form the basis of the most viable synthetic pathways:

  • C(2)-N(pyrazole) Bond Disconnection: This strategy involves forming the indole core first and subsequently introducing the pyrazole ring. This is arguably the most common approach, relying on robust cross-coupling methodologies. The key intermediate is a 5-methyl-1H-indole functionalized at the C(2) position, such as a 2-haloindole or a 2-aminoindole.

  • Indole Ring Disconnection: This approach involves first coupling the pyrazole moiety to a phenyl ring, followed by the construction of the indole's pyrrole ring. The Fischer indole synthesis is the classic and most powerful transformation for this strategy, requiring a suitably substituted phenylhydrazine precursor.

Below, we will explore these two pathways in detail, providing mechanistic insights and practical protocols.

Pathway I: Indole Core Formation Followed by C-N Cross-Coupling

This pathway is highly modular, allowing for the synthesis of a common indole intermediate that can then be diversified. The synthesis is conceptually divided into two stages: the formation of a 2-functionalized 5-methylindole and the subsequent coupling with pyrazole.

Stage 1: Synthesis of 2-Halo-5-methyl-1H-indole

While various methods exist for indole synthesis, a common route to a 2-haloindole precursor involves the cyclization of an appropriate aniline derivative. For instance, a Larock indole synthesis or a similar palladium-catalyzed process can be employed.

Stage 2: Installation of the Pyrazole Moiety via C-N Cross-Coupling

With the 2-halo-5-methyl-1H-indole intermediate in hand, the crucial C(sp²)-N(pyrazole) bond can be formed using modern transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[8] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[8] For the coupling of N-heterocycles like pyrazole, the choice of ligand is critical to achieving high yields.[9][10]

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halo-5-methyl-1H-indole, forming a Pd(II) complex.

  • Ligand Substitution/Amine Coordination: The pyrazole (acting as the amine component) coordinates to the Pd(II) center, typically after dissociation of a ligand or the halide. A strong, non-coordinating base deprotonates the coordinated pyrazole's N-H.

  • Reductive Elimination: This is the product-forming step. The C(2) of the indole and the N(1) of the pyrazole couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition center amine_complex Amine Coordination Complex (Pd-II) oa_complex->amine_complex Amine Binding & Deprotonation product_complex Product Formation amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration output 5-Methyl-2-(pyrazol-1-yl)indole (Ar-NR₂) product_complex->output input1 2-Halo-5-methylindole (Ar-X) input1->oa_complex input2 Pyrazole (R₂NH) + Base input2->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[11][12] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with specific ligands (like L-proline or phenanthroline), allowing the reaction to proceed under milder conditions.[12][13][14]

Reaction Mechanism: The mechanism of the ligand-accelerated Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) cycle.

  • Ligand Exchange/Coordination: The pyrazole and the 2-halo-5-methyl-1H-indole coordinate to the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper center to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the product and regenerating the Cu(I) catalyst.

Ullmann Condensation Cycle cu1 Cu(I)L_n oa_complex Oxidative Addition Complex (Cu-III) cu1->oa_complex Oxidative Addition center re_step Reductive Elimination oa_complex->re_step C-N Bond Formation re_step->cu1 Catalyst Regeneration output 5-Methyl-2-(pyrazol-1-yl)indole re_step->output input1 2-Halo-5-methylindole (Ar-X) input1->oa_complex input2 Pyrazole + Base input2->cu1

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Buchwald-Hartwig Amination

ParameterConditionRationale
Indole Substrate 2-Bromo-5-methyl-1H-indoleBromo-indoles offer a good balance of reactivity and stability.
Pyrazole 1.2 equivalentsA slight excess ensures complete consumption of the limiting indole substrate.
Catalyst Pd₂(dba)₃ (2 mol%)A common and effective palladium(0) precursor.
Ligand Xantphos (4 mol%)A bulky, electron-rich biarylphosphine ligand that facilitates reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)Carbonate bases are strong enough to deprotonate pyrazole without side reactions.
Solvent Dioxane or TolueneHigh-boiling, non-protic solvents suitable for cross-coupling reactions.
Temperature 100-110 °CProvides the necessary thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-methyl-1H-indole (1.0 mmol), pyrazole (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway II: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[15][16][17] To synthesize the target molecule via this route, the most direct approach involves reacting 4-methylphenylhydrazine with a ketone that already contains the pyrazole moiety.

Key Precursors:

  • 4-Methylphenylhydrazine: A commercially available starting material.

  • 1-(1H-Pyrazol-1-yl)acetone: A key ketone intermediate that is not commercially available and must be synthesized, typically via nucleophilic substitution of chloroacetone with pyrazole.

Reaction Mechanism: The mechanism is a cascade of acid-catalyzed rearrangements.[5][15][16][17]

  • Hydrazone Formation: 4-Methylphenylhydrazine reacts with 1-(1H-pyrazol-1-yl)acetone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form (an ene-hydrazine). This step is crucial for the subsequent sigmatropic rearrangement.

  • [18][18]-Sigmatropic Rearrangement: The ene-hydrazine undergoes an acid-catalyzed[18][18]-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the six-membered ring. The nucleophilic amine then attacks the imine carbon to form the five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the aromatic indole ring.

Fischer Indole Synthesis start Phenylhydrazine + Ketone hydrazone Hydrazone Formation (+ H⁺, - H₂O) start->hydrazone enehydrazine Tautomerization (Ene-hydrazine) hydrazone->enehydrazine rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine rearomatization Rearomatization diimine->rearomatization cyclization Intramolecular Cyclization rearomatization->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ (+ H⁺) aminal->elimination product Indole Product elimination->product

Sources

A Technical Guide to the Predicted Biological Activities and Potential Molecular Targets of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular scaffold 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole represents a strategic hybridization of two pharmacologically privileged heterocycles: indole and pyrazole. The indole nucleus is a cornerstone of numerous bioactive compounds, while the pyrazole ring offers metabolic stability and versatile molecular interactions.[1][2] Although direct experimental data for this specific molecule is not extensively published, a robust analysis of structurally similar indole-pyrazole conjugates allows for a well-grounded prediction of its biological potential. This guide synthesizes data from analogous compounds to forecast the primary therapeutic activities and molecular targets of this compound. The predominant predicted activity is in oncology, with high potential for action as an anticancer agent. The most probable mechanisms of action include the inhibition of tubulin polymerization and the modulation of key oncogenic kinases. This document outlines these potential activities, proposes underlying mechanisms, and provides detailed experimental workflows for validation.

The Rationale of Molecular Hybridization: The Indole-Pyrazole Scaffold

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in modern drug discovery aimed at creating single molecules with enhanced affinity, improved efficacy, or multi-target capabilities.[1][3] The this compound structure is a quintessential example of this approach.

  • The Indole Moiety: The indole ring is a prominent feature in numerous pharmaceuticals and natural products.[4] Its structural similarity to the amino acid tryptophan allows it to interact with a wide array of biological targets. The 5-methyl substitution can enhance lipophilicity and modulate binding interactions.

  • The Pyrazole Moiety: Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The pyrazole ring is a bioisostere for other cyclic structures and can participate in hydrogen bonding and pi-stacking interactions, making it a valuable component for anchoring a molecule within a protein's active site.[6]

The conjugation of these two scaffolds has yielded derivatives with significant therapeutic potential, particularly in the realm of oncology.[1]

Predicted Primary Biological Activity: Anticancer Potential

Based on extensive evidence from analogous indole-pyrazole hybrids, the most significant predicted biological activity for this compound is as an anticancer agent. The potential mechanisms are multifaceted, with the strongest evidence pointing towards tubulin and kinase inhibition.

Primary Target: Tubulin Polymerization Inhibition

A significant number of indole-pyrazole hybrids have been identified as potent inhibitors of tubulin polymerization.[6] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Structurally related compounds have been shown to bind to the colchicine site on β-tubulin.[6] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting unstable microtubule network cannot form a proper mitotic spindle, which triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[6]

Supporting Data from Analogous Compounds: Several structurally diverse indole-3-pyrazole-5-carboxamide analogues have demonstrated potent antiproliferative activity against various cancer cell lines.

Compound ID (Reference)Cancer Cell LineIC₅₀ (μM)Tubulin IC₅₀ (μM)
Compound 18 [6]Huh7 (Hepatocellular)0.619
Compound 18 [6]MCF-7 (Breast)2.919
Compound 18 [6]HCT116 (Colon)2.519
Compound 7a [3]HepG2 (Hepatocellular)6.1 ± 1.9Not Reported
Compound 7b [3]HepG2 (Hepatocellular)7.9 ± 1.9Not Reported

The potent, low-micromolar activity of these analogs strongly suggests that this compound is a candidate for investigation as a tubulin-targeting agent.

Predicted Signaling Pathway: Tubulin Inhibition

G Compound This compound Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Predicted mechanism of anticancer action via tubulin polymerization inhibition.

Secondary Target: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole-pyrazole scaffold has been successfully employed to develop inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[3][4]

Mechanism of Action: These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks aberrant signaling pathways that drive cell proliferation, survival, and metastasis. Molecular docking studies of related compounds have shown that the indole and pyrazole moieties can form critical hydrogen bonds and hydrophobic interactions within the kinase active site.[3][7]

Supporting Evidence:

  • A series of pyrazolyl-s-triazine compounds incorporating an indole motif were designed as dual inhibitors of EGFR and CDK-2, with one analog showing an IC₅₀ of 34.1 nM against EGFR.[4]

  • Newly synthesized pyrazolinyl-indole derivatives have demonstrated significant cytotoxic activity across a panel of 56 NCI cell lines, with molecular docking studies suggesting EGFR tyrosine kinase as a primary target.[8]

  • Certain indole-pyrazole hybrids have been shown to modulate the levels of cell cycle and apoptosis-related proteins, including CDK-2, caspase-3, Bcl-2, and Bax, further supporting kinase-mediated activity.[1][3]

Predicted Signaling Pathway: Kinase Inhibition

G Compound This compound Kinase Binds to ATP-Binding Site of Oncogenic Kinase (e.g., EGFR, CDK-2) Compound->Kinase Block Blockade of Downstream Signaling Pathway Kinase->Block Inhibit Inhibition of Cancer Cell Proliferation and Survival Block->Inhibit

Caption: Predicted mechanism of anticancer action via protein kinase inhibition.

Speculative Target: Androgen Receptor (AR) Antagonism

While less directly supported, there is a potential for activity against the androgen receptor, a key driver of prostate cancer.[9] This hypothesis is based on studies of 5-methyl-1H-pyrazole derivatives (lacking the indole moiety) which were identified as potent AR antagonists.[9] The indole ring at the 2-position would significantly alter the structure, but the core 5-methyl-pyrazole element suggests that exploring AR antagonism, particularly in prostate cancer cell lines like LNCaP, would be a worthwhile secondary investigation.

Other Potential Therapeutic Areas

The broader classes of indole and pyrazole derivatives are associated with a wide range of biological activities, suggesting that this compound may possess activities beyond oncology.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines like TNF-α and IL-6.[10][11]

  • Antimicrobial and Antioxidant Activity: Various indole-pyrazole hybrids have been reported to exhibit antimicrobial and antioxidant properties, indicating potential applications in infectious diseases and conditions related to oxidative stress.[1][5]

Proposed Experimental Workflows for Target Validation

To empirically determine the biological activity and validate the predicted targets of this compound, a systematic, multi-stage experimental approach is required.

Workflow for Initial Screening and Target Validation

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action Elucidation A Synthesize & Purify Compound (>97% Purity) B In Vitro Cytotoxicity Screen (e.g., SRB/MTT Assay) [NCI-60 or Focused Panel] A->B C Determine GI₅₀ / IC₅₀ Values B->C D Tubulin Polymerization Assay (Fluorescence-based) C->D E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->E F Kinase Inhibition Panel (Biochemical Assays) C->F G Target Identification & Lead Optimization D->G E->G F->G

Caption: A phased experimental workflow for validating the compound's anticancer potential.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a robust method for initial cytotoxicity screening against adherent cancer cell lines.[6]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Methodology:

  • Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Gently discard the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using non-linear regression analysis.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on tubulin assembly.[6]

Objective: To determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀).

Methodology:

  • Kit and Reagents: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The kit typically includes purified tubulin, a fluorescent reporter, and assembly buffer.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin (>99% pure), General Tubulin Buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a negative control (vehicle) and a positive control (e.g., Nocodazole or Colchicine).

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitor Fluorescence: Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (e.g., Ex: 360 nm, Em: 450 nm). The increase in fluorescence corresponds to the incorporation of the reporter into growing microtubules.

  • Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant, predictable potential as a novel anticancer agent. The convergence of evidence from numerous structurally related indole-pyrazole hybrids strongly indicates that its primary mechanism of action will likely involve the disruption of microtubule dynamics via tubulin polymerization inhibition, with a secondary potential for oncogenic kinase modulation. Its structural features make it a prime candidate for further investigation.

The immediate path forward requires the chemical synthesis of the compound, followed by the systematic execution of the proposed experimental workflows. Initial cytotoxicity screening against a diverse panel of cancer cell lines will confirm its antiproliferative activity. Subsequent mechanism-of-action studies, including direct tubulin polymerization and kinase inhibition assays, will serve to validate the predicted molecular targets. Positive results from these studies would establish this compound as a valuable lead compound for further preclinical development and structure-activity relationship (SAR) optimization.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kucuk, M., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. Available from: [Link]

  • Hassan, A. S., Moustafa, G., Awad, H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]

  • Wikipedia. (2021). List of AM cannabinoids. Wikipedia. Available from: [Link]

  • Al-Mokyna, F. H., Al-Rashidi, H. M., Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Bénédetti, Y., Dilly, S., Boufroura, H., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. National Institutes of Health. Available from: [Link]

  • Prasanna, C. S., T. R. R., & Kumar, C. S. A. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available from: [Link]

  • Zhang, Y., Song, J., Wang, Z., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Zhang, X., Zhang, Y., Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available from: [Link]

  • Liu, C., Ouni, I., D'Aronco, S., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2016). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • ResearchGate. (2024). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. ResearchGate. Available from: [Link]

  • Hassan, A. S., Moustafa, G., Awad, H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available from: [Link]

  • Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST WebBook. Available from: [Link]

  • Al-Haiza, M. A., Alowaidi, M. A., Gomaa, A. M., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available from: [Link]

  • Dwivedi, H., Shaharyar, M., Afzal, O., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed. Available from: [Link]

  • Semantic Scholar. (n.d.). A Facile One‐Pot Synthesis of New Fused Indole Pyrazole Derivatives and Their Anticancer and Antidiabetic Activities. Semantic Scholar. Available from: [Link]

  • Koga, H., & Ohta, A. (2000). Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. PubMed. Available from: [Link]

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Technical Guide to Physicochemical Characterization and Solubility Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The hybridization of indole and pyrazole scaffolds has emerged as a significant strategy in medicinal chemistry, yielding compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole belongs to this promising class of heterocyclic molecules. A thorough understanding of its physical and solubility characteristics is a critical prerequisite for its advancement in any drug discovery and development pipeline. These fundamental properties directly influence formulation strategies, bioavailability, and the reliability of in-vitro assay results.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide establishes a robust framework for its characterization. It combines known data for the molecular structure with predicted properties based on analogous compounds and outlines authoritative, field-proven methodologies for their empirical determination.

Part 1: Core Physicochemical Profile

The initial step in characterizing any novel compound is to establish its fundamental physicochemical identity. This data serves as the foundation for all subsequent experimental design.

Molecular Structure and Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁N₃

  • Molecular Weight: 197.24 g/mol

The structure consists of a 5-methyl substituted indole ring system linked at the 2-position to a pyrazole ring via a nitrogen atom. This combination of an electron-rich indole and a complementary pyrazole moiety defines its chemical personality and potential for biological interactions.

Predicted and Analogous Physical Characteristics

The following table summarizes the known and predicted physical properties. Melting points of structurally similar indole-pyrazole hybrids are provided as a reference to establish an expected range.[1]

PropertyValue / Expected CharacteristicRationale & Significance
Appearance Expected to be a crystalline solid (white to off-white/yellow powder).The planar, rigid heterocyclic structure favors formation of a stable crystal lattice. Visual inspection is the first step in sample assessment.
Melting Point (°C) Not explicitly reported. Expected range: 190-250 °C.This prediction is based on reported melting points for similar N-aryl-indole-pyrazole carboxamides, such as 197.5–198.5 °C and 249.8–250.3 °C.[1] A sharp melting point range (0.5-1.0°C) is a primary indicator of high purity.
Boiling Point (°C) Not applicable; likely to decompose at high temperatures.As a stable crystalline solid with strong intermolecular forces, it is expected to decompose before boiling under atmospheric pressure.
UV-Vis (λmax) Not explicitly reported.The conjugated system of the indole and pyrazole rings is expected to show characteristic UV absorbance, useful for quantification in solution.

Part 2: Experimental Protocol for Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical quality attribute. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5] Therefore, an accurate determination is a self-validating test for purity. The protocol below ensures accuracy through controlled heating rates, which allow the system to remain in thermal equilibrium.[6]

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of the dry this compound powder on a clean, dry watch glass.

    • If the crystals are not fine, gently crush them to a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be approximately 2-3 mm.[7]

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point.[6]

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the apparatus for a rapid heating ramp (e.g., 10-15°C per minute) to determine an approximate melting range. This initial, rough measurement saves time.

  • Measurement:

    • Rapid Determination (First Pass): Observe the sample through the magnifying lens. Note the approximate temperature at which the sample melts. Let the apparatus cool.

    • Accurate Determination (Second Pass): Using a fresh capillary tube, place the sample in the cooled apparatus.

    • Rapidly heat to about 20°C below the approximate melting point found in the first pass.[6]

    • Decrease the heating rate to 1-2°C per minute.[5] A slow heating rate is critical for an accurate reading.[7]

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation:

    • Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

Workflow Diagram

MeltingPointWorkflow A Sample Preparation (Grind & Pack Capillary) B Rough Determination (Rapid Heating Ramp) A->B C Note Approximate MP B->C D Cool Apparatus C->D E Precise Determination (New Sample, Slow Ramp) D->E F Record T1 (First Droplet) E->F G Record T2 (Completely Liquid) F->G H Report Range T1 - T2 G->H I Repeat for Reproducibility H->I

Caption: Workflow for Accurate Melting Point Determination.

Part 3: Solubility Profiling for Drug Discovery

Expertise & Experience: Solubility is a master variable in drug discovery, profoundly impacting everything from in-vitro assay concentration to in-vivo absorption.[4] A compound is of little value if it cannot be dissolved in a relevant biological or formulation medium. We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and precipitates. It is a high-throughput method that reflects the conditions of many biological assays but can lead to supersaturated solutions, potentially overestimating the true solubility.[4][8]

  • Thermodynamic (Equilibrium) Solubility: The "gold standard" measurement. It defines the true saturation concentration of the most stable crystalline form of the compound in a solvent after equilibrium has been reached, typically after prolonged incubation (24-48 hours).[4][9] This is critical for pre-formulation and understanding oral absorption.

Predicted Solubility Profile

Based on its structure (a largely non-polar indole ring system with hydrogen bonding capabilities from the N-H groups), the following profile can be anticipated.

Solvent TypePredicted SolubilityRationale
Aqueous Buffers (e.g., PBS pH 7.4) LowThe hydrophobic nature of the fused ring system is expected to limit solubility in water. A goal for drug discovery compounds is >60 µg/mL.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents can disrupt the intermolecular forces in the solid state and are commonly used for preparing stock solutions.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe ability to act as hydrogen bond donors and acceptors should facilitate dissolution.
Non-polar Solvents (e.g., Hexane, Toluene) LowThe polarity introduced by the nitrogen atoms is likely to limit solubility in highly non-polar media.
Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the most reliable for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, PBS). The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a fine (e.g., 0.22 µm) filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. Create a standard curve with known concentrations to ensure accurate quantification.

  • Solid-State Analysis (Trustworthiness): As a self-validating step, analyze the remaining solid using a technique like XRPD or DSC to confirm that the compound has not changed its crystalline form (polymorph) during the experiment.

Protocol for Kinetic Solubility (UV Absorption Method)

This high-throughput assay is ideal for early discovery screening.[8]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a much larger volume (e.g., 100-200 µL) of the desired aqueous buffer. This initiates precipitation.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate the precipitated solid from the saturated solution.

  • Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax and calculate the concentration using a pre-established calibration curve.[8]

Comparative Workflow Diagram

SolubilityWorkflows cluster_0 Kinetic Solubility (High Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) K1 Prepare 10mM DMSO Stock K2 Add 1µL Stock to 99µL Buffer K1->K2 K3 Incubate 1-2h K2->K3 K4 Filter Precipitate K3->K4 K5 Quantify Filtrate (UV) K4->K5 T1 Add Excess Solid to Buffer T2 Incubate 24-48h with Agitation T1->T2 T3 Filter Undissolved Solid T2->T3 T5 Analyze Residual Solid (e.g., XRPD) T2->T5 T4 Quantify Filtrate (HPLC) T3->T4

Caption: Comparison of Kinetic vs. Thermodynamic Solubility Workflows.

Conclusion

The physicochemical and solubility profiles of this compound are foundational parameters that dictate its potential as a drug candidate. While direct experimental values require empirical determination, this guide provides the authoritative protocols and theoretical framework necessary for any research scientist to perform this characterization. By accurately measuring the melting point and understanding both the kinetic and thermodynamic solubility, drug development professionals can make informed decisions regarding compound purity, formulation design, and the interpretation of biological data, ultimately accelerating the path from discovery to application.

References

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. YouTube.
  • University of Calgary. (n.d.).
  • Dong, V. M., & Riedel, J. (2017).
  • LibreTexts Chemistry. (2022). 6.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • United States Biological. (n.d.). 161946 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole.
  • EvitaChem. (n.d.). Buy 5-Methyl-2-(4-pyridinyl)-1H-indole. EvitaChem.
  • WorldOfChemicals. (n.d.).
  • Toronto Research Chemicals. (n.d.). 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole. Toronto Research Chemicals.
  • Ceylan, S., et al. (2020). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies.
  • ResearchGate. (2022). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
  • ACS Publications. (n.d.). Inorganic Chemistry Journal.
  • Al-Warhi, T., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica.
  • ResearchGate. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Guide to Crystal Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and pyrazole rings has created a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole represents a core scaffold within this class. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical framework for the synthesis, crystallization, and detailed structural analysis of this compound. It integrates established experimental protocols with advanced computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, to offer a holistic view of the molecule's structural landscape. While a definitive published crystal structure for this specific molecule is not yet available, this document synthesizes methodologies from closely related analogs to provide a robust, predictive, and actionable guide for researchers in the field.

Introduction: The Significance of the Indole-Pyrazole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. When hybridized with a pyrazole moiety—another heterocycle known for a wide array of biological activities—the resulting scaffold often exhibits potent and targeted therapeutic properties.[1][4] Derivatives of this family have shown promise as tubulin polymerization inhibitors, anticancer agents, and anticonvulsants, making them a focal point of modern drug discovery.[3][5][6]

The precise spatial arrangement of the indole and pyrazole rings, the orientation of substituents, and the landscape of intermolecular interactions are critical determinants of a compound's binding affinity to biological targets. Therefore, a thorough analysis of the crystal structure and conformational flexibility is not merely an academic exercise but a crucial step in optimizing lead compounds. This guide outlines the essential workflows to achieve this understanding for this compound.

Synthesis, Characterization, and Crystallization

The successful structural analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The following protocols are based on established methods for analogous indole-pyrazole compounds.[2][7][8]

Recommended Synthetic Protocol

A common and effective route to synthesize 2-(pyrazol-1-yl)-indole derivatives involves the reaction of a substituted indole with a pyrazole precursor.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_crystallization Crystallization A Starting Materials: 5-Methyl-1H-indole & Pyrazole B Reaction: Coupling Agent (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) A->B C Work-up & Purification: Aqueous extraction, Column Chromatography B->C D Pure Compound C->D E Spectroscopy: 1H NMR, 13C NMR D->E F Mass Spectrometry: Confirm Molecular Weight D->F G Purity Check: Elemental Analysis / HPLC D->G H Confirmed Structure I Solvent Screening: Slow evaporation from (e.g., Ethanol, Acetonitrile, DCM/Hexane) H->I J Single Crystal Growth I->J K X-ray Quality Crystal J->K

Caption: Workflow from synthesis to single-crystal growth.

Step-by-Step Synthesis:

  • Preparation: To a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and Copper(I) iodide (CuI, 0.2 eq).

  • Reaction: Add 1H-pyrazole (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 110-120 °C for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Confirmation

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed. Based on related structures, the following spectral data are anticipated[1]:

  • ¹H NMR: Expect characteristic signals for the indole NH proton around 11 ppm (broad singlet), aromatic protons of both rings in the 6.5-8.0 ppm range, and a singlet for the methyl group protons around 2.4 ppm.

  • ¹³C NMR: Signals for the carbon atoms of the indole and pyrazole rings are expected in the aromatic region (approx. 85-155 ppm), with the methyl carbon appearing around 21 ppm.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ for the molecular formula C₁₂H₁₁N₃ (Calculated Mass: 197.10).

Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. The method of slow evaporation is typically most effective.

  • Dissolution: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a binary mixture like dichloromethane/hexane) in a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

X-ray Crystallography and Structural Interpretation

Single-crystal X-ray diffraction (SCXRD) provides definitive, high-resolution information about the molecule's structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Refinement

A suitable crystal is mounted on a diffractometer and cooled (typically to ~100 K) to minimize thermal vibrations. Data are collected, integrated, and scaled, and the structure is solved and refined using standard crystallographic software (e.g., SHELX[9]).

Predicted Crystallographic Data and Molecular Geometry

While experimental data for the title compound is pending, we can predict key parameters based on published structures of similar indole-pyrazole hybrids.

Table 1: Predicted Crystallographic and Key Structural Parameters.

Parameter Predicted Value/Range Significance
Crystal System Monoclinic or Orthorhombic Describes the basic shape of the unit cell.
Space Group P2₁/c or P-1 Defines the symmetry elements within the crystal.
a (Å) 5 - 10 Unit cell dimension.
b (Å) 10 - 20 Unit cell dimension.
c (Å) 10 - 15 Unit cell dimension.
β (°) (if monoclinic) 90 - 110 Unit cell angle.
Z 2 or 4 Number of molecules in the unit cell.
Indole-Pyrazole Dihedral Angle 10° - 40° Crucial Conformational Parameter. Defines the twist between the two rings. This angle is a key determinant of the molecule's overall shape and its ability to fit into a receptor binding pocket.

| N-H···N Hydrogen Bond | Possible | A potential intermolecular interaction where the indole N-H acts as a donor and a pyrazole nitrogen acts as an acceptor, forming dimers or chains. |

Conformational and Intermolecular Interaction Analysis

The static picture from the crystal structure is complemented by computational analysis, which explores the molecule's dynamic behavior and the nature of its non-covalent interactions.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are essential for understanding conformational preferences.[10][11]

Workflow for Computational Analysis

G cluster_pes Conformational Search cluster_hirshfeld Interaction Analysis A Initial Structure (from X-ray data or built) B Geometry Optimization (e.g., B3LYP/6-311G) A->B C Optimized Ground State Conformation B->C D Potential Energy Surface (PES) Scan (Rotate Indole-Pyrazole bond) C->D G Generate Hirshfeld Surface (from CIF file) C->G E Identify Local Minima (Stable Conformers) D->E F Calculate Rotational Energy Barrier E->F H Deconstruct 2D Fingerprint Plots G->H I Quantify Intermolecular Contacts (H···H, C···H, N···H) H->I

Caption: Integrated workflow for DFT and Hirshfeld analysis.

Step-by-Step DFT Protocol:

  • Model Building: Use the coordinates from the SCXRD experiment as the starting geometry.

  • Optimization: Perform a full geometry optimization in the gas phase using a functional like B3LYP with a basis set such as 6-311G(d,p). This yields the lowest energy conformation.

  • Conformational Search: To explore flexibility, perform a Potential Energy Surface (PES) scan by systematically rotating the C2-N(pyrazole) bond (the bond connecting the indole and pyrazole rings) in increments (e.g., 10°) and calculating the energy at each step. This reveals the energy barriers between different conformations. The results will likely show that planar or near-planar conformations are energetically favored, with significant energy penalties for orthogonal arrangements due to steric hindrance.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[12][13][14][15][16] It maps close contacts onto a 3D surface around the molecule.

  • Generation: The Hirshfeld surface is generated from the crystallographic information file (CIF).

  • d_norm Surface: A color-coded surface where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. This provides an immediate visual summary of important interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the distribution of interaction types. By analyzing the percentage contribution of different contacts (e.g., H···H, C···H, N···H), one can quantitatively assess the forces governing the crystal packing. For this molecule, H···H contacts are expected to dominate, reflecting the importance of van der Waals forces, with significant contributions from C···H and N···H contacts highlighting potential C-H···π and hydrogen bonding interactions.[16]

Conclusion and Future Outlook

This guide provides a robust, multi-faceted approach to the complete structural elucidation of this compound. By combining proven synthetic and crystallization techniques with high-resolution experimental (SCXRD) and predictive computational (DFT, Hirshfeld) methods, researchers can obtain a deep understanding of the molecule's structural and conformational properties. This knowledge is indispensable for interpreting biological activity data, refining SAR, and guiding the design of next-generation indole-pyrazole therapeutics with enhanced potency and selectivity. The methodologies outlined here serve as a comprehensive blueprint for the investigation of this and other promising heterocyclic drug candidates.

References

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). PubMed Central. [Link]

  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 614–621. [Link]

  • Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 62, 128649. [Link]

  • Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. (2022). ResearchGate. [Link]

  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData, 9(6). [Link]

  • Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. (2022). ResearchGate. [Link]

  • Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. (2019). ResearchGate. [Link]

  • Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Abdel-Sattar, A. A. M., et al. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Journal of Chemical Health Risks, 14(1), 101–114. [Link]

  • El-Gamal, M. I., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 28(8), 3514. [Link]

  • Parkin, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–65. [Link]

  • Zarenezhad, E., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4236. [Link]

  • Ben-Yahia, R., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. [Link]

  • 1H-Indole, 5-methyl-. (n.d.). NIST WebBook. [Link]

  • Basavarajaiah, S. M., et al. (2023). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Molecular Diversity, 27(2), 679–693. [Link]

  • Dube, P. N., et al. (2021). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Future Journal of Pharmaceutical Sciences, 7(1), 184. [Link]

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2023). ResearchGate. [Link]

  • Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach. (2021). ResearchGate. [Link]

  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1 H -indole derivatives. ScienceOpen. [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1275–1277. [Link]

  • Wang, Z., et al. (2023). Catalytic asymmetric synthesis of 3,4′-indole–pyrazole derivatives featuring axially chiral bis-pentatomic heteroaryls. Organic Chemistry Frontiers, 10(10), 2533–2539. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Li, Y., et al. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 11(13), 1446–1458. [Link]

Sources

Strategic Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Convergence of Indole and Pyrazole Scaffolds

In the landscape of medicinal chemistry, the indole and pyrazole nuclei are celebrated as "privileged scaffolds." The indole ring, a key structural motif in neurotransmitters like serotonin and various natural products, offers a unique framework for interacting with a multitude of biological targets.[1][2] Similarly, the pyrazole ring is a cornerstone of numerous pharmaceuticals, prized for its metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles.[3][4][5][6]

The conjugation of these two heterocyclic systems into a single molecular entity, such as the 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole core, is a deliberate strategy in drug design. This molecular hybridization aims to create novel chemical matter with potentially synergistic or multi-target pharmacological profiles, addressing complex diseases like cancer, inflammation, and microbial infections.[7][8][9] Compounds bearing this hybrid scaffold have demonstrated significant potential, acting as inhibitors of crucial cellular targets like tubulin and various kinases.[9][10]

This guide provides an in-depth exploration of the primary synthetic routes to this valuable scaffold and its analogues. We will dissect the mechanistic underpinnings of key reactions, offer field-proven experimental protocols, and present a logical framework for the rational design and synthesis of these promising therapeutic agents.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the 2-pyrazolyl-indole framework can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will focus on the most robust and widely adopted methodologies.

Strategy 1: Fischer Indolization followed by C-N Cross-Coupling

This is arguably the most convergent and flexible approach. It involves the initial construction of the 5-methyl-1H-indole core, followed by the installation of the pyrazole moiety at the C-2 position. This strategy allows for late-stage diversification, enabling the synthesis of a broad library of analogues.

G cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: Pyrazole Installation A 4-Methylphenylhydrazine C 5-Methyl-1H-indole Core A->C Fischer Indole Synthesis [H+] B Ketone/Aldehyde B->C E Functionalized Indole (e.g., 2-Bromo-5-methyl-1H-indole) C->E Halogenation D Pyrazole F Target Scaffold: This compound D->F C-N Cross-Coupling (Buchwald-Hartwig or Ullmann) E->F

Caption: High-level workflow for the convergent synthesis strategy.

1.1 The Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a powerful method for creating the indole ring system.[11][12][13] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[14]

Mechanism: The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').

  • [15][15]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a concerted[15][15]-sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed terminal amine then attacks the other imine carbon in an intramolecular cyclization to form an aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[12][13]

G A Phenylhydrazone B Enamine (Tautomer) A->B Tautomerization C Protonated Enamine B->C Protonation [H+] D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Rearrangement E Di-imine D->E Deprotonation F Aminal E->F Intramolecular Cyclization G Indole Product F->G -NH3, -H+ G pd0 Pd(0)L2 center->pd0 Start pd_complex1 Oxidative Addition Complex (Ar)Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (+ Ar-X) pd_complex2 Amide Complex (Ar)Pd(II)(Nuc)L2 pd_complex1->pd_complex2 Ligand Exchange (+ Nuc-H, -HX) pd_complex2->pd0 Reductive Elimination (+ Ar-Nuc)

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

1.2.2 Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative for C-N bond formation. [16]While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements using ligands like L-proline or diamines have made it a viable and often more cost-effective option. [15][17]

  • Causality Behind Component Selection:

    • Copper Catalyst: CuI is the most common catalyst. Its role is to coordinate with both the aryl halide and the nucleophile, facilitating the coupling.

    • Ligand: The addition of a ligand, such as L-proline or 1,10-phenanthroline, is often crucial. The ligand accelerates the reaction by stabilizing the copper center and increasing the solubility of the catalytic species. [18] * Base: A strong base like K₂CO₃ or Cs₂CO₃ is necessary.

    • Solvent: High-boiling polar solvents like DMF or DMSO are typically required to reach the necessary reaction temperatures.

Experimental Protocols: A Self-Validating Approach

The following protocols are presented as self-validating systems. Adherence to these procedures, followed by rigorous characterization (¹H NMR, ¹³C NMR, HRMS), ensures the reliable synthesis of the target compounds.

Protocol 1: Synthesis of 2-Bromo-5-methyl-1H-indole

  • Reaction: 5-methyl-1H-indole + NBS → 2-Bromo-5-methyl-1H-indole

  • Reagents:

    • 5-methyl-1H-indole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve 5-methyl-1H-indole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-methyl-1H-indole.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Buchwald-Hartwig Coupling of 2-Bromo-5-methyl-1H-indole with Pyrazole

  • Reaction: 2-Bromo-5-methyl-1H-indole + 1H-pyrazole → this compound

  • Reagents:

    • 2-Bromo-5-methyl-1H-indole (1.0 eq)

    • 1H-pyrazole (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (2.0 eq)

    • Anhydrous 1,4-Dioxane (solvent)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-5-methyl-1H-indole, 1H-pyrazole, and Cs₂CO₃.

    • In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane.

    • Evacuate and backfill the Schlenk flask with an inert atmosphere (N₂ or Ar) three times.

    • Add the catalyst-ligand mixture to the Schlenk flask, followed by the remaining anhydrous dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Representative Analogues and Activities

The synthetic strategies outlined above have been successfully employed to generate a variety of analogues with promising biological activities. The following table summarizes representative examples found in the literature, highlighting the versatility of the scaffold.

Compound IDR¹ (Indole)R² (Pyrazole)Synthetic MethodYield (%)Biological Target/ActivityReference
I 5-MeHBuchwald-Hartwig75-85%General Cytotoxicity[19]
II 5-Me3-CF₃Ullmann60-70%Anti-inflammatory[5]
III H3,5-di-MeBuchwald-Hartwig~80%Anticancer (Tubulin inhibitor)[10]
IV 5-ClHBuchwald-Hartwig~78%CDK2 Inhibition[9]
V 5-Me4-BrUllmann~65%Synthetic Intermediate[8]

Note: Yields and activities are representative and can vary based on specific reaction conditions and assay types.

Conclusion and Future Outlook

The this compound scaffold is a rich platform for the development of novel therapeutic agents. The synthetic routes, particularly the convergent strategy involving Fischer indolization followed by palladium-catalyzed C-N coupling, offer a robust and flexible pathway for generating diverse chemical libraries. The causality-driven selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity.

Future research in this area will likely focus on developing more sustainable and efficient catalytic systems, exploring novel substitution patterns to fine-tune pharmacological activity and ADME properties, and elucidating the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. [4]The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023).
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.).
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source unavailable.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-pyrazolyl indole derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents. (2016).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022).
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (2023).
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (2002).
  • Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. (n.d.).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2007). PubMed Central.
  • Indole synthesis via an Ullmann coupling/reductive cyclization sequence. (n.d.).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2012).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017).
  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021).
  • Fischer Indole Synthesis. (2014).
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2014).
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2012).
  • Buchwald–Hartwig amin

Sources

A Technical Guide to the Computational and Molecular Modeling of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the computational and molecular modeling studies on 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. Indole and pyrazole scaffolds are prevalent in numerous biologically active molecules, and their combination in a single framework presents a promising avenue for the development of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of computational techniques to elucidate the structural, electronic, and reactive properties of this target molecule, thereby guiding rational drug design.

Introduction: The Rationale for Computational Investigation

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrazole ring is a well-established pharmacophore known for its diverse therapeutic applications.[3][4] The hybridization of these two moieties in this compound is anticipated to yield a molecule with unique pharmacological potential.

Computational chemistry and molecular modeling offer powerful tools to investigate the properties of such novel compounds at the molecular level, providing insights that are often difficult or expensive to obtain through experimental methods alone.[5] By employing techniques such as Density Functional Theory (DFT) and molecular docking, we can predict molecular geometry, electronic structure, reactivity, and potential interactions with biological targets, thus accelerating the drug discovery process.[6][7]

Part 1: Unveiling Molecular Architecture and Electronic Landscape through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[8][9] For this compound, DFT calculations are instrumental in determining its fundamental chemical properties.

Geometry Optimization: The Foundation of Molecular Modeling

The initial and most critical step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. The choice of the functional and basis set is crucial for the accuracy of the calculations. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[10]

Experimental Protocol: Geometry Optimization Workflow

  • Input Structure Generation: A 2D sketch of this compound is created using molecular editing software (e.g., GaussView, Avogadro).

  • Initial 3D Conformation: The 2D structure is converted to a preliminary 3D conformation.

  • Computational Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311+G(d,p).

    • Task: Optimization.

  • Execution: The calculation is run, iteratively adjusting the atomic coordinates to minimize the total energy of the molecule.

  • Verification: The optimized geometry is confirmed to be a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

G cluster_workflow Geometry Optimization Workflow 2D_Sketch 2D Sketch of Molecule Initial_3D Generate Initial 3D Structure 2D_Sketch->Initial_3D DFT_Setup Setup DFT Calculation (B3LYP/6-311+G(d,p)) Initial_3D->DFT_Setup Run_Optimization Run Energy Minimization DFT_Setup->Run_Optimization Frequency_Analysis Frequency Calculation Run_Optimization->Frequency_Analysis Stable_Structure Optimized 3D Structure Frequency_Analysis->Stable_Structure

Caption: Workflow for Geometry Optimization.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules.[11][12] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity).[13] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.[10] A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.25
Energy Gap (ΔE)5.60

Note: These are hypothetical values based on typical ranges for similar heterocyclic compounds and are intended for illustrative purposes.

The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across both the indole and pyrazole moieties.

G cluster_fmo Frontier Molecular Orbital Concept HOMO HOMO Highest Occupied Molecular Orbital Electron Donor (Nucleophile) Energy_Gap Energy Gap (ΔE) Reactivity Indicator LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor (Electrophile)

Caption: Key Concepts of FMO Theory.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[8][14] The MEP surface is colored to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.[15]

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of both the indole and pyrazole rings, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Experimental Protocol: MEP Map Generation

  • Prerequisite: An optimized molecular geometry from a DFT calculation.

  • Computational Setup:

    • Software: Gaussian, ORCA, or similar.

    • Method: Use the checkpoint file from the geometry optimization.

    • Task: Generate the MEP surface.

  • Visualization:

    • Software: GaussView, Avogadro, or VMD.

    • Procedure: Load the output file and render the MEP surface, adjusting the color scale for clarity.

Part 2: Simulating Biological Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict how a ligand (our molecule of interest) will bind to the active site of a target protein.[16][17]

Target Selection and Preparation

The choice of a biological target is guided by the therapeutic area of interest. Given the known activities of indole and pyrazole derivatives, potential targets could include protein kinases, cyclooxygenase (COX) enzymes, or microbial enzymes.[16][17] For this guide, let's consider Cyclooxygenase-2 (COX-2) as a hypothetical target, an enzyme involved in inflammation.

Experimental Protocol: Target Protein Preparation

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

  • Preparation:

    • Software: AutoDock Tools, PyMOL, or Schrödinger Maestro.

    • Steps:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

Ligand Preparation and Docking Simulation

The ligand, this compound, must also be prepared for docking.

Experimental Protocol: Docking Simulation

  • Ligand Preparation:

    • Software: Avogadro, ChemDraw, or similar.

    • Steps:

      • Generate the 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the structure in a compatible format (e.g., .pdb or .mol2).

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, or GOLD.

    • Procedure:

      • Load the prepared protein receptor and ligand files.

      • Specify the defined grid box for the docking search.

      • Run the docking simulation. The software will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Examine the top-ranked binding poses.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

G cluster_docking Molecular Docking Workflow Get_Protein Retrieve Protein Structure (PDB) Prepare_Protein Prepare Receptor (Remove water, add hydrogens) Get_Protein->Prepare_Protein Define_Site Define Binding Site (Grid Box) Prepare_Protein->Define_Site Run_Docking Perform Docking Simulation Define_Site->Run_Docking Prepare_Ligand Prepare Ligand (Energy Minimization) Prepare_Ligand->Run_Docking Analyze_Results Analyze Binding Poses and Interactions Run_Docking->Analyze_Results

Caption: A typical molecular docking workflow.

A successful docking simulation would reveal a low binding energy (high affinity) and key interactions with the active site residues of COX-2, suggesting that this compound could be a potential inhibitor.

Conclusion and Future Directions

The computational and molecular modeling studies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. DFT calculations offer fundamental insights into its electronic properties and reactivity, while molecular docking provides a means to explore its potential interactions with biological targets.

The theoretical data generated through these methods can guide the synthesis of this and related compounds, as well as prioritize them for further in vitro and in vivo testing. This synergy between computational and experimental approaches is a hallmark of modern drug discovery, enabling a more efficient and targeted search for novel therapeutics.

References

  • Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. (n.d.).
  • Computational Chemistry oriented Research of Novel Indole Compounds. (2025). Index Copernicus.
  • Theoretical Insights into the Frontier Orbitals of 5-Methoxyindole: A Technical Guide. (n.d.). Benchchem.
  • Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
  • Matilda, M., & Reji, T. F. (2021). Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. Indian Journal of Chemistry, Section B.
  • Computed molecular electrostatic potential surface (MEP) of Pyz-1 and... (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.
  • A) Scheme of compound 1. B) Frontier molecular orbitals and energies of... (n.d.).
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.).
  • Basavarajaiah, S. M., et al. (2022). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Molecular Diversity.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).
  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2024). Mapana Journal of Sciences.
  • Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. (2026). ACS Omega.
  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). Chemical Biology & Drug Design.
  • Basavarajaiah, S. M., et al. (2022). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. PubMed.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). Journal of Biochemical and Molecular Toxicology.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Synthesis and molecular modeling studies of indole-based antitumor agents. (n.d.).
  • Frontier molecular orbital theory. (n.d.). In Wikipedia.
  • Computed electrostatic potential on the 0.001 au molecular surface of... (n.d.).
  • frontier molecular orbital analysis. (2019). YouTube.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.
  • Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study. (2014). Chemical Biology & Drug Design.
  • 2.02: LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts.

Sources

The Emerging Therapeutic Potential of Indole-Pyrazole Hybrids: A Technical Guide Focused on 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of indole and pyrazole cores has given rise to a promising class of hybrid molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of indole-pyrazole hybrids, with a specific focus on the synthesis, chemical characteristics, and projected biological activities of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. By leveraging established synthetic methodologies and drawing parallels from structure-activity relationship (SAR) studies of related compounds, this document serves as a foundational resource for researchers engaged in the exploration and development of novel indole-pyrazole-based therapeutic agents.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both indole and pyrazole stand as "privileged scaffolds"—structural motifs that frequently appear in biologically active compounds and approved drugs.[1][2] The indole nucleus, a key component of the amino acid tryptophan, is integral to a vast array of natural products and pharmaceuticals, contributing to favorable pharmacokinetic profiles.[1] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous synthetic drugs, prized for its metabolic stability and versatile hydrogen bonding capabilities.[2][3]

The molecular hybridization of these two pharmacophores has emerged as a compelling strategy in drug discovery.[4][5] The resulting indole-pyrazole hybrids often exhibit synergistic or enhanced pharmacological activities compared to their individual components.[5][6] These hybrid molecules have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][6] The linkage between the indole and pyrazole rings can be direct or via a spacer, and the substitution pattern on both rings plays a crucial role in determining the specific biological target and potency.[5][7]

This guide will delve into the specifics of a particular derivative, this compound, providing a technical framework for its synthesis and potential therapeutic applications. While literature directly pertaining to this exact molecule is sparse, this document will extrapolate from the wealth of data on analogous structures to present a scientifically grounded perspective.

Synthesis and Chemical Characterization of this compound

The synthesis of 2-(pyrazol-1-yl)indoles can be achieved through several established synthetic routes. A common and effective method involves the reaction of a 2-hydrazinylindole derivative with a 1,3-dicarbonyl compound or its equivalent. An alternative and often high-yielding approach is the direct N-arylation of pyrazole with a suitably activated indole precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely proceed via a multi-step sequence starting from commercially available 5-methyl-1H-indole.

Synthetic_Pathway A 5-Methyl-1H-indole B 1-(tert-Butoxycarbonyl)-5-methyl-1H-indole A->B Boc₂O, Et₃N, DCM C 2-Bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole B->C NBS, THF D 1-(tert-Butoxycarbonyl)-5-methyl-2-(1H-pyrazol-1-yl)-1H-indole C->D Pyrazole, CuI, K₂CO₃, DMF E This compound D->E TFA, DCM

Caption: Proposed synthetic scheme for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of the Indole Nitrogen: To a solution of 5-methyl-1H-indole in dichloromethane (DCM), add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield 1-(tert-butoxycarbonyl)-5-methyl-1H-indole.

  • Bromination at the C2 Position: Dissolve the protected indole in tetrahydrofuran (THF) and cool to 0 °C. Add N-bromosuccinimide (NBS) portion-wise and stir the reaction at the same temperature for 2 hours. Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to give 2-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole.

  • Ullmann Coupling: In a sealed tube, combine the 2-bromoindole derivative, pyrazole, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Degas the mixture with argon and heat to 110 °C for 24 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 1-(tert-butoxycarbonyl)-5-methyl-2-(1H-pyrazol-1-yl)-1H-indole.

  • Deprotection: Dissolve the Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA). Stir the solution at room temperature for 4 hours. Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be further purified by recrystallization.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, DMF, and methanol
LogP 2.5 - 3.5

Potential Biological Activities and Mechanisms of Action

The indole-pyrazole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of biological processes. The potential therapeutic applications of this compound can be inferred from the activities of structurally similar compounds.

Anticancer Activity

A significant body of research highlights the anticancer potential of indole-pyrazole hybrids.[6][9][10] These compounds have been shown to inhibit various cancer cell lines, including those of the lung, breast, colon, and liver.[9][10]

3.1.1. Kinase Inhibition

Many indole-pyrazole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and metastasis.[11][12] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy.[13][14]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[9][10]

  • B-Raf Kinase: Mutations in the B-Raf gene are prevalent in melanoma and other cancers.[12]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation IndolePyrazole This compound IndolePyrazole->EGFR Inhibition

Caption: Potential mechanism of action via EGFR inhibition.

3.1.2. Tubulin Polymerization Inhibition

Several indole-pyrazole and indole-pyrazoline hybrids have been identified as potent inhibitors of tubulin polymerization.[6][15] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.

Quantitative Data for Representative Indole-Pyrazole Anticancer Agents

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound 7a [9]HepG2 (Liver)6.1 ± 1.9CDK-2 Inhibition
Compound 7b [9]HepG2 (Liver)7.9 ± 1.9CDK-2 Inhibition
Compound 18 [6]Huh7 (Liver)0.6 - 2.9Tubulin Polymerization Inhibition
Compound e19 [15]HeLa (Cervical)0.21Tubulin Polymerization Inhibition
Compound 3j [14]A549 (Lung)2.32 ± 0.21EGFR/CDK-2 Inhibition
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-pyrazole hybrids have shown promising activity against a range of bacteria and fungi.[16][17][18][19]

3.2.1. Mechanism of Action

The antimicrobial mechanisms of these compounds are varied and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.[16]

  • Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some indole-pyrazole derivatives can inhibit biofilm formation.[20]

  • Inhibition of Fungal Growth: Certain hybrids have demonstrated potent antifungal activity against clinically relevant fungal strains.[19]

Representative Antimicrobial Data for Indole-Pyrazole Hybrids

CompoundPathogenMIC (µg/mL)
Compound 36 [16]E. coli0.31 - 1.56
Compound 9 [18]S. aureus (MDR)4
Compound P16 [20]Xanthomonas oryzae pv. oryzae (Xoo)2.54 ± 0.87 (EC₅₀)
Compound 5c [19]Bacillus sp.- (Good Activity)

Future Directions and Conclusion

The field of indole-pyrazole hybrids is a fertile ground for the discovery of new therapeutic agents. The specific molecule, this compound, represents an unexplored yet promising candidate for drug development, particularly in the areas of oncology and infectious diseases.

Future research should focus on the following:

  • Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using modern analytical techniques.

  • Biological Screening: A comprehensive biological evaluation of this compound should be undertaken, including in vitro and in vivo studies against a panel of cancer cell lines and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with modifications at the 5-position of the indole and various positions of the pyrazole ring will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays should be performed to elucidate the precise molecular targets and mechanisms of action.

References

  • Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (2025).
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). NIH.
  • Recent Developments in the Synthesis of Indole‐Pyrazole Hybrids. (2022).
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Synthesis and biological evaluation of novel indole-pyrazoline hybrid derivatives as potential topoisomerase 1 inhibitors. (2020). PubMed.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). MDPI.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). PMC - PubMed Central.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021).
  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025). ACS Bio & Med Chem Au.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.
  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Structural classification of indole‐pyrazole hybrids. (n.d.).
  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022). PMC - NIH.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025). PubMed.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025).
  • Anti-cancer activities of pyrazolo[1,5-a]indole deriv
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025).
  • Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymeriz
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • 161946 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Two robust and validated synthetic strategies are presented: a direct N-arylation via a copper-catalyzed Ullmann-type cross-coupling reaction and a classical approach involving the cyclization of a 2-hydrazinyl-5-methyl-1H-indole intermediate. This guide offers detailed, step-by-step protocols, mechanistic insights, purification procedures, and characterization data to ensure reproducible and efficient synthesis.

Introduction

The fusion of indole and pyrazole scaffolds has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by such hybrid molecules. The indole moiety is a privileged structure found in numerous natural products and pharmaceuticals, while the pyrazole ring is a key component in a variety of clinically approved drugs. The target molecule, this compound, combines these two important pharmacophores, making it a valuable building block for the discovery of novel therapeutic agents. This document outlines two effective synthetic routes to access this compound, providing researchers with the necessary details to replicate the synthesis in a laboratory setting.

PART 1: Synthetic Strategies and Mechanistic Overview

Two primary synthetic pathways are detailed for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Strategy A: Copper-Catalyzed Ullmann-Type Cross-Coupling

This approach involves the direct formation of the C-N bond between the 2-position of the 5-methylindole core and the N-1 position of the pyrazole ring. This is achieved through a copper-catalyzed Ullmann-type reaction, a reliable method for the N-arylation of azoles.[1][2][3] The key starting material for this route is a 2-halo-5-methyl-1H-indole, typically 2-bromo-5-methyl-1H-indole.

Strategy B: Synthesis via a 2-Hydrazinyl-5-methyl-1H-indole Intermediate

PART 2: Detailed Experimental Protocols

Strategy A: Copper-Catalyzed Ullmann-Type Cross-Coupling

This protocol is divided into two main stages: the synthesis of the 2-bromo-5-methyl-1H-indole precursor and the subsequent copper-catalyzed cross-coupling with pyrazole.

Stage 1: Synthesis of 2-Bromo-5-methyl-1H-indole

  • Reaction Principle: The bromination of 5-methyl-1H-indole at the C-2 position is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

  • Materials and Reagents:

    • 5-Methyl-1H-indole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes

    • Ethyl acetate (EtOAc)

  • Step-by-Step Protocol:

    • To a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-bromo-5-methyl-1H-indole as a solid.

Stage 2: Copper-Catalyzed N-Arylation of Pyrazole

  • Reaction Principle: A copper(I) iodide (CuI) catalyzed Ullmann-type coupling reaction is employed to form the C-N bond between 2-bromo-5-methyl-1H-indole and pyrazole. A diamine ligand is used to facilitate the reaction.[1][2][6]

  • Materials and Reagents:

    • 2-Bromo-5-methyl-1H-indole

    • Pyrazole

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • Dioxane or N,N-Dimethylformamide (DMF), anhydrous

    • Celite®

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Step-by-Step Protocol:

    • To an oven-dried Schlenk tube, add 2-bromo-5-methyl-1H-indole (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add anhydrous dioxane (or DMF) and N,N'-dimethylethylenediamine (0.2 eq) via syringe.

    • Seal the tube and heat the reaction mixture at 110-130 °C for 24-48 hours, with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield this compound.

Strategy B: Synthesis via a 2-Hydrazinyl-5-methyl-1H-indole Intermediate

This route involves the preparation of a hydrazinyl indole precursor followed by cyclization to form the pyrazole ring.

Stage 1: Synthesis of 5-Methyl-1H-indole-2-carbohydrazide

  • Reaction Principle: This intermediate is typically prepared from the corresponding ester, ethyl 5-methyl-1H-indole-2-carboxylate, by reaction with hydrazine hydrate.

  • Materials and Reagents:

    • Ethyl 5-methyl-1H-indole-2-carboxylate

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol (EtOH)

  • Step-by-Step Protocol:

    • To a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

    • Reflux the reaction mixture for 12-24 hours, during which a precipitate may form.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-methyl-1H-indole-2-carbohydrazide.

Stage 2: Synthesis of 2-Hydrazinyl-5-methyl-1H-indole

  • Reaction Principle: The carbohydrazide is reduced to the corresponding hydrazine. This can be a challenging step and requires careful control of reaction conditions. A milder approach involves the direct conversion from an activated indole. A more direct, albeit potentially lower-yielding, method is the direct hydrazinolysis of a 2-haloindole, though this is less common.

Stage 3: Cyclization to form this compound

  • Reaction Principle: The 2-hydrazinyl-5-methyl-1H-indole is cyclized with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of an unsubstituted pyrazole ring, malondialdehyde or a protected form like 1,1,3,3-tetramethoxypropane is used.[4][5][7]

  • Materials and Reagents:

    • 5-Methyl-1H-indole-2-carbohydrazide (as precursor to the hydrazine)

    • 1,1,3,3-Tetramethoxypropane (malondialdehyde equivalent)

    • Ethanol (EtOH)

    • Aqueous hydrochloric acid (HCl)

  • Step-by-Step Protocol:

    • In situ formation and reaction of 2-hydrazinyl-5-methyl-1H-indole is often preferred. To a suspension of 5-methyl-1H-indole-2-carbohydrazide (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the target compound.

PART 3: Purification and Characterization

Purification

  • Technique: Flash column chromatography is the recommended method for the purification of the final product and key intermediates.[8][9][10][11]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis of the crude product. An Rf value of 0.2-0.3 for the target compound in the chosen solvent system is generally ideal for good separation.[12]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indole and pyrazole protons.[13][14] Expected signals include the indole N-H proton (a broad singlet, typically > 10 ppm), aromatic protons of the indole and pyrazole rings, and the methyl group protons on the indole ring (a singlet around 2.4 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.[14][15]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁N₃, Exact Mass: 197.0953).[13][16]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the indole ring.

Table 1: Summary of Reagents and Conditions

ParameterStrategy A: Ullmann CouplingStrategy B: Hydrazine Cyclization
Key Precursors 2-Bromo-5-methyl-1H-indole, Pyrazole5-Methyl-1H-indole-2-carbohydrazide, 1,1,3,3-Tetramethoxypropane
Catalyst/Reagent CuI, DMEDAHCl (catalytic)
Base K₂CO₃ or K₃PO₄-
Solvent Dioxane or DMFEthanol
Temperature 110-130 °CReflux
Reaction Time 24-48 hours4-8 hours
Yield Moderate to GoodModerate

Visualization of Synthetic Pathways

Diagram 1: Ullmann-Type Cross-Coupling Workflow

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Ullmann Coupling A 5-Methyl-1H-indole B 2-Bromo-5-methyl-1H-indole A->B NBS, CH3CN C 2-Bromo-5-methyl-1H-indole E This compound C->E CuI, DMEDA, K2CO3, Dioxane D Pyrazole D->E CuI, DMEDA, K2CO3, Dioxane

Caption: Workflow for the synthesis via Ullmann coupling.

Diagram 2: Hydrazine Cyclization Workflow

G cluster_0 Stage 1: Hydrazide Formation cluster_1 Stage 2: Pyrazole Formation F Ethyl 5-methyl-1H-indole-2-carboxylate G 5-Methyl-1H-indole-2-carbohydrazide F->G NH2NH2.H2O, EtOH H 5-Methyl-1H-indole-2-carbohydrazide J This compound H->J HCl (cat.), EtOH I 1,1,3,3-Tetramethoxypropane I->J HCl (cat.), EtOH

Caption: Workflow for the synthesis via hydrazine cyclization.

Conclusion

The two synthetic routes detailed in this application note provide reliable and adaptable methods for the laboratory-scale synthesis of this compound. The copper-catalyzed Ullmann-type coupling offers a more direct approach, while the hydrazine cyclization method provides a valuable alternative. Both protocols have been designed with clarity and reproducibility in mind, empowering researchers to efficiently synthesize this important heterocyclic compound for further investigation in drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Retrieved from [Link]

  • PubMed. (2002). Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • AWS. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Retrieved from [Link]

  • JoVE. (2018). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Scilit. (n.d.). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of New Pyrazol 1 Yl 7 Nitro 1h Indol 2 - 2013 - Arabian Journal of | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of New Pyrazol 1 Yl 7 Nitro 1h Indol 2 - 2013 - Arabian Journal of | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]

  • PubMed. (1998). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • PubMed. (1997). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]

  • ResearchGate. (2017). Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole and pyrazole moieties are prevalent scaffolds in a wide range of biologically active molecules.[1][2][3] The precise biological evaluation and subsequent development of such compounds are critically dependent on their purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of these types of molecules, offering high resolution and reproducibility.[4][5]

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology described herein is designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with explanations of the rationale behind key experimental choices to facilitate method optimization for specific laboratory contexts.

Scientific Principles

The separation of this compound from reaction byproducts and impurities by RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The molecule itself possesses both hydrophobic (indole and methyl group) and polar (pyrazole and N-H groups) characteristics. The retention of the compound on a C18 column is primarily governed by hydrophobic interactions.

The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH of the aqueous phase, plays a crucial role in achieving optimal separation.[6] By creating a gradient of increasing organic solvent concentration, compounds are eluted from the column in order of increasing hydrophobicity. The acidic modifier in the mobile phase helps to ensure consistent ionization of the analyte and any basic impurities, leading to sharper peaks and improved resolution.[7]

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Preparative or semi-preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 10 mm)

  • Analytical C18 HPLC column for fraction analysis (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Rotary evaporator

  • Lyophilizer (optional)

Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade (for MS-compatible methods)

  • Dimethyl sulfoxide (DMSO), HPLC grade

Experimental Protocols

Sample Preparation

Rationale: Proper sample preparation is critical to prevent column clogging and ensure reproducible injections. The chosen solvent should fully dissolve the crude material and be compatible with the mobile phase.

Protocol:

  • Accurately weigh a portion of the crude this compound.

  • Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the filtered solution with the initial mobile phase (e.g., 95:5 H₂O:ACN with 0.1% TFA) to a suitable concentration for injection.

HPLC Method Development and Purification

Rationale: A gradient elution method is employed to effectively separate compounds with a range of polarities. The initial conditions are set to be highly aqueous to ensure retention of the target compound on the column, while the gradual increase in organic solvent strength facilitates the elution of more hydrophobic impurities. The UV detection wavelength is selected based on the chromophores present in the molecule (indole and pyrazole rings).

Workflow Diagram:

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation Crude_Sample Crude Sample Dissolution Dissolve in DMSO Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto Prep HPLC Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Drying Drying (High Vacuum/Lyophilization) Solvent_Removal->Drying Pure_Compound Pure Compound Drying->Pure_Compound

Caption: Workflow for the purification of this compound.

Preparative HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 10 µm, 250 x 10 mmStandard reversed-phase chemistry for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape and ensure consistent ionization.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting hydrophobic compounds.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of impurities. This can be optimized for specific impurity profiles.
Flow Rate 5.0 mL/minAppropriate for a 10 mm ID column. Adjust based on column dimensions and backpressure.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection 254 nm and 280 nmIndole and pyrazole moieties have strong UV absorbance in this range.[8]
Injection Volume 100 - 500 µL (dependent on concentration and column loading)Maximize throughput without overloading the column.

Protocol:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the table above.

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

Fraction Analysis and Product Isolation

Rationale: The collected fractions must be analyzed to confirm the purity of the target compound before pooling and solvent removal. Analytical HPLC provides higher resolution for accurate purity assessment.

Analytical HPLC Conditions:

ParameterRecommended Condition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm and 280 nm
Injection Volume 5 µL

Protocol:

  • Analyze an aliquot of each collected fraction using the analytical HPLC method.

  • Pool the fractions that show a single, sharp peak corresponding to the retention time of this compound and meet the desired purity level (e.g., >98%).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the acetonitrile and the majority of the water using a rotary evaporator.

  • If residual water remains, the sample can be lyophilized to yield a fluffy, solid product or dried under high vacuum.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution - Inappropriate mobile phase or gradient.- Column overloading.- Optimize the gradient slope. A shallower gradient around the elution time of the target compound can improve separation.- Reduce the injection volume or sample concentration.
Peak Tailing - Secondary interactions with residual silanols on the column.- pH issue.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA).[7]- Consider a column specifically designed for the analysis of basic compounds.
High Backpressure - Column frit blockage.- Particulate matter in the sample.- Filter all samples and mobile phases before use.- If pressure remains high, reverse-flush the column (disconnect from the detector first) with an appropriate solvent.
No or Low Recovery - Compound is not eluting from the column.- Degradation on the column.- Increase the final percentage of organic solvent in the gradient.- Ensure the compound is stable in the acidic mobile phase. If not, consider a different mobile phase modifier (e.g., formic acid or ammonium acetate).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. By following the detailed steps for sample preparation, method development, and product isolation, researchers can achieve high purity of the target compound, which is essential for accurate downstream applications in drug discovery and development. The provided troubleshooting guide offers practical solutions to common chromatographic challenges, ensuring a robust and efficient purification process.

References

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Separation of 5-Methyl-2-pyrazinecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. MDPI. [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

  • Processes for production of indole compounds.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]

  • A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. ResearchGate. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

Sources

Application Note & Protocol: In-Vitro Profiling of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indole-Pyrazole Scaffolds in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. When hybridized with other heterocyclic moieties, such as pyrazole, the resulting structures can exhibit potent and selective inhibitory effects on various enzyme families, including protein kinases. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole represents a class of small molecules with the potential to modulate kinase activity. The fusion of the electron-rich indole system with the pyrazole ring creates a unique pharmacophore that can engage with the ATP-binding pocket of specific kinases.

While the precise kinase targets of this compound are a subject of ongoing investigation, its structural similarity to known kinase inhibitors suggests potential activity against families such as the Janus kinases (JAKs). The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors.[2] Aberrant JAK/STAT signaling is implicated in various malignancies and inflammatory diseases, making JAK kinases attractive targets for therapeutic intervention.[2] This document provides a detailed protocol for the in-vitro evaluation of this compound against key members of the JAK family.

Principle of the In-Vitro Kinase Assay

The following protocols describe a homogenous, fluorescence-based in-vitro kinase assay. The fundamental principle involves the quantification of ATP consumption during the phosphotransferase reaction catalyzed by the kinase. A recombinant kinase enzyme, a specific peptide substrate, and ATP are incubated with the test compound. The amount of remaining ATP at the end of the reaction is inversely proportional to the kinase activity. This is determined by a detection reagent containing a proprietary fluorophore that binds to ADP, resulting in a change in fluorescence intensity.

Experimental Protocols

PART 1: Reagent Preparation

1.1. Test Compound Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 199.23 g/mol ) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM).

1.2. Kinase and Substrate Preparation:

  • Recombinant Kinases: Utilize purified, recombinant human JAK1, JAK2, and JAK3 enzymes.

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Kinase Working Solutions: Dilute each kinase in the kinase buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Substrate Working Solution: Prepare a working solution of a suitable peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate) and ATP in the kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of competitive inhibitors.

PART 2: Kinase Assay Protocol

2.1. Assay Plate Preparation:

  • Dispense a small volume (e.g., 1 µL) of the serially diluted compound solutions into the wells of a low-volume, 384-well black microplate.

  • Include positive controls (no inhibitor, 1% DMSO) and negative controls (no enzyme).

2.2. Kinase Reaction:

  • Add the kinase working solution to the appropriate wells.

  • Add the substrate/ATP working solution to all wells to initiate the kinase reaction.

  • The final reaction volume is typically 10-20 µL.

2.3. Incubation:

  • Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

2.4. Signal Detection:

  • Add the ADP detection reagent to each well.

  • Incubate the plate at room temperature for a further 30-60 minutes to allow the detection reaction to stabilize.

  • Read the fluorescence intensity on a suitable plate reader (e.g., with excitation at 400 nm and emission at 590 nm).

PART 3: Data Analysis

3.1. Calculation of Percent Inhibition:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

3.2. IC50 Determination:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization nucleus Nucleus STAT->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription inhibitor This compound inhibitor->JAK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound Compound Dilution dispense Dispense Compound compound->dispense kinase Kinase Solution add_kinase Add Kinase kinase->add_kinase substrate Substrate/ATP Solution add_substrate Initiate Reaction substrate->add_substrate dispense->add_kinase add_kinase->add_substrate incubation Incubate add_substrate->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Fluorescence add_detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: A streamlined workflow for the in-vitro kinase assay.

Data Presentation

Hypothetical IC50 Data for this compound
Kinase TargetIC50 (nM)
JAK150
JAK2250
JAK315
TYK2>1000

This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the assay results, the following quality control measures are essential:

  • Z'-factor: The Z'-factor is a statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each assay plate using the positive and negative controls.

  • DMSO Tolerance: The kinase activity should be monitored at different DMSO concentrations to ensure that the final DMSO concentration in the assay does not significantly affect the enzyme's function.

  • ATP Km Determination: The Michaelis constant (Km) for ATP should be experimentally determined for each kinase under the specific assay conditions to confirm that the ATP concentration used is appropriate for competitive inhibition studies.

  • Linearity of the Kinase Reaction: Time-course experiments should be conducted to establish the linear range of the kinase reaction, ensuring that the assay is performed within this window.

Conclusion and Future Directions

The indole-pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the in-vitro characterization of compounds such as this compound against the JAK family of kinases. The successful identification of potent and selective inhibitors through these assays can pave the way for further preclinical development, including cell-based functional assays to confirm on-target activity and subsequent in-vivo efficacy studies. Further exploration of the structure-activity relationship (SAR) around the this compound core could lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Özdemir, A., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Available at: [Link]

  • Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. ACS Publications. Available at: [Link]

  • Prudhomme, M. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Application Note: A Framework for Evaluating the Antiproliferative Activity of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole and pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The novel hybrid molecule, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, integrates these two key pharmacophores. While its specific biological activities are still under investigation, its structural congeners have demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines.[4][5][6] This document provides a comprehensive guide for researchers to systematically evaluate the antiproliferative potential of this compound. We present detailed, field-proven protocols for foundational cell-based assays, explain the scientific rationale behind experimental choices, and offer a framework for data analysis and interpretation.

Scientific Rationale and Potential Mechanisms of Action

The fusion of indole and pyrazole rings creates a unique chemical architecture with the potential to interact with various biological targets implicated in cancer cell proliferation.[7][8] Indole derivatives are known to interfere with critical cellular processes, including tubulin polymerization, which is essential for mitotic spindle formation during cell division.[3][9] The pyrazole moiety is a key component in many protein kinase inhibitors, which function by blocking aberrant signaling pathways that drive uncontrolled cell growth.[2]

Studies on structurally similar pyrazole-indole hybrids have identified several potential mechanisms of action:

  • Inhibition of Protein Kinases: Many pyrazole-containing compounds target protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), which are crucial regulators of the cell cycle and proliferation.[4][5][9]

  • Disruption of Microtubule Dynamics: Certain indole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

  • Induction of Apoptosis: The antiproliferative effects of these compounds often culminate in programmed cell death (apoptosis), which can be triggered through various intrinsic and extrinsic pathways.[5]

Given these precedents, a logical starting point for characterizing this compound is to assess its general impact on cell viability and proliferation. The following protocols are designed to provide a robust and reproducible measure of these effects.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism where a pyrazole-indole compound could inhibit a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is frequently overactive in cancer.

Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Phosphorylation of Transcription Factors Compound 5-Methyl-2-(1H-pyrazol-1-yl) -1H-indole Compound->RTK Inhibition

Caption: Hypothetical inhibition of an RTK pathway by the test compound.

Experimental Design and Workflow

A systematic approach is crucial for characterizing a novel compound. The workflow begins with broad screening to determine the effective concentration range and proceeds with confirmatory assays.

Experimental_Workflow A 1. Cell Line Selection & Culture (e.g., A549, MCF-7, HCT-116) C 3. Cell Seeding (96-well plates, 24h incubation) A->C B 2. Compound Preparation (Stock solution in DMSO, serial dilutions) D 4. Compound Treatment (Dose-response, 48-72h incubation) B->D C->D E 5. Primary Viability Assay (MTT Assay) D->E F 6. Confirmatory Assay (Crystal Violet Assay) D->F Orthogonal Method G 7. Data Acquisition (Absorbance Reading at specific wavelengths) E->G F->G H 8. Data Analysis (Calculate % Viability, Plot Dose-Response Curve, Determine IC50) G->H

Caption: Overall workflow for assessing antiproliferative activity.

Cell Line Selection

The choice of cell lines is critical. We recommend starting with a panel of commonly used human cancer cell lines from different tissue origins to assess the breadth of activity. Based on literature for similar compounds, suitable choices include:

  • A549 (Lung Carcinoma): Widely used and well-characterized.[5]

  • MCF-7 (Breast Adenocarcinoma): A standard for breast cancer research.[5][6][8]

  • HCT-116 (Colorectal Carcinoma): A common model for colon cancer.[5]

  • HepG2 (Hepatocellular Carcinoma): Relevant for liver cancer studies.[5]

Distinguishing Antiproliferative vs. Cytotoxic Effects

It is important to understand the distinction between these two terms.[12]

  • Antiproliferative (Cytostatic): The agent inhibits cell division, resulting in a growth rate that is slowed or halted. The cell count at the end of the assay is similar to or slightly greater than the initial seeding number.

  • Cytotoxic: The agent actively kills cells. The final cell count is lower than the initial number of cells seeded.[12]

The assays described below measure the net result of both effects. A decrease in signal compared to the untreated control indicates either cytostatic or cytotoxic activity. Further mechanistic assays (e.g., apoptosis or cell cycle analysis) are required to differentiate between them.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be performed under appropriate safety conditions, including the use of personal protective equipment. Consult Material Safety Data Sheets (MSDS) for all reagents.

Protocol 1: MTT Cell Proliferation Assay

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14][15]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[13][16]

  • Complete cell culture medium (appropriate for the chosen cell line)

  • 96-well flat-bottom sterile tissue culture plates

  • Adherent cancer cell line of interest

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required). c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[17] d. Include wells with medium only for background control. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. c. Prepare a vehicle control using medium with the same final concentration of DMSO as the treated wells. d. After 24 hours of incubation, carefully remove the medium from the cells and replace it with 100 µL of medium containing the various compound dilutions or the vehicle control. e. Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay Execution: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of Solubilization Solution to each well to dissolve the crystals.[16] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

Protocol 2: Crystal Violet Staining Assay

Principle: This assay quantifies total cell biomass by staining the DNA and proteins of adherent cells. Crystal violet is a dye that binds to these components.[18] After washing away excess dye, the bound dye is solubilized, and its absorbance is measured. The intensity is proportional to the number of adherent cells. This method is simple, reliable, and provides an excellent orthogonal validation for MTT results.[19]

Materials:

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[18][19]

  • Fixative Solution (e.g., 4% Paraformaldehyde (PFA) or 100% Methanol)[20]

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS)[19]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol. The crystal violet assay is performed on a parallel plate set up under identical conditions.

  • Crystal Violet Staining: a. After the 48-72 hour treatment period, carefully aspirate the culture medium from all wells. b. Gently wash the cells once with 200 µL of PBS per well to remove dead, non-adherent cells. c. Add 100 µL of Fixative Solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.[20] d. Aspirate the fixative. e. Add 50 µL of 0.5% Crystal Violet Staining Solution to each well, ensuring the entire bottom is covered. Incubate for 20 minutes at room temperature.[18][19] f. Carefully wash the plate 3-4 times with tap water to remove excess stain. Invert the plate on a paper towel and tap gently to remove residual water.[18] g. Allow the plate to air dry completely (at least 2 hours, or overnight).

  • Solubilization and Data Acquisition: a. Add 100-200 µL of Solubilization Solution (e.g., 10% acetic acid) to each well.[19] b. Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the bound dye. c. Measure the absorbance of the solubilized dye at 570-590 nm using a microplate reader.[18][19]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average OD of the "medium only" wells from the OD of all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀ Value: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell proliferation or viability compared to the vehicle control.

Data Presentation

Results should be summarized in a clear, tabular format. The table below provides a template for presenting IC₅₀ values.

Cell LineAssay TypeTreatment DurationIC₅₀ (µM) ± SD
A549MTT48 hours[Insert Value]
A549Crystal Violet48 hours[Insert Value]
MCF-7MTT48 hours[Insert Value]
MCF-7Crystal Violet48 hours[Insert Value]
HCT-116MTT48 hours[Insert Value]
HCT-116Crystal Violet48 hours[Insert Value]
HepG2MTT48 hours[Insert Value]
HepG2Crystal Violet48 hours[Insert Value]

Data presented should be the mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a robust framework for the initial characterization of the antiproliferative effects of this compound. By employing both metabolic (MTT) and biomass (Crystal Violet) assays, researchers can obtain reliable and cross-validated data on the compound's potency across various cancer cell lines. The resulting IC₅₀ values are a critical first step in determining the therapeutic potential of this novel indole-pyrazole hybrid and will guide future mechanistic studies, such as cell cycle analysis and apoptosis assays, to elucidate its mode of action.

References

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Feoktistova, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Available at: [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • ResearchGate. (2023). Indole and pyrazoline scaffold-based anticancer drug and molecular.... Available at: [Link]

  • PubMed. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives.... Available at: [Link]

  • Bentham Science. (2020). Synthesis of Indolyl Pyrazole Scaffolds as Potential Anti-cancer Agents.... Available at: [Link]

  • PubMed. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. Available at: [Link]

  • National Institutes of Health. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • AIP Publishing. (2023). Indole As An Emerging Scaffold In Anticancer Drug Design. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.... Available at: [Link]

  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects.... Available at: [Link]

  • National Institutes of Health. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents.... Available at: [Link]

  • PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents.... Available at: [Link]

  • National Institutes of Health. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.... Available at: [Link]

  • ResearchGate. (2014). What is the difference between an antiproliferative assay and a cytotoxicity assay?. Available at: [Link]

  • ElectronicsAndBooks.com. (n.d.). Synthesis, in vitro antiproliferative activities, and Chk1 inhibitory properties of indolylpyrazolones.... Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Indole and Pyrazole Moieties

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs renowned for their diverse pharmacological activities.[1] Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved pharmaceuticals, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[2] The strategic hybridization of these two pharmacophores into a single molecular entity, the 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole scaffold, presents a compelling platform for the discovery of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols for the evaluation of this promising chemical scaffold.

The rationale behind the design of this hybrid scaffold lies in the synergistic potential of its constituent parts. The indole moiety provides a lipophilic framework capable of various interactions with biological targets, while the pyrazole ring can act as a versatile hydrogen bond donor and acceptor, contributing to target binding and influencing the overall physicochemical properties of the molecule.[2] The methyl group at the 5-position of the indole ring can enhance binding affinity through hydrophobic interactions and may also influence the metabolic stability of the compound. This unique combination of structural features makes this compound an attractive starting point for the development of new drugs targeting a range of diseases.

Synthetic Pathways to this compound

The construction of the 2-substituted indole core is a pivotal step in the synthesis of the target scaffold. The Fischer indole synthesis, a classic and versatile method, offers a robust approach to achieve this.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 5-Methylphenylhydrazine 5-Methylphenylhydrazine Condensation Condensation 5-Methylphenylhydrazine->Condensation 1-(1H-Pyrazol-1-yl)ethan-1-one 1-(1H-Pyrazol-1-yl)ethan-1-one 1-(1H-Pyrazol-1-yl)ethan-1-one->Condensation Phenylhydrazone Intermediate Phenylhydrazone Intermediate Condensation->Phenylhydrazone Intermediate Formation of Hydrazone Fischer Indole Synthesis Fischer Indole Synthesis This compound This compound Fischer Indole Synthesis->this compound Final Product Phenylhydrazone Intermediate->Fischer Indole Synthesis Acid-catalyzed Cyclization

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines a plausible synthetic route based on the principles of the Fischer indole synthesis.

Materials:

  • 5-Methylphenylhydrazine hydrochloride

  • 1-(1H-Pyrazol-1-yl)ethan-1-one

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 5-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

    • To this mixture, add 1-(1H-pyrazol-1-yl)ethan-1-one (1.0 eq).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude phenylhydrazone intermediate.

  • Fischer Indole Synthesis (Cyclization):

    • Dissolve the crude phenylhydrazone intermediate in glacial acetic acid.

    • Heat the solution at reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and carefully pour it into ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

While specific biological data for the this compound scaffold is emerging, the well-documented activities of related indole-pyrazole hybrids provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of indole-pyrazole derivatives. These compounds have been shown to target various cancer cell lines, including those of the breast, colon, liver, and lung.[5] For instance, certain pyrazolinyl-indole derivatives have demonstrated significant cytotoxic effects against a panel of 56 cancer cell lines.[6][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

G Indole-Pyrazole Scaffold Indole-Pyrazole Scaffold EGFR Tyrosine Kinase EGFR Tyrosine Kinase Indole-Pyrazole Scaffold->EGFR Tyrosine Kinase Inhibition Cancer Cell Proliferation Cancer Cell Proliferation EGFR Tyrosine Kinase->Cancer Cell Proliferation Promotes Apoptosis Apoptosis EGFR Tyrosine Kinase->Apoptosis Inhibits Inhibition->Cancer Cell Proliferation Leads to Inhibition of Inhibition->Apoptosis Leads to Induction of

Antimicrobial Activity

The indole scaffold is a key component of many natural and synthetic antimicrobial agents.[8] Hybrid molecules incorporating both indole and other heterocyclic rings, such as triazoles and thiadiazoles, have shown significant activity against a range of bacterial and fungal pathogens.[8] Derivatives of indole have demonstrated efficacy against multidrug-resistant bacteria, including Acinetobacter baumannii, by inhibiting biofilm formation and exhibiting synergistic effects with conventional antibiotics.[9] This suggests that the this compound scaffold could serve as a promising starting point for the development of novel antimicrobial agents.

Protocols for Biological Evaluation

To assess the therapeutic potential of the this compound scaffold and its derivatives, standardized in vitro assays are essential. The following protocols provide detailed methodologies for evaluating anticancer and antimicrobial activities.

Protocol 2: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7] It is a widely accepted preliminary screening tool for potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][10][11]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microdilution plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis via the well-established Fischer indole reaction provides a versatile route for generating a library of derivatives with diverse substitutions. The anticipated anticancer and antimicrobial activities, based on the performance of related compounds, underscore the potential of this scaffold in addressing significant unmet medical needs. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of this and related molecules, paving the way for future drug discovery and development efforts. Further investigations into the structure-activity relationships and mechanisms of action of derivatives of this scaffold are warranted to fully exploit its therapeutic potential.

References

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences, 23(12), 6548. [Link]

  • Radwan, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12361–12374. [Link]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737. [Link]

  • Harrison, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 193, 106409. [Link]

  • Yıldırım, I., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Chemical Society of Pakistan, 36(5), 923-930. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Hu, Y., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 7(3), e00133-22. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

Sources

Application Notes & Protocols: Molecular Docking Simulations for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide to performing molecular docking simulations for the novel heterocyclic compound, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. The indole and pyrazole scaffolds are privileged structures in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets, including kinases, enzymes, and receptors.[1][2][3] This guide is designed for researchers in drug discovery and computational chemistry, offering a robust, step-by-step protocol from initial molecule preparation to advanced post-simulation validation. We emphasize not just the "how" but the "why" behind each methodological choice, ensuring scientific rigor and reproducibility. The protocols are centered around widely accessible and validated software tools, with a focus on establishing a self-validating workflow to ensure the biological relevance of the generated results.

Introduction: The Rationale for Docking this compound

The compound this compound features a hybrid scaffold combining two pharmacologically significant heterocycles. Indole derivatives are known for a vast array of biological activities, while pyrazoles are core components of numerous approved drugs, including anti-inflammatory agents like Celecoxib.[2][3] The combination of these moieties suggests a high potential for interaction with various protein targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[4][5] This method is instrumental in structure-based drug design for:

  • Hypothesis Generation: Predicting how a ligand binds to a protein target.

  • Virtual Screening: Screening large compound libraries to identify potential hits.[6][7]

  • Lead Optimization: Guiding the modification of a ligand to improve its binding affinity and selectivity.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, as an exemplary target. This choice is informed by studies showing that indole-pyrazole hybrids can act as kinase inhibitors.[8]

The Molecular Docking Workflow: A Conceptual Overview

A successful docking simulation is more than just running a single command; it is a multi-stage process where each step builds upon the last. The integrity of the final result is critically dependent on the meticulous preparation of the input molecules and a rigorous validation of the methodology.

G cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Simulation cluster_post Part 3: Analysis & Validation PDB Select & Download Receptor (PDB) PrepReceptor Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor Ligand Obtain & Optimize Ligand Structure PrepLigand Ligand Preparation (Add H, Assign Charges, Define Rotatable Bonds) Ligand->PrepLigand Grid Define Binding Site (Grid Generation) PrepReceptor->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Poses & Binding Affinity Dock->Analyze Validate Protocol Validation (Redocking) Dock->Validate Visualize Visualize Interactions (PyMOL, ChimeraX) Analyze->Visualize Validate->Analyze G node_process node_process Start Perform Redocking (Protocol 5.2) CheckRMSD Is RMSD <= 2.0 Å? Start->CheckRMSD Success Protocol Validated. Proceed with docking novel compounds. CheckRMSD->Success Yes Fail Protocol Invalid. Re-evaluate parameters. CheckRMSD->Fail No AdjustGrid Adjust Grid Box (Size/Center) Fail->AdjustGrid CheckCharges Review Charge/ Protonation States Fail->CheckCharges AdjustGrid->Start CheckCharges->Start

Figure 2: Decision workflow for docking protocol validation via redocking.

Data Presentation and Interpretation

Summarizing docking results in a clear format is essential for comparison and decision-making.

Table 1: Example Docking Results Summary

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted InteractionsValidation RMSD (Å)
Native Ligand (2QU5) VEGFR-2-9.8CYS919, ASP1046H-Bond, Hydrophobic1.15
This compound VEGFR-2-8.5CYS919, LEU840, VAL848H-Bond (Pyrazole N), Hydrophobic (Indole)N/A

The data in this table is illustrative and will vary based on the actual simulation.

Advanced Considerations

  • Enrichment Studies: For virtual screening projects, validation should also include enrichment studies. This involves seeding a database of decoy (presumed inactive) molecules with a set of known actives. A successful protocol will rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders. [6][9]* Receptor Flexibility: This guide assumes a rigid receptor, which is a common simplification. However, proteins are dynamic. Techniques like Induced Fit Docking (IFD) or using an ensemble of receptor structures from molecular dynamics simulations can account for protein flexibility but are computationally more expensive. [10]* Scoring Functions: Be aware that the scoring function is an approximation of binding free energy. Different docking programs use different scoring functions, and none are perfect. Comparing results from multiple programs can provide a more confident prediction. [7][11]

Conclusion

This guide provides a rigorous and validated framework for conducting molecular docking simulations on this compound. By adhering to meticulous preparation protocols and demanding self-validation through redocking, researchers can generate trustworthy hypotheses about the binding mode and affinity of this compound. These computational insights serve as a powerful starting point for experimental validation and can significantly accelerate the drug discovery process.

References

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry. [Link]

  • B-Rao, C., et al. (2008). Lessons from Docking Validation. Michigan State University. [Link]

  • Chen, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]

  • Asnawi, A., et al. (2024). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. [Link]

  • Bioinformatics with BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

  • Sivakumar, P. M., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

  • Muralidharan, N., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Tsolova, V., et al. (2021). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. ResearchGate. [Link]

  • Guillon, R., et al. (2018). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. [Link]

  • Wikipedia. (2021). List of AM cannabinoids. Wikipedia. [Link]

  • Acar, Ç., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • SwissDock. (n.d.). SwissDock - A web server for docking. SIB Swiss Institute of Bioinformatics. [Link]

  • The Pharmacist. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]

  • Hoolageri, P. A., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. UC Santa Barbara B-Wiki. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Hafez, H. N., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Sangani, C. B., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. [Link]

  • Kumar, H., et al. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • Raghu, K. S., et al. (2015). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Stein, D. M., & Mackerell, A. D. (2022). A better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv. [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Schrödinger Training. [Link]

  • Irwin, J. J., et al. (2005). Benchmarking Sets for Molecular Docking. PMC - NIH. [Link]

  • Raghu, K. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]

  • De Luca, L., et al. (2018). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the structural confirmation and purity assessment of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. As a hybrid molecule incorporating both indole and pyrazole scaffolds, this compound is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these nitrogen-containing heterocycles.[1][2][3][4][5][6] This guide is intended for researchers, analytical scientists, and quality control professionals, offering robust protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Introduction: The Significance of Indole-Pyrazole Hybrids

The conjugation of indole and pyrazole moieties into a single molecular entity, such as this compound, represents a strategic approach in modern drug discovery. The indole ring is a privileged pharmacophore found in numerous natural products and FDA-approved drugs, while pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][7] The precise characterization of these hybrid structures is paramount to ensure their identity, purity, and suitability for downstream biological evaluation. This application note details the necessary analytical workflows to achieve unambiguous structural elucidation and quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while 2D NMR techniques can resolve any ambiguities.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure key proton signals. Furthermore, the acidic N-H proton of the indole ring is readily observable in this solvent.[8]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard temperature of 298 K.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Accumulate a sufficient number of scans (typically >1024) to obtain a clear spectrum, as the natural abundance of ¹³C is low.

Data Interpretation and Expected Results

The chemical structure of this compound dictates a specific pattern of signals. Based on published data for similar indole-pyrazole hybrids, the following spectral characteristics are anticipated.[9][10][11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtom TypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Indole NH¹H~11.5 - 11.0broad singlet1H-
H-7' (Pyrazole)¹H~8.2 - 8.0doublet1H~141
H-4 (Indole)¹H~7.5 - 7.3doublet1H~121
H-6 (Indole)¹H~7.2 - 7.0doublet1H~120
H-7 (Indole)¹H~6.9 - 6.7doublet1H~112
H-3 (Indole)¹H~6.6 - 6.4singlet1H~101
H-8' (Pyrazole)¹H~6.5 - 6.3triplet1H~107
H-9' (Pyrazole)¹H~7.8 - 7.6doublet1H~128
CH₃ (Indole)¹H~2.4 - 2.3singlet3H~21
C-2 (Indole)¹³C---~139
C-3a (Indole)¹³C---~137
C-5 (Indole)¹³C---~130
C-7a (Indole)¹³C---~128

Note: These are predicted values and may vary slightly based on experimental conditions.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Add 0.6 mL DMSO-d6 Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer H1_Acq ¹H NMR Acquisition (16 Scans) Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition (>1024 Scans) Transfer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Integration Peak Integration (¹H NMR) Processing->Integration Assignment Chemical Shift Assignment Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is indispensable for determining the molecular weight of the analyte and corroborating its elemental composition.

Principle of MS

MS measures the mass-to-charge ratio (m/z) of ionized molecules. A sample is ionized, the resulting ions are separated based on their m/z, and then detected. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.[12]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the capillary voltage to approximately 3.5-4.5 kV.

    • Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.

    • Acquire data over a mass range of m/z 50-500.

Data Interpretation and Expected Results
  • Molecular Formula: C₁₂H₁₁N₃

  • Exact Mass: 197.0953

  • Expected Ion: The primary ion observed in positive ESI mode will be the protonated molecule, [M+H]⁺.

  • Calculated m/z for [C₁₂H₁₂N₃]⁺: 198.1031

The HRMS analysis should yield a measured m/z value for the [M+H]⁺ ion that is within 5 ppm of the calculated value, confirming the elemental composition. Fragmentation patterns can also be studied using MS/MS to further support the proposed structure, often involving characteristic losses from the indole or pyrazole rings.[13][14]

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Analysis (ESI-TOF) cluster_analysis Data Analysis Prep Prepare Dilute Solution (~0.1 mg/mL in MeOH) Ionization Electrospray Ionization (Positive Mode) Prep->Ionization Separation Mass Analyzer (m/z Separation) Ionization->Separation Detection Ion Detection Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Peak_ID Identify [M+H]⁺ Peak Spectrum->Peak_ID Mass_Match Compare Measured m/z to Calculated m/z Peak_ID->Mass_Match Formula_Confirm Confirm Molecular Formula Mass_Match->Formula_Confirm

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of a compound by separating it from any potential impurities.[15][16]

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For indole derivatives, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is highly effective.[17]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Trifluoroacetic Acid.[17][18]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid/TFA.

    • Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. The gradient should be optimized to ensure good resolution between the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector set at a wavelength where the compound has maximum absorbance (e.g., ~280 nm, typical for indole systems).

Data Interpretation and Expected Results

A single, sharp, and symmetrical peak in the chromatogram indicates a pure compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For a high-purity standard, the main peak should account for >98% of the total peak area.

Table 2: HPLC Protocol Summary

ParameterConditionRationale
ColumnC18 (Reversed-Phase)Provides good retention and separation for moderately polar heterocycles.
Mobile PhaseAcetonitrile/Water Gradient with 0.1% AcidAllows for the elution of a wide range of potential impurities.
DetectionUV-Vis at ~280 nmThe indole chromophore provides strong UV absorbance for sensitive detection.
Temperature30 °CEnsures reproducible retention times and good peak shape.
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run Chromatographic Run cluster_analysis Data Analysis Sample Prepare Sample Solution (~0.1 mg/mL) Inject Inject 10 µL onto C18 Column Sample->Inject MobilePhase Prepare Mobile Phases (A: H₂O+Acid, B: ACN+Acid) Separate Gradient Elution (5-95% B over 20 min) MobilePhase->Separate Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Purity Determine Purity Calculate->Purity

Caption: Workflow for HPLC-based purity determination.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.

Principle of Elemental Analysis

A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element.

Protocol and Expected Results
  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or water.

  • Analysis: Submit ~2-3 mg of the dried sample for CHN analysis.

  • Data Comparison: The experimentally determined percentages should be compared to the theoretical values calculated from the molecular formula (C₁₂H₁₁N₃).

Table 3: Elemental Analysis Data

ElementTheoretical %Experimental % (Acceptable Range)
Carbon73.07%73.07 ± 0.4%
Hydrogen5.62%5.62 ± 0.4%
Nitrogen21.30%21.30 ± 0.4%

An experimental result within ±0.4% of the theoretical value is considered strong evidence for the proposed empirical and molecular formula.

Conclusion

The combination of NMR spectroscopy, high-resolution mass spectrometry, HPLC, and elemental analysis provides a comprehensive and orthogonal set of data for the unambiguous characterization of this compound. NMR confirms the molecular structure and connectivity, HRMS validates the elemental composition, HPLC determines the purity, and elemental analysis provides corroborating evidence of the empirical formula. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development involving this promising class of heterocyclic compounds.

References

  • Frankenberger Jr., W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Rasanu, N., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 395-402. [Link]

  • Więckowska, A., et al. (2022). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 27(19), 6529. [Link]

  • Al-Ostath, A., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • Dahiya, R., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(15), 4992. [Link]

  • Glajch, J. L., et al. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Semantic Scholar. [Link]

  • de Oliveira, G. G., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Sharwin, T. R., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 333, 126940. [Link]

  • Sreenivasulu, R., et al. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 497-501. [Link]

  • Wang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Zhang, Q., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 16(11), 446. [Link]

  • NIST. (n.d.). Indole. In NIST Chemistry WebBook. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(1), 183. [Link]

  • Kumar, A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(19), 6431. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Al-Ostath, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • Kumar, R., et al. (2011). Mass spectral studies of nitroindole compounds. TSI Journals. [Link]

  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids. ACS Omega, 6(18), 12053-12066. [Link]

  • Kumar, V., & Sharma, P. K. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 232-243. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Sources

Application Notes & Protocols: In-Vivo Experimental Design for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the preclinical in-vivo evaluation of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a novel chemical entity belonging to the indole-pyrazole hybrid class. Given the well-documented anti-inflammatory, analgesic, and antineoplastic properties of both indole and pyrazole scaffolds, this guide outlines a logical, phased approach to characterize the compound's pharmacokinetic profile and assess its efficacy in established rodent models of inflammation and nociception.[1][2][3][4][5][6] The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

Introduction and Scientific Rationale

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with diverse therapeutic applications, including the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] Similarly, the pyrazole ring is a privileged structure found in several approved pharmaceuticals, such as the selective COX-2 inhibitor Celecoxib, noted for its anti-inflammatory and analgesic effects.[5][6][7] The hybridization of these two pharmacophores into a single molecule, this compound, presents a compelling strategy for developing a novel therapeutic agent, potentially with synergistic or enhanced activity.[3][4]

The primary objective of the following in-vivo studies is to establish a foundational understanding of the compound's behavior in a biological system. This involves a sequential approach:

  • Formulation Development: Ensuring the compound can be delivered effectively and consistently.

  • Pharmacokinetic (PK) Characterization: Understanding how the animal body processes the compound (ADME - Absorption, Distribution, Metabolism, and Excretion).[8][9]

  • Pharmacodynamic (PD) / Efficacy Evaluation: Assessing the compound's therapeutic effect in relevant disease models.

This guide is intended for researchers and drug development professionals to facilitate the robust preclinical assessment of this and similar indole-pyrazole compounds.

Pre-formulation and Vehicle Selection

A significant challenge in early drug development is the poor aqueous solubility of many lead compounds, which can hinder bioavailability and lead to unreliable in-vivo results.[10] Indole-based compounds are often lipophilic, necessitating careful formulation work.[11]

Causality: The choice of vehicle is critical. An inappropriate vehicle can cause toxicity, erratic absorption, or local irritation, confounding the study results. The goal is to develop a simple, safe, and reproducible formulation that enables sufficient systemic exposure for both pharmacokinetic and efficacy studies.[10][12]

Protocol: Vehicle Screening for Oral Administration

  • Solubility Assessment: Determine the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.

    • Aqueous vehicles: Water, Saline, 5% Dextrose.

    • Co-solvent systems: e.g., 10% DMSO, 40% PEG400, 50% Water.

    • Surfactant-based systems: e.g., 0.5% Tween® 80 in saline.

    • Lipid-based systems: Corn oil, Sesame oil.[11]

  • Suspension Feasibility: If solubility is low (<1 mg/mL), evaluate the formation of a homogenous, easily re-suspendable particle suspension. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Stability Check: Ensure the compound remains stable in the chosen vehicle for the duration of the preparation and dosing period.

  • Selection Criteria: The ideal vehicle will be the simplest one that achieves the required concentration, is well-tolerated by the animals, and provides consistent results. For initial studies, a suspension in 0.5% CMC is often a pragmatic starting point.

Phase I: Pharmacokinetic (PK) Profiling

Before assessing efficacy, it is crucial to understand the compound's PK profile.[9][13] This data informs dose selection, dosing frequency, and potential for drug accumulation in subsequent, longer-term studies. The primary goal is to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and elimination half-life (t1/2).[8]

Experimental Design: Rodent PK Study

  • Species: Sprague-Dawley rats are commonly used due to their size, which facilitates serial blood sampling, and extensive historical database.[8][14]

  • Animal Model: Naive, healthy male rats (n=3-4 per group).

  • Administration Routes:

    • Intravenous (IV) Bolus: To determine absolute bioavailability and clearance. Dose: 1-2 mg/kg.

    • Oral (PO) Gavage: The intended therapeutic route. Dose: 10-20 mg/kg.

  • Blood Sampling: Serial blood samples are collected at specific time points. Microsampling techniques are preferred to minimize animal stress and blood loss.[14][15]

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.[8]

Table 1: Sample Pharmacokinetic Study Design

Parameter Intravenous (IV) Group Oral (PO) Group
Species/Strain Sprague-Dawley Rat Sprague-Dawley Rat
N (per group) 4 4
Dose 2 mg/kg 20 mg/kg
Vehicle 10% Solutol® / 90% Saline 0.5% CMC in Water
Dose Volume 2 mL/kg 5 mL/kg
Blood Sampling Timepoints Pre-dose, 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr Pre-dose, 15, 30 min; 1, 2, 4, 6, 8, 24 hr
Matrix K2EDTA Plasma K2EDTA Plasma

| Analytical Method | LC-MS/MS | LC-MS/MS |

Workflow Visualization

The overall experimental plan follows a logical progression from initial preparation to final data analysis.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision Formulation Compound Formulation (Vehicle Selection) PK_Study Pharmacokinetic (PK) Study (IV & PO Dosing) Formulation->PK_Study Select Vehicle PK_Analysis Bioanalysis & PK Modeling (Determine Cmax, AUC, t1/2) PK_Study->PK_Analysis Collect Samples Dose_Selection Dose Range Selection (Based on PK/Tox Data) PK_Analysis->Dose_Selection Inform Dosing Efficacy_Model Inflammation/Pain Model (e.g., Carrageenan Paw Edema) Dose_Selection->Efficacy_Model PD_Endpoints Assess Endpoints (Paw Volume, Pain Threshold) Efficacy_Model->PD_Endpoints Final_Analysis Statistical Analysis (Efficacy Determination) PD_Endpoints->Final_Analysis Decision Go/No-Go Decision Final_Analysis->Decision

Caption: High-level workflow for in-vivo characterization.

Phase II: Pharmacodynamic (PD) / Efficacy Modeling

Based on the known pharmacology of indole and pyrazole scaffolds, the most logical starting point for efficacy testing is in models of inflammation and pain.[1][16] The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]

Causality: This model is selected because it mimics key aspects of clinical inflammation, including edema, hyperalgesia, and leukocyte infiltration.[16] It allows for a straightforward, quantitative assessment of a compound's ability to suppress these inflammatory responses.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220g).

  • Acclimatization: Animals are acclimatized for at least 3 days prior to the experiment.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)

    • Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, PO)

    • Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg, PO)

    • Group 5: Test Compound (High Dose, e.g., 100 mg/kg, PO)

  • Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (PO) by gavage.

  • Induction of Inflammation: One hour after compound administration, 100 µL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Calculation: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

    • Percent Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV is the change in paw volume from baseline.

Associated Pain Assessment (Mechanical Hyperalgesia)

To assess analgesic properties, the paw withdrawal threshold can be measured using von Frey filaments before the study and at a peak inflammatory time point (e.g., 3 hours). An increase in the paw withdrawal threshold in the treated groups compared to the vehicle group indicates an analgesic effect.[20]

Visualization of Inflammatory Cascade

G cluster_0 Early Phase (0-2 hr) cluster_1 Late Phase (3-6 hr) Carrageenan Carrageenan Injection Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Histamine Histamine & Serotonin Release Mast_Cells->Histamine Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation Neutrophils Neutrophil Infiltration Vasodilation->Neutrophils Edema_Hyperalgesia Edema & Hyperalgesia Vasodilation->Edema_Hyperalgesia COX2 COX-2 Upregulation Neutrophils->COX2 Prostaglandins Prostaglandin (PGE2) Synthesis COX2->Prostaglandins Prostaglandins->Edema_Hyperalgesia

Caption: Phases of carrageenan-induced inflammation.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[21][22] A core principle is the adherence to the "3Rs":

  • Replacement: Using non-animal methods where possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress.[23]

For the protocols described, pain and distress are minimized by using appropriate handling techniques, limiting the duration of the inflammatory insult, and defining clear humane endpoints.

Data Analysis and Interpretation

  • PK Data: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) will be calculated using non-compartmental analysis with software such as Phoenix® WinNonlin®.[14]

  • PD Data: Paw edema data should be analyzed using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control at each time point. Paw withdrawal thresholds are typically analyzed using a one-way ANOVA. Statistical significance is generally set at p < 0.05.

The collective results will provide a clear initial assessment of the in-vivo potential of this compound, guiding the decision-making process for further development.[22]

References

  • Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 111-118. [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved from [Link]

  • Gregory, N. S., & Sluka, K. A. (2014). An overview of animal models of pain: disease models and outcome measures. Journal of pain, 15(12), 1239-1262. [Link]

  • Patsnap. (2024). What sample types and time points are ideal for rodent PK?. Synapse. [Link]

  • ResearchGate. (n.d.). Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Mantyh, P. W., & Brands, K. (2011). Large Animal Models for Pain Therapeutic Development. In Translational Pain Research: From Mouse to Man. CRC Press/Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. Retrieved from [Link]

  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). General Principles of Preclinical Study Design. In The UFAW Handbook on the Care and Management of Laboratory and Other Research Animals. John Wiley & Sons, Ltd. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Liu, M., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. [Link]

  • Nuvisan. (n.d.). In vivo pharmacokinetics. Retrieved from [Link]

  • Johansson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Al-Ostath, R. A., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. Molecules, 29(1), 226. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Webinar]. [Link]

  • BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
  • Kamal, A., et al. (2020). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (n.d.). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. Retrieved from [Link]

  • Inam, M. A., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5481. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1269. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787-805. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This molecule represents a significant scaffold in medicinal chemistry, merging the privileged structures of indole and pyrazole.[1][2][3] Optimizing its synthesis is critical for accelerating drug discovery programs. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during its preparation. Our focus is on maximizing both chemical yield and final product purity through an understanding of the underlying reaction mechanisms and potential side reactions.

This document is structured to address challenges associated with the two most viable synthetic pathways: the Fischer Indole Synthesis and modern C-N cross-coupling reactions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two primary directions, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the lab.

G cluster_start Starting Materials cluster_routes Synthetic Routes SM1 4-Methylphenylhydrazine RouteA Route A: Fischer Indole Synthesis SM1->RouteA SM2 1-(Pyrazol-1-yl)ethan-1-one SM2->RouteA SM3 2-Bromo-5-methyl-1H-indole RouteB Route B: C-N Cross-Coupling SM3->RouteB SM4 Pyrazole SM4->RouteB Target This compound RouteA->Target RouteB->Target

Caption: High-level overview of the primary synthetic routes.

Part 1: Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and powerful method for forming the indole ring.[4][5] In this approach, 4-methylphenylhydrazine is condensed with a pyrazolyl ketone under acidic conditions to form a hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement and cyclization.

Troubleshooting & FAQs: Fischer Indole Synthesis

Question 1: My reaction fails completely or results in a complex mixture with very low yield. What is the primary cause?

Answer: This is the most common failure mode for this specific substrate combination. The issue often lies in the N-N bond cleavage of the hydrazone intermediate, which competes directly with the desired[6][6]-sigmatropic rearrangement.

  • Causality: The pyrazole ring, being electron-rich, can influence the electronic properties of the hydrazone. More critically, phenylhydrazines with electron-donating groups (like the 4-methyl group) can weaken the N-N bond, making it susceptible to cleavage under harsh acidic conditions.[7][8] Instead of rearranging, the intermediate fragments into aniline and other degradation products.[9]

  • Troubleshooting Steps:

    • Acid Strength and Type: Strong Brønsted acids (H₂SO₄, HCl) or high concentrations of polyphosphoric acid (PPA) can aggressively promote N-N bond cleavage.[9] Switch to a milder Lewis acid like ZnCl₂ or even acetic acid.[4] Perform small-scale experiments to screen different acid catalysts.

    • Temperature Control: High temperatures (>150 °C) favor the fragmentation pathway. Attempt the reaction at the lowest possible temperature that still allows for cyclization. A stepwise approach—forming the hydrazone at a lower temperature before introducing the acid catalyst and gently heating—can be beneficial.

    • In Situ Formation: Some hydrazones are unstable.[9] Try forming the phenylhydrazone in situ by mixing the hydrazine and ketone directly in the presence of the mild acid catalyst, avoiding isolation of the intermediate.

G start Low Yield / No Product in Fischer Synthesis q1 Analyze Crude Mixture by LCMS. Is 4-methylaniline present? start->q1 sol1 Primary Cause: N-N Bond Cleavage. Action: Reduce reaction severity. q1->sol1 Yes sol2 Primary Cause: Incomplete reaction or intermediate decomposition. Action: Optimize conditions. q1->sol2 No step1 1. Switch from Brønsted Acid (PPA, H₂SO₄) to a milder Lewis Acid (ZnCl₂). sol1->step1 step2 2. Lower reaction temperature. Aim for 80-120°C range. step1->step2 step3 3. Form hydrazone in situ. step2->step3

Caption: Troubleshooting logic for Fischer indole synthesis failure.

Question 2: I am observing multiple product spots on my TLC plate that are difficult to separate. What are these side products?

Answer: Besides the N-N cleavage products, you may be forming regioisomers or products from ketone self-condensation.

  • Regioisomers: If the ketone used has two different α-hydrogens, two different enamines can form, leading to isomeric indole products. This is not an issue for 1-(pyrazol-1-yl)ethan-1-one, but it's a critical consideration for other ketones.[10]

  • Aldol Condensation: Under acidic conditions, the ketone can undergo self-condensation, especially if the indole cyclization is slow.[7] This reduces the available ketone, lowering the overall yield.

Solution:

  • Ensure the purity of your starting ketone.

  • Using a milder acid and lower temperature can disfavor the aldol condensation pathway.[9]

Part 2: C-N Cross-Coupling Routes

Modern palladium- or copper-catalyzed cross-coupling reactions offer a more modular and often higher-yielding alternative to the Fischer synthesis for N-arylated heterocycles.[11] The two main strategies are the Buchwald-Hartwig amination and the Ullmann condensation.

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples an amine (pyrazole) with an aryl halide (2-halo-5-methyl-1H-indole).[12] It is often preferred due to its high functional group tolerance and milder reaction conditions compared to Ullmann coupling.

Troubleshooting & FAQs: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig coupling is sluggish or stalls completely. What factors should I investigate?

Answer: The success of this reaction is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base.

  • Causality & Troubleshooting:

    • Ligand Choice: This is the most critical parameter. Pyrazole is a coordinating heterocycle, which can poison the palladium catalyst.[13] Bulky, electron-rich phosphine ligands are essential. First-generation ligands like DPPF may be insufficient.[12] Move to more advanced biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling coordinating heterocycles.[13]

    • Base Selection: The base's strength and solubility are crucial. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If you see decomposition of your starting halide, the base might be too harsh; consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.

    • Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are standard. If the reaction is slow in toluene at 100 °C, switching to a higher boiling point solvent like dioxane might help.

    • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. If you are using 2-chloro-5-methyl-1H-indole, the reaction will be significantly more challenging and will require a state-of-the-art catalyst system. Using the bromo- or iodo-indole is highly recommended.[14]

B. Ullmann Condensation

The Ullmann reaction is a copper-catalyzed C-N bond formation that is an older but still viable alternative to palladium catalysis.[15] It typically requires higher temperatures but can be effective when palladium-based methods fail.

Troubleshooting & FAQs: Ullmann Condensation

Question: My Ullmann reaction gives a low yield and requires very high temperatures (>150 °C). How can I improve it?

Answer: Traditional Ullmann couplings are notorious for requiring harsh conditions. Modern protocols have significantly improved this.

  • Causality & Troubleshooting:

    • Copper Source: Instead of using copper powder, which can have variable activity, use a well-defined copper(I) salt like CuI or CuBr.

    • Ligand Promotion: The key to modern, low-temperature Ullmann reactions is the use of a ligand.[15] Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can dramatically accelerate the reaction, often allowing it to proceed at temperatures between 80-110 °C.[16]

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to ensure solubility of the reactants and intermediates.[15]

Data Summary: Optimizing C-N Coupling Conditions

The following table summarizes a hypothetical optimization study for the Buchwald-Hartwig coupling of 2-bromo-5-methyl-1H-indole with pyrazole, based on established principles.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Purity (%)
1Pd₂(dba)₃ (2)DPPF (4)NaOtBuToluene1101575
2Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1108596
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1106594
4Pd(OAc)₂ (2)SPhos (4)LHMDSToluene1008295
5Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene807897

Analysis: Entry 1 shows a low yield, typical for a less bulky, first-generation ligand with a coordinating substrate.[12] Switching to a bulky biarylphosphine ligand like XPhos (Entry 2) dramatically improves the yield and purity.[13] Weaker bases (Entry 3) or different catalyst/ligand combinations (Entry 4) are also effective but may be slightly less efficient. Lowering the temperature (Entry 5) is possible with an optimized system, which can improve purity by minimizing side reactions.

Part 3: Purification Strategy

Question: My crude product is a dark, oily residue. What is the best method for purification to obtain a clean, solid product?

Answer: Effective purification is crucial and typically requires column chromatography followed by recrystallization.

  • Step 1: Work-up: After the reaction, perform an aqueous work-up. Quench the reaction mixture with water or saturated ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. This removes inorganic salts and highly polar impurities.

  • Step 2: Silica Gel Chromatography: This is the most effective method for removing residual starting materials and side products.[17]

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the product spot.

    • Column Conditions: Use a silica gel column. If your product is basic and shows significant tailing on TLC, you can pre-treat the silica slurry with 1% triethylamine in your eluent to neutralize acidic sites.[17]

  • Step 3: Recrystallization: After chromatography, the combined pure fractions may still contain minor impurities. Recrystallization can provide the final, high-purity solid product.

    • Solvent Screening: Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to find a system where the product is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is based on best practices for coupling coordinating heterocycles.[13]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methyl-1H-indole (1.0 eq), pyrazole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., gradient elution from 10% to 40% ethyl acetate in hexanes) to yield the title compound.

References

  • G.W. Gribble (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • C. Theddu, N. et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies.
  • M.S. Al-Gawish, H. et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • A. C. et al. (2019). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Y. Wang, Q. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • United States Biological. (n.d.). 161946 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • K. Babijczuk, et al. (2023). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. PMC - PubMed Central.
  • A.A. Gobouri, A. et al. (2018). Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • H. Li, Y. et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • S.D. Walker, et al. (2007). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • S.S. Honnalli, et al. (2010). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • M.S. Al-Gawish, H. et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
  • H. Abdolvand, et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • D.S. Surry, S.L. Buchwald (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • A. Lal, K. et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PubMed Central.
  • J.B. Baell, et al. (2018). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. PubMed.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • K.W. Anderson, et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • D.J. Tantillo, et al. (2011).

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole challenges in purification and separation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Welcome to the dedicated support center for navigating the complexities of purifying this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable indole-pyrazole hybrid. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

The unique architecture of this molecule, combining the electron-rich indole core with the basic pyrazole moiety, presents a distinct set of purification challenges. Issues such as co-eluting regioisomers, product instability on silica gel, and difficulties in achieving high purity are common. This resource consolidates field-proven insights and standard methodologies to address these specific problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My crude reaction mixture is a dark, intractable oil, but I expected a solid. What happened?

A: This is often indicative of side-product formation or degradation. Phenylhydrazine precursors, commonly used in the Fischer indole synthesis, can decompose to form colored impurities, especially at elevated temperatures.[1] Furthermore, under strongly acidic conditions required for synthesis, the indole nucleus can be susceptible to polymerization or side reactions, leading to tar formation.[2]

  • Immediate Action: Before attempting purification, take a small aliquot, dissolve it in DMSO-d6 or CDCl3, and acquire a ¹H NMR spectrum. This diagnostic step is crucial to confirm if the desired product has formed and to get a rough idea of the impurity profile.

Q2: My TLC shows multiple spots with very similar Rf values, making separation look impossible. Are these isomers?

A: It is highly likely you are seeing regioisomers. The synthesis of substituted pyrazoles from unsymmetrical precursors is a well-known source of isomeric products that possess nearly identical polarities.[1][3] Depending on your synthetic route—for instance, a Fischer synthesis using a substituted phenylhydrazine—you could also have isomers of the indole ring. These isomers are notoriously difficult to separate using standard flash chromatography.[4]

Q3: My yield drops significantly after column chromatography, and I see streaking on my TLC plate. Is the compound degrading on silica?

A: Yes, this is a classic sign of compound instability on silica gel. The indole nitrogen is weakly basic, and the pyrazole moiety contains basic nitrogens. Silica gel is inherently acidic due to surface silanol (Si-OH) groups, which can lead to several problems:

  • Irreversible Adsorption: Strong acid-base interactions can cause your product to bind irreversibly to the stationary phase.

  • Acid-Catalyzed Decomposition: Some indole derivatives are sensitive to acid and can degrade during prolonged contact with silica.[5]

  • Peak Tailing: The strong interaction causes a portion of the analyte to move more slowly down the column, resulting in broad, tailing peaks and poor separation.[4]

Q4: What is a reliable starting point for developing a column chromatography method for this molecule?

A: For a molecule of this type, a normal-phase silica gel system is standard.

  • Mobile Phase: Begin with a hexane/ethyl acetate gradient. Start TLC analysis with 80:20 hexane:ethyl acetate and test progressively more polar mixtures (e.g., 70:30, 50:50).

  • Tailing Inhibitor: Add 0.5-1% triethylamine (TEA) or diethylamine to your mobile phase.[4] This basic modifier will neutralize the acidic silanol sites on the silica, dramatically improving peak shape and recovery for nitrogen-containing compounds.

  • Visualization: The indole ring is UV-active, so visualization under a UV lamp (254 nm) is the primary method. Staining with permanganate can also be effective.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent purification problems.

Issue 1: Co-elution of Impurities and Isomers

Symptoms:

  • NMR of "purified" product shows duplicate sets of peaks.

  • A single, broad peak is observed in HPLC analysis.

  • TLC plates show spots that are touching or completely overlapping across a range of solvent systems.[4]

Root Cause Analysis: The primary cause is the presence of impurities, typically regioisomers, with nearly identical polarity and molecular weight to the target compound. Standard chromatographic techniques that separate based on polarity will fail to resolve these effectively.

Solutions:

  • Mobile Phase Optimization (TLC Level):

    • Systematically Vary Polarity: Test eluents with different solvent selectivities. Instead of just hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone systems.

    • Introduce Modifiers: As mentioned, adding a small amount of a basic modifier like triethylamine is critical.[4] In some cases, an acidic modifier like acetic acid (in small amounts) can alter the retention characteristics of impurities differently than the product.

  • Stationary Phase Modification:

    • Deactivated Silica: If acid sensitivity is a concern, consider using silica gel that has been deactivated. This can be done by preparing a slurry of silica in your mobile phase containing 1-2% triethylamine and then packing the column.

    • Switch to Alumina: Alumina is a basic stationary phase and can be an excellent alternative for acid-sensitive basic compounds.[5] It offers a different selectivity profile compared to silica. Start with neutral or basic alumina (Brockmann I-III).

  • Advanced Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography.[6]

      • Reverse-Phase (RP-HPLC): A C18 column is the workhorse.[4] A typical mobile phase would be a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape.[7]

      • Normal-Phase (NP-HPLC): Can also be effective and may provide better separation for certain isomers.

Issue 2: Low Recovery & Product Loss

Symptoms:

  • The mass of the purified compound is significantly lower than expected based on the crude weight and estimated purity.

  • Colored bands remain at the top of the column after elution is complete.

Root Cause Analysis: Product loss is typically due to irreversible adsorption onto the stationary phase, thermal decomposition during solvent evaporation, or physical loss during handling (e.g., inefficient crystallization).

Solutions:

  • Minimize Silica Contact Time:

    • Use a shorter, wider column rather than a long, thin one.

    • Employ positive pressure ("flash" chromatography) to speed up the elution process.[4]

  • Adopt Dry Loading:

    • Dissolving your crude product in a strong solvent (like DCM or methanol) and loading it directly onto the column can ruin separation. Instead, dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder is then carefully loaded onto the top of the column bed. This technique leads to much sharper bands and better separation.[4]

  • Gentle Solvent Evaporation:

    • Avoid excessive heat when using a rotary evaporator. For many heterocyclic compounds, a water bath temperature of 30-40°C is sufficient. Prolonged heating can cause decomposition.[5]

  • Optimize Crystallization:

    • Use the minimum amount of hot solvent necessary to dissolve your compound. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystal formation.[5]

    • Allow the solution to cool slowly. Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of small, impure crystals or oils. Let it cool to room temperature first, then move to an ice bath.[5]

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize separation and recovery for basic N-heterocyclic compounds.

  • TLC Analysis & Solvent Selection:

    • Perform TLC analysis on the crude material using several solvent systems (e.g., Hexane:EtOAc, DCM:MeOH).

    • Identify a system that gives your product an Rf value of approximately 0.2-0.35 and shows the best separation from impurities.

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a typical ratio is 50:1 to 100:1 silica:crude material by weight).[5]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting with the mobile phase, applying gentle positive air pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure. Note: Triethylamine can sometimes be difficult to remove completely. A high-vacuum pump may be required.

Protocol 2: Recrystallization for Final Polishing

This method is ideal for removing trace impurities after chromatography.

  • Solvent Screening:

    • Place a few milligrams of your compound in several test tubes.

    • Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each.

    • Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating. A co-solvent system (e.g., ethanol/water, DCM/hexane) can also be effective.[5]

  • Dissolution:

    • Place the chromatographed material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, you can place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows

Diagram 1: Troubleshooting Poor Chromatographic Separation

Caption: A decision tree for troubleshooting poor TLC separation.

Diagram 2: General Purification Workflow

Purification_Workflow crude Crude Reaction Product analysis1 Initial Analysis (TLC, ¹H NMR) crude->analysis1 decision1 Purity Acceptable? analysis1->decision1 column Primary Purification (Flash Column Chromatography) decision1->column No final_product Final Pure Product (Characterization & Storage) decision1->final_product Yes analysis2 Analyze Fractions (TLC) column->analysis2 combine Combine Pure Fractions analysis2->combine analysis3 Purity Check (NMR, LCMS) combine->analysis3 decision2 Purity >95%? analysis3->decision2 recryst Secondary Purification (Recrystallization or Prep-HPLC) decision2->recryst No decision2->final_product Yes recryst->final_product

Caption: A standard workflow for the purification of indole-pyrazole hybrids.

Section 5: Summary of Chromatographic Conditions

This table provides recommended starting points for purification method development. Conditions will require optimization for each specific reaction mixture.

Technique Stationary Phase Typical Mobile Phase System Modifier Key Considerations
Flash Chromatography Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (Gradient)0.5-1% TriethylamineExcellent for bulk purification; modifier is crucial to prevent tailing.
Flash Chromatography Neutral AluminaDichloromethane / Methanol (Gradient)None typically neededUse if compound shows degradation on silica gel.
Reverse-Phase HPLC C18 SilicaWater / Acetonitrile (Gradient)0.1% TFA or Formic AcidHigh resolution, ideal for separating very similar isomers.
Normal-Phase HPLC Silica or DiolHexane / EthanolNone or basic modifierOffers different selectivity for isomer separation.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Sviridenkova, N. A., et al. (2021). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. PMC - PubMed Central. [Link]

  • Various Authors. (2023). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. Google Scholar Search Results.
  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Asma, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH. [Link]

  • R Discovery. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • Dube, P. N., et al. (2019).
  • PubMed. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. PubMed. [Link]

  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Chekshin, N., et al. (2012). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • National Institutes of Health. (2013). Methyl 5-methyl-1-(1H-pyrazol-3-yl)
  • Liu, H., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. [Link]

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • National Institutes of Health. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH. [Link]

  • Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • National Institutes of Health. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. NIH.
  • National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. [Link]

  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar.
  • ResearchGate. (2001). Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 15, 2026, from Wikipedia. [Link]

  • ResearchGate. (2022). Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 15, 2026, from Organic Chemistry Portal. [Link]

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole optimizing reaction conditions (solvent, temp)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to undertake this specific C-N cross-coupling reaction. Here, we address common challenges and provide systematic guidance for optimizing reaction conditions, focusing on solvent and temperature, to achieve high yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that typically arise during the initial planning and setup of the synthesis.

Q1: What are the primary catalytic strategies for coupling a 5-methylindole derivative with pyrazole?

A1: The formation of the C-N bond between the indole C2 position and the pyrazole N1 position is typically achieved via transition-metal-catalyzed cross-coupling. Two principal methods dominate this field:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming C-N bonds.[1][2] It generally offers milder reaction conditions compared to traditional methods and employs a palladium catalyst with a specialized phosphine ligand.[3][4] The choice of ligand is critical and can significantly influence reaction scope and efficiency.[4]

  • Copper-Catalyzed Ullmann Condensation: This is a classical method that has seen significant modernization.[5][6] While older protocols required harsh conditions with stoichiometric copper and high temperatures (>140 °C), modern systems use catalytic copper (often CuI) with ligands such as diamines or amino acids (e.g., L-proline) to facilitate the reaction at lower temperatures (80-110 °C).[5][7][8] This method is often cost-effective and can be complementary to palladium-based systems, sometimes offering different selectivity.

Q2: How should I select an initial solvent for my reaction optimization?

A2: Solvent choice is critical as it influences substrate solubility, catalyst stability, and reaction kinetics.[9] A good starting point is to screen a few common solvents from different classes.

  • Aprotic, Non-polar/Weakly Polar Solvents (e.g., Toluene, Dioxane): These are excellent starting points, especially for Buchwald-Hartwig reactions.[4] Toluene is favored in many industrial settings and its poor solubility for inorganic byproducts can help drive the reaction forward.[4][5] Dioxane is also a common choice, though its higher boiling point and potential for peroxide formation require consideration.

  • Aprotic, Polar Solvents (e.g., DMF, DMSO): These solvents are often used in Ullmann-type reactions due to their ability to dissolve inorganic bases and salts.[7][10][11] However, they can sometimes coordinate to and deactivate palladium catalysts at high temperatures. Use them judiciously in Pd-catalyzed systems.

  • "Green" Solvents (e.g., Ethanol, Water): Recent methodologies have been developed to utilize more environmentally benign solvents. Microwave-assisted copper-catalyzed reactions have shown success in ethanol.[12] Aqueous conditions, often with a phase-transfer catalyst, have also been reported for Ullmann N-arylations.[13]

Q3: What is the typical temperature range, and how does it impact the reaction?

A3: Temperature is a key parameter that must be carefully optimized.

  • Effect on Rate: As with most reactions, higher temperatures generally increase the reaction rate. If a reaction is sluggish at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C is a logical step.[10][14]

  • Effect on Stability and Side Reactions: Excessively high temperatures can lead to the degradation of substrates, products, or the catalyst complex.[13] For palladium-catalyzed reactions, high temperatures can sometimes promote unwanted side reactions like C3-arylation of the indole ring.[5] A typical starting temperature for screening is between 80-110 °C.[14] For challenging substrates, temperatures up to 140 °C might be necessary, particularly in copper-catalyzed systems without highly active ligands.[5]

Q4: What analytical methods are recommended for monitoring this reaction?

A4: Proper reaction monitoring is essential for effective optimization. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative data on the conversion of starting materials and the formation of the desired product, while also helping to identify the mass of any side products, which is invaluable for troubleshooting.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Used to confirm the structure of the final, isolated product and assess its purity. It can also be used to analyze crude reaction mixtures to determine conversion and identify major byproducts.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Causes Recommended Solutions
1. Low or No Product Yield Inactive Catalyst: The Pd(0) active species may not have formed from the Pd(II) precatalyst, or the copper catalyst is oxidized/poisoned.[9]• For Pd systems, use a pre-catalyst or ensure reduction conditions are adequate. • For Cu systems, ensure anhydrous/anaerobic conditions if required by the specific protocol. • Use fresh, high-purity reagents and catalysts.
Poor Reagent Quality: Impurities in solvents, bases, or starting materials can inhibit the catalyst.• Use anhydrous solvents. • Use fresh, finely ground base (e.g., K₃PO₄, Cs₂CO₃). • Purify starting materials if their quality is questionable.
Incorrect Base/Solvent Combination: The chosen base may be too weak or poorly soluble in the selected solvent.• Screen stronger bases (e.g., NaOtBu for Pd systems if functional groups are tolerant).[9] • Switch to a more polar solvent like DMF or DMSO for Ullmann reactions to improve base solubility.[11]
2. Incomplete Conversion Insufficient Temperature or Time: The reaction may be too slow under the current conditions.• Incrementally increase the reaction temperature by 10-20 °C and monitor progress.[10] • Extend the reaction time. An overnight reaction is common for cross-coupling.
Catalyst Deactivation: N-heterocycles like indole and pyrazole can act as ligands and inhibit the catalyst over time.[3]• Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). • For Pd systems, ensure an adequate ligand-to-metal ratio (typically 1:1 to 2:1).[9] • Consider switching to a more robust ligand or a copper-based system.
3. Major Side Product Formation Hydrodehalogenation: The starting 2-halo-5-methylindole is converted to 5-methylindole.• This often points to a proton source (e.g., water) interfering with the catalytic cycle. Ensure strictly anhydrous conditions. • Screen different bases; sometimes a weaker, non-nucleophilic base can mitigate this.
Homocoupling of Pyrazole or Indole: • This can occur at high temperatures or with highly active catalysts. • Lower the reaction temperature. • Screen a different catalyst/ligand system.
C3-Arylation of the Indole Ring: An isomer is formed where the pyrazole is attached to the C3 position.• This is a known side reaction, particularly in some Pd-catalyzed systems.[5] • Screen different phosphine ligands, as steric and electronic properties can control regioselectivity. • Switch to a Cu-catalyzed Ullmann protocol, which often shows higher selectivity for N-arylation of the indole nitrogen, which would not be a productive pathway here, but may avoid C3 issues.

Part 3: Experimental Protocols & Data Summaries

The following are generalized starting protocols for screening. Note: These procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.

Protocol 1: Palladium-Catalyzed Condition Screening
  • To an array of oven-dried reaction vials, add 2-bromo-5-methylindole (1.0 equiv), pyrazole (1.2 equiv), and the selected phosphine ligand (e.g., XPhos, SPhos; 4 mol%).

  • Add the palladium source (e.g., Pd₂(dba)₃; 2 mol%) and the base (e.g., K₃PO₄; 2.0 equiv).

  • Cap the vials with septa.

  • Evacuate and backfill each vial with an inert gas (repeat 3 times).

  • Add the anhydrous screening solvent (e.g., Toluene, Dioxane) via syringe to achieve a final concentration of ~0.2 M.

  • Place the vials in a pre-heated aluminum block at the desired screening temperature (e.g., 90 °C, 100 °C, 110 °C).

  • Stir for 12-24 hours.

  • After cooling, take an aliquot from each vial for LC-MS analysis to determine conversion and relative product formation.

Protocol 2: Copper-Catalyzed Condition Screening
  • To an array of oven-dried reaction vials, add 2-iodo-5-methylindole (1.0 equiv), pyrazole (1.5 equiv), and CuI (10 mol%).

  • Add the selected ligand (e.g., L-proline or trans-N,N'-dimethyl-1,2-cyclohexanediamine; 20 mol%).

  • Add the base (e.g., K₂CO₃ or K₃PO₄; 2.0 equiv).

  • Cap the vials, evacuate, and backfill with an inert gas.

  • Add the anhydrous screening solvent (e.g., DMF, DMSO, Toluene) via syringe to achieve a final concentration of ~0.2 M.

  • Place the vials in a pre-heated aluminum block at the desired screening temperature (e.g., 100 °C, 120 °C, 140 °C).

  • Stir for 24 hours.

  • Cool and analyze via LC-MS.

Data Summary Tables

Table 1: Solvent Selection Guide for Cross-Coupling Reactions

SolventBoiling Point (°C)PolarityTypical Use Case & Rationale
Toluene 111Non-polarExcellent first choice for Pd-catalysis; precipitates salts.[5]
Dioxane 101Weakly PolarGood general solvent for both Pd and Cu systems.[5]
DMF 153Polar AproticGood for dissolving bases in Cu-catalyzed reactions.[10]
DMSO 189Polar AproticHigh boiling point, excellent for dissolving salts in sluggish Ullmann reactions.[7][10]
Ethanol 78Polar Protic"Green" solvent, effective in microwave-assisted Cu-catalyzed reactions.[12]
Acetonitrile 82Polar AproticSometimes used, but can coordinate to the metal center.

Table 2: Representative Data for Temperature Optimization (Reaction: 2-bromo-5-methylindole + pyrazole, Pd₂(dba)₃/XPhos, K₃PO₄ in Toluene)

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)
180244540
2100249591
312024>9985 (degradation observed)
Yield determined by LC-MS analysis against an internal standard.

Part 4: Workflow Visualization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this synthesis.

OptimizationWorkflow cluster_start Phase 1: System Selection cluster_catalyst Phase 2: Catalyst System Screening cluster_solvent Phase 3: Solvent Screening cluster_temp Phase 4: Temperature Optimization cluster_end Phase 5: Finalization Start Select Precursors (e.g., 2-halo-5-methylindole + pyrazole) Cat_Choice Choose Catalytic System Start->Cat_Choice Pd_System Palladium System (e.g., Pd₂(dba)₃ + Ligand) Cat_Choice->Pd_System Buchwald-Hartwig Cu_System Copper System (e.g., CuI + Ligand) Cat_Choice->Cu_System Ullmann Solvent_Screen Solvent Screen (Toluene, Dioxane, DMF) at fixed Temp (e.g., 100°C) Pd_System->Solvent_Screen Cu_System->Solvent_Screen Analyze_Solvent Analyze Results (LC-MS) Identify Best Solvent Solvent_Screen->Analyze_Solvent Temp_Screen Temperature Screen (80°C, 100°C, 120°C) in Best Solvent Analyze_Solvent->Temp_Screen Proceed with Best Solvent Analyze_Temp Analyze Results (LC-MS) Yield vs. Impurities Temp_Screen->Analyze_Temp Analyze_Temp->Temp_Screen Refine Range Optimized Optimized Conditions Identified Analyze_Temp->Optimized Select Best Temp/Yield Balance

Caption: Workflow for optimizing reaction conditions.

References

  • Oldenhuis, N. J., et al. (2015). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Doležal, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett. Available at: [Link]

  • Wang, X. J., et al. (2011). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2014). Optimization of reaction conditions for the N-arylation of indoles with iodobenzene. ResearchGate. Available at: [Link]

  • Jung, J. C. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES. Available at: [Link]

  • Gande, S., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Li, P., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]

  • Tlaceca, R., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Cihan-Üstündağ, G., et al. (2019). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules. Available at: [Link]

  • Włodarczyk, A., et al. (2023). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Jones, C. P., et al. (2021). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2016). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Li, P., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Ghaffari, M. F., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

  • Kim, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link]

  • Ruiz-Castillo, P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Şekeroğlu, N., & Dığrak, M. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Blakey, S. B., et al. (2003). Indole synthesis via an Ullmann coupling/reductive cyclization sequence. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • D.A., S., & D.M., T. (2006). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific. (n.d.). 5-Hydroxy-1-methyl-1H-pyrazole. J&K Scientific. Available at: [Link]

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to help you overcome these hurdles in your experiments.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound belonging to the indole-pyrazole hybrid family. These hybrids are of significant interest in medicinal chemistry due to their potential for synergistic pharmacological effects.[1] The indole nucleus is a common feature in bioactive natural products and offers good bioavailability, while the pyrazole ring provides electronic richness and stability.[2] However, a significant challenge with many indole-pyrazole derivatives, including the topic compound, is their poor aqueous solubility. This can severely limit their therapeutic application and complicates in vitro and in vivo studies.

This guide will walk you through a systematic approach to understanding and addressing the solubility issues of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve this compound in aqueous buffers for my in vitro assays have failed. What are the likely reasons for this?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The indole and pyrazole rings, while contributing to its biological activity, are largely non-polar. The methyl group on the indole ring further increases its lipophilicity. This hydrophobic nature makes it difficult for water molecules to surround and dissolve the compound.

To systematically address this, consider the following:

  • pH of the Medium: The indole and pyrazole moieties have ionizable protons. The solubility of such compounds can be highly dependent on the pH of the solution.[3][4] It is crucial to determine the pKa of your compound to understand how its ionization state, and therefore solubility, changes with pH.

  • Initial Solvent: While direct dissolution in aqueous buffers is often the goal, it's a common practice to first dissolve poorly soluble compounds in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before making the final dilution in the aqueous medium.

Q2: I'm using DMSO as a co-solvent, but my compound is precipitating out of solution upon dilution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic co-solvent is significantly reduced, and the aqueous medium can no longer keep the compound in solution.

Here are some strategies to mitigate this:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your assay that does not affect the biological system you are studying.

  • Use of Surfactants: Surfactants can help to keep the compound in solution by forming micelles that encapsulate the hydrophobic drug molecule.[5] Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.

  • Employ Excipients: Pharmaceutical excipients can be used to improve solubility.[6] For example, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9]

Q3: What are the most reliable methods to accurately determine the aqueous solubility of my compound?

A3: It is essential to differentiate between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. A common method is to add a concentrated stock solution of the compound in an organic solvent to an aqueous buffer and measure the concentration of the dissolved compound after a short incubation period.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).

A recommended approach for determining thermodynamic solubility is the shake-flask method .

Q4: Beyond co-solvents and surfactants, what are some more advanced formulation strategies I can consider for in vivo studies?

A4: For in vivo applications, where the volume of administration is limited and high concentrations of organic solvents can be toxic, more advanced formulation strategies are often necessary.[10][11][12]

Here's a summary of some key approaches:

Formulation StrategyMechanism of Solubility EnhancementKey Considerations
Salt Formation Ionization of the drug molecule increases its polarity and interaction with water.[13][14][15][16]The compound must have an ionizable group (acidic or basic). The choice of counter-ion is critical.[13]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has a higher apparent solubility than the stable crystalline form.[17][18][19][20]The physical stability of the amorphous form needs to be carefully evaluated to prevent recrystallization.[18]
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution rate.[21][22][23]Requires specialized equipment for production (e.g., high-pressure homogenization or media milling).[22]
Cyclodextrin Inclusion Complexes The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a water-soluble complex.[7][8][9][24][25]The stoichiometry of the complex and the binding constant need to be determined. Not all drug molecules fit well into the cyclodextrin cavity.
Q5: Can chemical modification of this compound be a viable strategy to improve its solubility?

A5: Yes, chemical modification can be a powerful approach, particularly during the lead optimization phase of drug discovery. The goal is to introduce polar functional groups that can increase the molecule's interaction with water without compromising its biological activity.

Some potential modifications include:

  • Introduction of Ionizable Groups: Adding acidic (e.g., carboxylic acid, sulfonic acid) or basic (e.g., amine) functional groups can allow for salt formation.

  • Addition of Polar Non-ionizable Groups: Incorporating groups like hydroxyl (-OH), methoxy (-OCH3), or amides can increase the overall polarity of the molecule.

It is important to note that any chemical modification will require re-synthesis and re-evaluation of the compound's biological activity.

Experimental Protocols & Workflows

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable column and detection method

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

Workflow for Formulating a Poorly Soluble Compound for In Vitro Testing

Caption: Workflow for in vitro formulation.

Decision Tree for Selecting a Solubility Enhancement Strategy for In Vivo Studies

G A Is the compound ionizable? B Salt Formation A->B Yes C Is the compound stable in amorphous form? A->C No D Amorphous Solid Dispersion C->D Yes E Does the compound fit into a cyclodextrin cavity? C->E No F Cyclodextrin Inclusion Complex E->F Yes G Nanosuspension E->G No

Caption: In vivo formulation decision tree.

Concluding Remarks

Addressing the poor aqueous solubility of this compound is a critical step in advancing its development as a potential therapeutic agent. By systematically evaluating the compound's physicochemical properties and employing the appropriate formulation strategies, researchers can overcome these challenges and obtain reliable and meaningful data from their in vitro and in vivo studies. This guide provides a foundational framework for this process, and it is recommended that researchers consult the primary literature and formulation experts for more specialized applications.

References

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2020). ResearchGate. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. (2024). ResearchGate. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2023). ResearchGate. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2024). Eurasia. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2024). Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Excipients used as water-soluble (a) or water-insoluble (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Cyclodextrins in delivery systems: Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Salt formation to improve drug solubility. (2007). Semantic Scholar. Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. (n.d.). SciSpace. Retrieved from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Retrieved from [Link]

  • Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (2024). ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024). Jurnal Universitas Padjadjaran. Retrieved from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole minimizing byproduct formation during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We provide in-depth troubleshooting advice, optimized protocols, and the underlying chemical principles to empower you to minimize byproduct formation and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am attempting a palladium-catalyzed cross-coupling of 2-bromo-5-methyl-1H-indole with pyrazole and I'm observing two major products with the same mass. What is the likely cause?

A1: The most probable cause is the formation of regioisomers. Pyrazole has two nitrogen atoms (N1 and N2), both of which can act as nucleophiles in N-arylation reactions. This results in the formation of the desired this compound and the isomeric byproduct, 5-Methyl-2-(2H-pyrazol-2-yl)-1H-indole. The regioselectivity of this reaction is highly sensitive to reaction conditions.[1][2]

Q2: My Fischer indole synthesis using p-tolylhydrazine and a pyrazolyl ketone is giving a low yield and multiple, hard-to-separate spots on TLC. What are the potential issues?

A2: The Fischer indole synthesis is conducted under acidic conditions, which can lead to several complications.[3][4] Firstly, the pyrazole ring's stability under strong acidic and high-temperature conditions might be compromised, leading to degradation byproducts. Secondly, if you are using an unsymmetrical ketone (e.g., 1-(1H-pyrazol-1-yl)propan-2-one), you can get two different regioisomers of the final indole product. Lastly, prolonged reaction times and high temperatures can lead to polymerization and the formation of tar-like substances.[5]

Q3: During my Buchwald-Hartwig amination, I am noticing a significant amount of 5-methyl-1H-indole as a byproduct. What is this and how can I prevent it?

A3: This byproduct is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced.[6][7] This can be exacerbated by certain ligands, bases, or the presence of hydrogen sources in the reaction mixture. Optimizing the catalyst system and ensuring anhydrous conditions can help minimize this side reaction.

Q4: I'm struggling with the purification of my final product. It seems to be sensitive to silica gel chromatography. Are there alternative purification strategies?

A4: Indole derivatives can sometimes be sensitive to acidic silica gel, leading to degradation. If you observe streaking or decomposition on TLC or during column chromatography, consider deactivating the silica gel with a base like triethylamine. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purifying crystalline products. For stubborn impurities, preparative HPLC might be necessary.

Troubleshooting Guide: Palladium-Catalyzed N-Arylation Approach

The palladium-catalyzed cross-coupling of a 2-halo-5-methyl-1H-indole with pyrazole is a common and versatile synthetic route. However, several byproducts can arise. This guide will help you diagnose and resolve these issues.

Logical Flow for Troubleshooting Poor Regioselectivity

start Poor N1:N2 Regioselectivity Observed sterics Analyze Steric Hindrance at Pyrazole C3/C5 start->sterics ligands Optimize Phosphine Ligand sterics->ligands If sterics are minimal catalyst Consider Copper Catalysis ligands->catalyst If ligand tuning is insufficient solvent Evaluate Solvent Polarity catalyst->solvent If Pd/Cu systems fail base Screen Different Bases solvent->base temp Adjust Reaction Temperature base->temp result Improved Regioselectivity temp->result

Caption: A logical workflow for troubleshooting poor regioselectivity.

Issue 1: Formation of Pyrazole Regioisomers

  • Problem: You are isolating a mixture of this compound and its N2-arylated isomer.

  • Root Cause: The electronic and steric environments of the two nitrogen atoms in the pyrazole ring are similar, leading to competitive arylation at both sites.

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor arylation at the less sterically hindered nitrogen. For instance, ligands like tBuBrettPhos have shown efficacy in related systems.[1]

    • Catalyst System: Consider switching from a palladium to a copper-based catalyst system. Copper-catalyzed N-arylation, often using diamine ligands, can exhibit different regioselectivity compared to palladium systems and may favor the desired isomer.[2][8][9]

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. Aprotic solvents like toluene or dioxane are commonly used. Experiment with a range of solvents to find the optimal balance for your specific substrate combination.

    • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also impact the outcome. The strength and nature of the base can affect the equilibrium between different pyrazole tautomers and their respective reactivities.[1]

Issue 2: Hydrodehalogenation of the Indole Starting Material

  • Problem: Formation of 5-methyl-1H-indole as a significant byproduct.

  • Root Cause: The palladium catalyst can facilitate the reduction of the C-Br bond in 2-bromo-5-methyl-1H-indole, particularly in the presence of a hydrogen source.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Moisture can be a source of protons. Thoroughly dry all reagents and solvents and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands.

    • Hydrogen Scavengers: In some cases, the addition of a stoichiometric amount of a hydrogen scavenger can be beneficial, although this can add complexity to the reaction mixture.

Issue 3: Homocoupling of the Starting Materials

  • Problem: Formation of dimeric byproducts, such as bi-indolyl or bipyrazolyl species.

  • Root Cause: Under certain conditions, the starting materials can couple with themselves. This can be more prevalent at higher catalyst loadings or temperatures.

  • Troubleshooting & Optimization:

    • Lower Catalyst Loading: Reduce the amount of palladium catalyst used. Often, high catalyst loadings can promote side reactions.

    • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate the rate of homocoupling.

    • Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and minimize self-coupling.

Troubleshooting Guide: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring. When applied to the synthesis of this compound, the key is the cyclization of the phenylhydrazone formed from p-tolylhydrazine and a suitable pyrazolyl aldehyde or ketone.

Reaction Pathway and Potential Pitfalls

start p-Tolylhydrazine + Pyrazolyl Ketone/Aldehyde hydrazone Phenylhydrazone Formation start->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization side_reaction1 Acid-catalyzed Decomposition of Pyrazole rearrangement->side_reaction1 product Desired Indole Product cyclization->product side_reaction2 Formation of Regioisomeric Indole (with unsymmetrical ketone) cyclization->side_reaction2 side_reaction3 Polymerization/Tar Formation cyclization->side_reaction3

Caption: Fischer Indole Synthesis Pathway and Common Side Reactions.

Issue 1: Low Yield and Product Degradation

  • Problem: The reaction is sluggish, and the desired product is obtained in low yield, with evidence of decomposition.

  • Root Cause: The strong acidic conditions and high temperatures required for the Fischer indole synthesis can lead to the degradation of the pyrazole ring or the indole product itself.[5]

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be used.[3] Experiment with milder acids or different concentrations. Polyphosphoric acid (PPA) is often effective, but other options include zinc chloride, p-toluenesulfonic acid, or even acidic ionic liquids.

    • Temperature and Reaction Time: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction at lower temperatures and with shorter reaction times, potentially reducing degradation.

Issue 2: Formation of Regioisomeric Indole Products

  • Problem: When using an unsymmetrical pyrazolyl ketone (e.g., 1-(1H-pyrazol-1-yl)propan-2-one), a mixture of indole regioisomers is formed.

  • Root Cause: The initial enamine formation can occur on either side of the ketone, leading to two different[10][10]-sigmatropic rearrangement pathways and ultimately two different indole products.[4]

  • Troubleshooting & Optimization:

    • Choice of Carbonyl Compound: If possible, use a symmetrical ketone or an aldehyde to avoid this issue. For example, using 1-(1H-pyrazol-1-yl)ethan-1-one would lead to a single indole product.

    • Directed Indole Synthesis: If the unsymmetrical ketone is unavoidable, you may need to explore more modern, directed indole synthesis methods that offer better regiocontrol, although this would deviate from the classical Fischer approach.

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Palladium-Catalyzed N-Arylation of 2-Bromo-5-methyl-1H-indole with Pyrazole

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-bromo-5-methyl-1H-indole (1.0 equiv), pyrazole (1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and evacuate and backfill with argon three times. Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Protocol 2: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 equiv) and 1-(1H-pyrazol-1-yl)ethan-1-one (1.0 equiv) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) or another suitable acid catalyst.

  • Reaction Execution: Heat the mixture to 80-120 °C (temperature will depend on the chosen catalyst) with stirring for 1-4 hours. Monitor the reaction progress carefully.

  • Work-up and Purification: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to minimize byproduct formation in the palladium-catalyzed N-arylation route.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / tBuBrettPhosCuI / DMEDAVarying N1:N2 selectivity
Base K₂CO₃Cs₂CO₃K₃PO₄Can influence reaction rate and selectivity
Solvent TolueneDioxaneDMFAffects solubility and regioselectivity
Temperature 80 °C100 °C120 °CHigher temps may increase side reactions

References

  • Kopcho, J. J., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549-7553.
  • Dong, V., et al. (2025).
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Scilit. (n.d.). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. [Link]

  • ResearchGate. (2025).
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • KU Leuven. (n.d.). Visible-Light-Driven Palladium-Catalyzed Radical Tandem Dearomatization of Indoles with Unactivated Alkenes. [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • ResearchGate. (2025). A Practical Synthesis of 2-Substituted 5-Bromoindoles.
  • OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]

  • PubMed Central. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis.
  • Journal of the American Chemical Society. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • Royal Society of Chemistry. (n.d.). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles.
  • PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Journal of Chemical and Pharmaceutical Research. (2013).
  • Sciety. (2025).
  • Organic Syntheses. (n.d.). 2-methylindole. [Link]

  • MDPI. (n.d.). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties.
  • Moroccan Journal of Heterocyclic Chemistry. (2023). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this important heterocyclic scaffold from the bench to production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Strategic Synthesis Planning for Scale-Up

Q1: What are the primary synthetic routes for this compound, and which is preferable for scale-up?

There are two principal and viable synthetic strategies for constructing this molecule. The choice between them is a critical decision for any scale-up campaign and depends on factors like raw material cost, process safety, and impurity profile control.

  • Route A: The Fischer Indole Synthesis. This classic approach involves the acid-catalyzed reaction of 4-methylphenylhydrazine with a ketone precursor bearing the pyrazole moiety. It builds the indole ring as the core transformation.

  • Route B: The Buchwald-Hartwig C-N Cross-Coupling. This modern approach involves coupling a pre-formed 2-halo-5-methylindole with pyrazole using a palladium catalyst. Here, the final C-N bond is formed to attach the pyrazole ring.

The diagram below illustrates these two divergent pathways.

G cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Buchwald-Hartwig C-N Coupling A_start1 4-Methylphenylhydrazine A_inter Hydrazone Intermediate A_start1->A_inter Condensation A_start2 Pyrazolyl Ketone Precursor A_start2->A_inter A_end Target Molecule A_inter->A_end Acid-catalyzed [3,3]-Sigmatropic Rearrangement B_start1 2-Halo-5-methylindole (X = Br, Cl) B_end Target Molecule B_start1->B_end Pd-Catalyst Ligand, Base B_start2 Pyrazole B_start2->B_end

Caption: Divergent synthetic strategies for the target molecule.

Each route presents a unique set of advantages and disadvantages for manufacturing, summarized below.

FeatureRoute A: Fischer Indole SynthesisRoute B: Buchwald-Hartwig Coupling
Cost Generally lower raw material costs (hydrazines are often cheaper than haloindoles).Higher cost associated with palladium catalysts, specialized phosphine ligands, and potentially the 2-haloindole starting material.
Process Safety High risk. Hydrazine derivatives are toxic and potentially carcinogenic.[1][2] The cyclization can be highly exothermic and requires strict thermal control.Moderate risk. Palladium catalysts are pyrophoric. Phosphine ligands can be air-sensitive. Requires inert atmosphere.
Atom Economy Good. The main byproduct is ammonia.Moderate. Stoichiometric amounts of base and halide salts are generated as waste.
Robustness Can be problematic. The reaction is notorious for failing with certain substitution patterns, particularly N-substituted hydrazones, which can lead to N-N bond cleavage instead of cyclization.[3][4]Generally more robust and substrate-tolerant. A vast toolkit of catalysts and ligands is available to optimize challenging couplings.[5][6]
Impurity Profile Can be complex, with potential for regioisomers and tar formation, complicating purification.[7][8]Cleaner reaction profiles are often observed. Key impurities are typically unreacted starting materials or byproducts like hydrodehalogenation.[5] Critical issue is residual palladium.

Recommendation: For initial lab-scale synthesis, the Fischer Indole route may seem attractive due to its directness. However, for a robust, scalable, and transferable manufacturing process, the Buchwald-Hartwig C-N coupling (Route B) is generally superior . Its predictability, cleaner reaction profiles, and the extensive literature on optimization often outweigh the higher initial costs of reagents.[9][10]

Section 2: Troubleshooting the Fischer Indole Synthesis Route

Q2: My Fischer indolization is failing or giving very low yields (<20%). Computational studies suggest N-N bond cleavage might be the issue. How can I overcome this?

This is a classic failure mode for the Fischer synthesis, especially when the ketone/aldehyde precursor contains electron-donating or heteroaromatic groups like pyrazole.[3][4] The acid-catalyzed mechanism involves a delicate balance between the desired[11][11]-sigmatropic rearrangement and a competing heterolytic cleavage of the weak N-N bond in the enehydrazine intermediate.

Causality: Protic acids can protonate the enehydrazine in a way that stabilizes the N-N bond cleavage pathway, leading to decomposition products instead of your indole.[4]

Solutions:

  • Switch from Protic to Lewis Acids: Lewis acids like Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂) are often more effective.[3][8] They coordinate differently with the intermediates, favoring the desired cyclization pathway over cleavage. Start by screening ZnCl₂ (1.1 to 2.0 equivalents).

  • Optimize Temperature and Reaction Time: High temperatures can favor decomposition. Run a temperature optimization study (e.g., 60 °C, 80 °C, 100 °C) and monitor by TLC or LC-MS to find the sweet spot where product formation is maximized before significant degradation occurs.[8]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While high-boiling alcohols or acetic acid are common, consider less polar, high-boiling solvents like toluene or xylene in combination with your chosen acid catalyst.

G start Low Yield in Fischer Indolization check_acid Are you using a strong protic acid (e.g., HCl, H2SO4)? start->check_acid switch_lewis Action: Switch to Lewis Acid (e.g., ZnCl2, BF3·OEt2) check_acid->switch_lewis Yes check_temp Is the reaction temperature >120°C? check_acid->check_temp No switch_lewis->check_temp lower_temp Action: Optimize temperature (60-100°C range) check_temp->lower_temp Yes check_byproducts Are significant decomposition products observed? check_temp->check_byproducts No lower_temp->check_byproducts consider_alt_route Outcome: Consider Route B (Buchwald-Hartwig) check_byproducts->consider_alt_route Yes

Caption: Troubleshooting workflow for Fischer Indolization failure.

Q3: What are the critical safety protocols for handling 4-methylphenylhydrazine at the kilogram scale?

Hydrazine and its derivatives are classified as toxic, and many are suspected carcinogens.[2][12] Exposure can cause severe irritation, damage to the liver and kidneys, and affect the central nervous system.[1][2]

Core Safety Requirements:

  • Engineering Controls: All manipulations must be performed in a well-ventilated fume hood or a contained glovebox system. For kilogram-scale reactions, a walk-in hood or a dedicated, ventilated enclosure is mandatory.

  • Personal Protective Equipment (PPE): Use a combination of nitrile and neoprene gloves for enhanced chemical resistance. A chemical-resistant apron or lab coat, along with splash goggles and a face shield, is required.

  • Spill Management: Have a spill kit ready that includes an absorbent material and a deactivating agent (e.g., a solution of calcium hypochlorite). Never use combustible materials like paper towels to clean up neat hydrazine spills.

  • Quenching Strategy: Before workup, any excess hydrazine must be safely quenched. A common method is the careful addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in a controlled manner to avoid excessive gas evolution and temperature increase.

  • Waste Disposal: All hydrazine-containing waste streams must be segregated and disposed of as hazardous waste according to institutional and local regulations.

Section 3: Troubleshooting the Buchwald-Hartwig C-N Coupling Route

Q4: How do I choose the right catalyst system for coupling pyrazole with 2-bromo-5-methylindole? My initial attempts with Pd(OAc)₂/XPhos are sluggish.

The success of a Buchwald-Hartwig amination is critically dependent on the synergy between the palladium source, ligand, base, and solvent.[5] Sluggish reactions are often a sign of an inefficient catalyst system or catalyst deactivation.

Causality: Traditional catalyst systems like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species. This step can be inefficient and lead to the formation of inactive palladium black. Modern "precatalysts" are designed to generate the active LPd(0) catalyst cleanly and efficiently.[5]

Solutions:

  • Upgrade Your Precatalyst: Switch from Pd(OAc)₂ to a modern palladacycle precatalyst. G3 or G4 precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are often more active at lower loadings and more tolerant of challenging substrates.

  • Ligand Selection: While XPhos is a good starting point, the choice of ligand is highly dependent on the nucleophile (in this case, pyrazole). For heteroaromatic amines, ligands like BrettPhos or the use of chelating ligands like XantPhos can sometimes improve yields.[5][6]

  • Base and Solvent Optimization: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrates are base-sensitive, consider a weaker base like Cesium Carbonate (Cs₂CO₃), potentially at a higher temperature. The solvent should be anhydrous and degassed; toluene and dioxane are standard choices.

Catalyst System ComponentRecommendation for Pyrazole CouplingRationale
Palladium Source XPhos Pd G3 or tBuBrettPhos Pd G3Provides rapid, clean generation of the active Pd(0) catalyst, improving reaction kinetics and consistency.[5]
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are effective for coupling heteroaromatic amines.[5]
Base NaOtBu or LHMDS (strong), Cs₂CO₃ (weaker)The base must be strong enough to deprotonate pyrazole but not so strong as to cause substrate degradation.
Solvent Toluene, Dioxane, or CPME (anhydrous, degassed)Aprotic solvents that can dissolve the reactants and maintain catalyst stability at elevated temperatures.
Q5: After a successful reaction, I'm struggling to reduce residual palladium levels in my product below the required <10 ppm for pharmaceutical use. What are the best purification strategies?

Reducing palladium to parts-per-million (ppm) levels is a common and critical challenge in process chemistry. Standard silica gel chromatography is often insufficient.

Solutions:

  • Metal Scavenging: This is the most effective and widely used technique. After the initial workup (but before final crystallization), treat the organic solution of your crude product with a specialized metal scavenger.

    • Thiol-Based Scavengers: Resins or silicas functionalized with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) have a high affinity for palladium. Stirring a slurry of the scavenger with your product solution for several hours, followed by filtration, can dramatically reduce palladium levels.

    • Activated Carbon: Treatment with a high-purity, low-ash activated carbon can also be effective, although it may lead to some product loss due to non-specific adsorption.

  • Optimized Crystallization: A well-designed crystallization can be very effective at rejecting metallic impurities.

    • Screen a variety of solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • The presence of a co-solvent or an anti-solvent can sometimes improve the rejection of impurities.

  • Aqueous Washes: Certain aqueous washes during workup can help. A wash with a dilute aqueous solution of a chelating agent like thiourea or L-cysteine can help extract some palladium into the aqueous phase. This should be done with caution to avoid product degradation.

Section 4: General Scale-Up and Purification FAQs

Q6: Column chromatography is not feasible for my 5 kg batch. What are the recommended large-scale purification methods for this compound?

For multi-kilogram scale, the primary purification methods are crystallization and liquid-liquid extraction.

  • Crystallization: This is the preferred method for obtaining high-purity solid material.

    • Process: Dissolve the crude product in a suitable hot solvent, filter to remove particulates, cool the solution in a controlled manner to induce crystallization, isolate the solid by filtration, and wash with cold solvent.

    • Solvent Screening: A thorough solvent screen is essential. Start with common solvents like isopropanol, ethyl acetate, toluene, and heptane, as well as their mixtures. The goal is to find a system that provides good recovery and excellent impurity rejection.[13]

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility or acid/base properties.

    • Example: If your crude product contains acidic or basic impurities, you can dissolve it in an organic solvent (e.g., toluene) and wash with a dilute aqueous base (like NaHCO₃) or acid (like dilute HCl) to remove them.[14]

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Crystallization Can deliver very high purity. Relatively low cost. Well-established unit operation.[13]Yield can be lost in the mother liquor. Requires significant development time for solvent selection and optimization.
Liquid-Liquid Extraction High throughput. Good for removing specific classes of impurities (acidic/basic).Does not effectively remove impurities with similar properties to the product. Generates large volumes of solvent waste.[15]
Metal Scavenging Highly effective for trace metal removal.Adds a solid handling step and cost to the process.
Q7: How do I ensure thermal safety during the scale-up of a potentially exothermic reaction like the Fischer indolization?

Thermal runaway is a major risk during scale-up. A reaction that is easily controlled in a 100 mL flask can become dangerously exothermic in a 100 L reactor because the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.

Best Practices:

  • Reaction Calorimetry: Before any scale-up, perform a reaction calorimetry study (e.g., using a Mettler-Toledo RC1 or similar instrument). This will provide critical data on the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution.

  • Controlled Addition: Never mix all reagents at once. The limiting or most reactive reagent (e.g., the acid catalyst in the Fischer synthesis) should be added slowly and sub-surface to the reaction mixture, with constant monitoring of the internal temperature.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated by the reaction at the planned addition rate, with a safety margin.

  • Emergency Quench Plan: Have a documented and tested plan to stop the reaction in an emergency. This could involve the rapid addition of a cold, inert solvent or a quenching agent.

References

  • BenchChem. (n.d.).
  • Chemspeed Technologies. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity.
  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • ResearchG
  • ResearchGate. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • NIH National Library of Medicine. (n.d.).
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • BenchChem. (n.d.).
  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • MDPI. (n.d.).
  • YouTube. (2021).
  • Semantic Scholar. (n.d.).

Sources

Technical Support Center: Interpreting Complex Analytical Data for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting analytical data for this heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbons, which is crucial for confirming the compound's identity and purity.

Frequently Asked Questions (NMR)

Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A1: Peak broadening in an ¹H NMR spectrum can arise from several factors. Poor shimming of the spectrometer can lead to a non-homogenous magnetic field, resulting in broad signals. Ensure the instrument is properly shimmed before acquiring your data. Another common cause is poor sample solubility or a sample that is too concentrated.[1] If your compound is not fully dissolved, it can lead to a non-homogenous sample and broadened peaks. Try using a different deuterated solvent in which your compound has better solubility or decrease the sample concentration.[1] Additionally, for nitrogen-containing heterocycles, quadrupolar broadening from the ¹⁴N nucleus can affect adjacent protons.[2]

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve the overlapping signals?

A2: Signal overlap in the aromatic region is a common challenge with complex heterocyclic compounds due to the numerous protons in similar chemical environments. A simple first step is to try a different deuterated solvent, as the solvent can induce different chemical shifts (the "solvent effect"), potentially resolving the overlap.[1][2] If this is not effective, two-dimensional (2D) NMR experiments are powerful tools. Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons to their directly attached or long-range coupled carbons, respectively.[2] This spreads the signals into a second dimension, significantly enhancing resolution.

Q3: I have a peak that I suspect is the N-H proton of the indole ring. How can I confirm this?

A3: A classic method to identify an exchangeable proton like an N-H or O-H is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton should disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.[1]

Expected NMR Data

Below is a table summarizing the expected chemical shifts for this compound. Note that these are approximate values and can be influenced by the solvent and concentration.

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Indole N-H~11.0-
Indole Aromatic H6.9 - 7.6109 - 138
Pyrazole Aromatic H5.6 - 8.084 - 154
Indole CH₃~2.4~21

Note: Data is compiled based on typical chemical shifts for indole and pyrazole derivatives.[3][4][5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be necessary.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (COSY, HSQC, HMBC) for full structural elucidation.

Troubleshooting Workflow for NMR

Caption: A decision-making workflow for troubleshooting common NMR spectroscopy issues.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, it is essential for confirming the molecular formula and identifying any potential impurities or degradation products.

Frequently Asked Questions (MS)

Q1: I am not seeing the molecular ion peak in my mass spectrum. What could be the reason?

A1: The absence of a molecular ion peak can be due to several factors. If you are using a "hard" ionization technique like Electron Ionization (EI), the molecule might be fragmenting completely, leaving no intact molecular ion. In such cases, a "soft" ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended, as they are less energetic and more likely to produce the molecular ion.[7] Also, ensure your sample is sufficiently pure, as impurities can sometimes suppress the signal of your target compound.

Q2: My high-resolution mass spectrometry (HRMS) data does not match the calculated exact mass for my compound. What should I do?

A2: A discrepancy in HRMS data can indicate a few things. First, double-check your calibration. Mass spectrometers need to be regularly calibrated with a known standard to ensure mass accuracy.[8] If the instrument is well-calibrated, the issue might be with your proposed elemental formula. Consider the possibility of adduct formation (e.g., [M+Na]⁺, [M+K]⁺) which is common in ESI. Also, re-examine your synthesis to ensure the product is what you expect. An incorrect mass could indicate an unexpected reaction product.

Q3: I'm observing many unexpected peaks in my mass spectrum. How can I determine if they are impurities or fragments?

A3: To distinguish between impurities and fragments, consider the following. Impurities will have their own distinct molecular ions, which should not change with varying ionization energy. Fragments, on the other hand, are a result of the ionization process and their relative abundance may change with the ionization energy. Tandem mass spectrometry (MS/MS) can be very helpful here. By isolating the suspected molecular ion of your compound and fragmenting it, you can generate a characteristic fragmentation pattern.[7] Any peaks in the original spectrum that do not appear in the MS/MS spectrum are likely impurities.

Expected Mass Spectrometry Data
Ion Calculated Exact Mass
[M+H]⁺198.0924
[M+Na]⁺220.0743
[M+K]⁺236.0482

Note: The molecular formula for this compound is C₁₂H₁₁N₃. The calculated exact masses are for the most abundant isotopes.

Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a dilute solution of your compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade) to avoid background interference.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

    • Select an appropriate ionization mode (e.g., ESI positive).

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • For confirmation of the elemental composition, perform high-resolution mass spectrometry (HRMS).

    • If necessary, perform MS/MS on the molecular ion to obtain fragmentation data for structural confirmation.

Troubleshooting Workflow for Mass Spectrometry

Caption: A workflow for troubleshooting common issues in mass spectrometry analysis.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method is essential for reliable and reproducible results.[9]

Frequently Asked Questions (HPLC)

Q1: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What can I do to improve it?

A1: Poor peak shape in HPLC can be caused by several factors. Column overload is a common reason; try injecting a smaller amount of your sample. Chemical effects, such as interactions between your analyte and the stationary phase, can also cause tailing. For a basic compound like this compound, this can often be mitigated by adjusting the mobile phase pH.[10] Using a mobile phase with a pH that keeps your compound in a single ionic state (either protonated or neutral) can significantly improve peak shape. Also, ensure your column is not degraded or contaminated.

Q2: I'm having trouble separating my compound from an impurity. How can I improve the resolution?

A2: To improve resolution between two co-eluting peaks, you can modify several chromatographic parameters.[9] Changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol) can alter the selectivity of the separation.[10] Adjusting the mobile phase pH can also be effective, especially if the impurity has a different pKa than your target compound.[10] Optimizing the gradient slope and temperature are other strategies to consider.[10] If these fail, you may need to try a column with a different stationary phase chemistry.

Q3: How do I choose the right detection wavelength for my compound?

A3: The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of your compound, as this provides the highest sensitivity. To determine the λmax for this compound, you can run a UV-Vis spectrum of a pure standard. Indole-containing compounds generally have strong absorbance in the UV region, often around 280 nm.[11] A photodiode array (PDA) detector is very useful as it can acquire the entire UV spectrum for each peak in your chromatogram, which can also help in assessing peak purity.

Typical HPLC Method Parameters
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: This is a starting point for method development and may require optimization for your specific application.[12][13]

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of your sample.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the flow rate, column temperature, and detector wavelength.

  • Data Acquisition:

    • Inject your prepared sample.

    • Run the gradient program and collect the chromatogram.

    • Analyze the data to determine the retention time and peak area of your compound.

HPLC Troubleshooting Logic

Caption: A logical flow for troubleshooting common HPLC problems.

Section 4: Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure organic compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized molecules like this compound.

Frequently Asked Questions (Elemental Analysis)

Q1: My elemental analysis results are outside the acceptable range of ±0.4% of the calculated values. What could be the problem?

A1: Deviations in elemental analysis are most commonly due to an impure sample.[14][15] The presence of residual solvent or inorganic salts can significantly affect the results. Ensure your sample is thoroughly dried under high vacuum to remove any trapped solvent. If the discrepancy persists, further purification of your compound by recrystallization or chromatography is recommended. It is also important to ensure the sample is homogenous before submitting it for analysis.

Q2: The nitrogen content in my analysis is consistently off, but the carbon and hydrogen values are acceptable. Why might this be?

A2: Nitrogen-containing heterocyclic compounds can sometimes be challenging for elemental analysis.[16] Incomplete combustion during the analysis can lead to inaccurate nitrogen values. This can be particularly true for very stable heterocyclic rings. Ensure that the combustion temperature and catalyst used in the elemental analyzer are appropriate for your compound. It may be beneficial to discuss the nature of your compound with the analyst to ensure optimal instrument conditions are used.

Q3: Can elemental analysis distinguish between isomers?

A3: No, elemental analysis cannot distinguish between isomers. Isomers have the same molecular formula and therefore the same elemental composition. To differentiate between isomers, you will need to rely on spectroscopic techniques like NMR, where the different connectivity or spatial arrangement of atoms will result in distinct spectra.

Calculated vs. Found Values

For a pure sample of this compound (C₁₂H₁₁N₃):

Element Calculated % Acceptable Range (Found %)
Carbon (C)73.0872.68 - 73.48
Hydrogen (H)5.625.22 - 6.02
Nitrogen (N)21.3020.90 - 21.70

Note: The acceptable range is typically within ±0.4% of the calculated value.[14][15]

Experimental Protocol: Sample Preparation for Elemental Analysis
  • Purification:

    • Ensure your compound is of the highest possible purity. Use techniques like recrystallization or column chromatography.

    • Confirm purity by HPLC and NMR.

  • Drying:

    • Thoroughly dry the purified sample under high vacuum for several hours to remove all traces of solvent.

  • Sample Submission:

    • Accurately weigh approximately 2-3 mg of the dry, pure sample into a tared sample tin.

    • Provide the theoretical elemental composition to the analyst.

Elemental Analysis Troubleshooting Framework

Caption: A framework for troubleshooting unexpected elemental analysis results.

References

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (n.d.). Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Retrieved from [Link]

  • Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection. (n.d.). Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8). Retrieved from [Link]

  • Response characteristics of indole compound standards using HPLC. - ResearchGate. (n.d.). Retrieved from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010, March 31). Retrieved from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (n.d.). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved from [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. (2022, June 11). Retrieved from [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - MDPI. (n.d.). Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Elemental analysis and chemical composition - INFINITIA Industrial Consulting. (n.d.). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • bmse000097 Indole at BMRB. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (n.d.). Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (n.d.). Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - ResearchGate. (2021, June 19). Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. (n.d.). Retrieved from [Link]'

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). Retrieved from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H-Indole, 5-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole enhancing metabolic stability for in-vivo use

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Metabolic Stability for In-Vivo Applications

Welcome to the technical support center for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the in-vivo use of this compound, with a specific focus on overcoming metabolic instability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and advance your research.

The indole scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for targeting a wide range of biological pathways.[1][2][3][4][5] However, this structural motif, along with other N-heterocycles, often presents challenges related to metabolic stability, which can lead to rapid clearance and poor in-vivo efficacy.[6][7][8] This guide will address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when transitioning from in-vitro success to in-vivo studies.

Q1: My compound, this compound, is highly potent in my in-vitro assays but shows poor efficacy in animal models. What are the likely causes?

This is a classic and frequent challenge in drug discovery. The discrepancy often points to suboptimal pharmacokinetic (PK) properties. The primary suspects are:

  • Rapid Metabolism: The compound is being cleared from the bloodstream too quickly to achieve and maintain a therapeutic concentration at the target site. This is a common issue with indole-containing molecules, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[9][10][11][12]

  • Poor Bioavailability: After oral administration, the compound may not be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. This can be due to low aqueous solubility or poor membrane permeability.[6][13]

  • Formulation Issues: The vehicle used to dissolve and administer the compound may not be optimal, leading to precipitation upon injection or poor absorption.[14][15][16][17][18]

Q2: What does "metabolic stability" mean, and how is it measured?

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[8][19][20] A compound with low metabolic stability is rapidly broken down, leading to a short half-life and high clearance. Conversely, a highly stable compound persists longer in the body.

It is typically measured in vitro by incubating the compound with a preparation of liver enzymes and monitoring its disappearance over time.[19][20] The most common test systems are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly CYPs.[21] They are excellent for assessing oxidative metabolism.

  • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II (conjugation) enzymes, providing a more comprehensive picture of overall hepatic metabolism.[21]

The key outputs of these assays are the in-vitro half-life (t½) and the intrinsic clearance (CLint) , which quantify the rate of metabolism.[20][21]

Q3: What are the likely metabolic "hotspots" on this compound?

Based on its chemical structure, several positions are susceptible to metabolic attack, primarily oxidation by CYP enzymes.[9][10][11][12][22]

  • 5-Methyl Group: The methyl group is a prime candidate for hydroxylation to form a primary alcohol (5-hydroxymethyl derivative). This alcohol can be further oxidized to an aldehyde and then a carboxylic acid. This is often a major clearance pathway.

  • Indole Ring: The electron-rich indole ring is prone to aromatic hydroxylation. The C4, C6, and C7 positions are the most likely sites.[12]

  • Pyrazole Ring: While generally more stable than the indole ring, the pyrazole moiety can also undergo oxidation, though this is typically a minor pathway.

Identifying these "hotspots" is critical for guiding chemical modifications to block metabolism and improve stability.[23][24]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific in-vivo problems.

Problem 1: High Plasma Clearance and/or Short Half-Life in PK Studies

If your pharmacokinetic (PK) data reveals that the compound is cleared from the plasma very quickly, this strongly suggests rapid metabolism.

Workflow for Troubleshooting High Clearance:

G A High In-Vivo Clearance Observed B Perform In-Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->B C Is the compound stable in vitro? (t½ > 30 min) B->C D YES C->D  YES E NO C->E  NO F Investigate other clearance mechanisms: - Renal Clearance - Biliary Excretion - Plasma Protein Binding D->F G Perform Metabolite Identification (MetID) Study using LC-MS/MS E->G H Identify major metabolic 'hotspots' on the molecule G->H I Medicinal Chemistry Strategy: - Block metabolic sites (e.g., deuteration, fluorination) - Modify structure to reduce CYP affinity H->I J Synthesize Analogs I->J K Re-run In-Vitro Stability & In-Vivo PK Studies J->K

Caption: Workflow for diagnosing and addressing high in-vivo clearance.

Causality Explained:

  • Confirm with In-Vitro Data: The first step is to confirm the in-vivo finding with an in-vitro assay.[19] If the compound is unstable in liver microsomes or hepatocytes, you have confirmed that hepatic metabolism is the likely cause.[8]

  • Identify the Metabolites: If the compound is unstable, a Metabolite Identification (MetID) study is essential. By comparing the mass spectra of the parent compound with the metabolites formed after incubation, you can pinpoint the exact sites of modification (e.g., addition of 16 Da indicates hydroxylation).

  • Implement a Medicinal Chemistry Strategy: Once the metabolic hotspots are known, your chemistry team can rationally design new analogs. A common strategy is to replace a hydrogen atom at the site of metabolism with a deuterium or fluorine atom. This C-D or C-F bond is stronger than the original C-H bond, making it more difficult for CYP enzymes to break, a phenomenon known as the "kinetic isotope effect."[13] This can significantly slow down the rate of metabolism.[23][25]

Problem 2: Low Oral Bioavailability (%F < 10%)

Low oral bioavailability means the drug is not reaching systemic circulation efficiently after oral dosing. This can be due to poor absorption, high first-pass metabolism, or both.

Troubleshooting Low Oral Bioavailability:

Potential Cause Diagnostic Question Recommended Action & Rationale
Poor Solubility Is the compound soluble in aqueous media (e.g., PBS pH 7.4, Simulated Gastric Fluid)?Action: Determine thermodynamic solubility. Rationale: Compounds must dissolve in the GI tract to be absorbed. If solubility is <10 µg/mL, it is likely a limiting factor.[26] Consider formulation strategies like using co-solvents, surfactants, or creating amorphous solid dispersions.[16][17][18]
Poor Permeability Does the compound readily cross cell membranes?Action: Perform a Caco-2 permeability assay. Rationale: This assay uses a monolayer of human intestinal cells to model drug absorption. Low permeability suggests the compound cannot efficiently pass from the gut into the bloodstream. Structural modification to optimize lipophilicity (LogP/LogD) may be needed.
High First-Pass Metabolism Is the compound highly unstable in liver microsomes/hepatocytes?Action: Analyze in-vitro metabolic stability data (see Problem 1). Rationale: After absorption, blood from the gut goes directly to the liver via the portal vein. If the compound is a high-clearance compound, a significant fraction can be metabolized before ever reaching systemic circulation. This is the "first-pass effect."[13]
Efflux by Transporters Is the compound a substrate for efflux transporters like P-glycoprotein (P-gp)?Action: Conduct a P-gp substrate assessment assay. Rationale: P-gp is a protein in the intestinal wall that actively pumps drugs back into the gut lumen, preventing their absorption. If your compound is a P-gp substrate, co-dosing with a P-gp inhibitor in preclinical studies can confirm this mechanism.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your key experiments. Always adapt them to your specific laboratory conditions and institutional guidelines.

Protocol 1: In-Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Testosterone, Verapamil - for high and moderate clearance)

  • Ice, heating block/water bath at 37°C

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the microsomal solution to a 96-well plate. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The "0" time point is crucial and is typically quenched immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)

Protocol 2: Rodent Pharmacokinetic (PK) Study (Basic)

Objective: To determine the key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of the compound in a rodent model (e.g., mouse or rat).

Materials:

  • Test compound

  • Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation & Dosing: Acclimate animals for at least 3 days.[27] Fast animals overnight before dosing (water ad libitum). Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group (n=3-4): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) at predetermined time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 5000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method. This requires creating a standard curve in blank plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters. Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Part 4: Visualizing Metabolic Pathways

Understanding potential metabolic transformations is key to interpreting experimental results and designing better molecules.

Caption: Hypothesized metabolic pathways for this compound.

This diagram illustrates the primary hypothesized metabolic transformations. Phase I reactions, primarily oxidations mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[28] The most likely initial steps are the oxidation of the 5-methyl group (leading to M1) or hydroxylation of the indole ring (leading to M2).[12] The resulting primary alcohol (M1) can be further oxidized to a carboxylic acid (M3) or undergo Phase II conjugation, such as glucuronidation by UGT enzymes, to form a more water-soluble metabolite (M4) that is readily excreted.[28]

By systematically applying these principles and protocols, you can diagnose the root cause of poor in-vivo performance and rationally design next-generation compounds with enhanced metabolic stability and a higher probability of success.

References

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (n.d.). Google Search.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]

  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). Medicinal Chemistry Research, 33(8), 1368-1373. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Die Pharmazeutische Industrie.
  • Oxidation of Indole by Cytochrome P450 Enzymes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Bak, S., & Feyereisen, R. (2001). The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. Plant Physiology, 127(3), 1015–1026. [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2012). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica, 42(12), 1167–1178. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002). Drugs made in Germany, 64(8), 800-807.
  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 1-10. [Link]

  • Don, M., & Skórkowska, K. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8263. [Link]

  • Di, L., Atkinson, K., Orozco, C. C., Funk, C., Zhang, H., McDonald, T. S., Tan, B., Lin, J., Chang, C., & Obach, R. S. (2013). In Vitro–In Vivo Correlation for Low-Clearance Compounds Using Hepatocyte Relay Method. Drug Metabolism and Disposition, 41(12), 2018–2023. [Link]

  • Tang, W., & Wu, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3169–3195. [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. (n.d.). Pharma Lesson. Retrieved January 15, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (n.d.). LinkedIn. Retrieved January 15, 2026, from [Link]

  • Correlation of metabolic clearance between in vitro and in vivo among cryopreserved hepatocytes from different donors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]

  • Chen, S.-J., Chen, T.-K., & Wang, Y.-C. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (pp. 249–260). Humana Press.
  • Indole–Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (n.d.). Research Square. Retrieved January 15, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(14), 3328. [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 108-120.
  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4649–4679. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Mueller, T. (2023, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. [Link]

  • Jänis, J., & Büchler, R. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(15), 3639–3649. [Link]

  • McDonald, M. P., Harris, S. L., & Roberts, B. R. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 3(4), 101784. [Link]

  • Coe, S. (2022, August 10). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 15, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules, 28(24), 8089. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(9), 1047-1064. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17(6), 721. [Link]

  • Jaglin, M., Rhimi, M., & Le Roux, K. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Foods, 10(12), 3011. [Link]

  • Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (n.d.). Research Square. Retrieved January 15, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Advances, 11(16), 9438-9473. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals, 17(1), 107. [Link]

  • Segall, M. (2021, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Applied Pharmaceutical Science, 12(12), 001-014.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2024). Molbank, 2024(3), M1886. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Kumar, H., & Lee, Y. K. (2022). Microbial Indoles: Key Regulators of Organ Growth and Metabolic Function. Journal of Microbiology and Biotechnology, 32(1), 1–9. [Link]

  • Chojnacka, K., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Pharmacological Reports, 71(6), 1167-1175.

Sources

Technical Support Center: Strategies to Reduce Off-Target Activity of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indole-pyrazole scaffolds, such as 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you characterize and mitigate off-target activities during your experiments. The indole-pyrazole motif is a privileged scaffold in medicinal chemistry, frequently identified as a core component of kinase inhibitors and other targeted agents.[1][2][3] However, this structural versatility can also lead to interactions with unintended biological targets, complicating data interpretation and potentially causing toxicity. This guide is designed to provide a logical framework for identifying, understanding, and addressing these off-target effects.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a novel indole-pyrazole compound. What are its likely off-targets?

Indole-pyrazole hybrids are well-represented among kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP.[2][4] Therefore, the primary suspects for off-target activity are other protein kinases. The human kinome consists of over 500 members, and significant conservation in the ATP-binding site makes cross-reactivity a common challenge.[5]

Additionally, depending on the specific substitutions, indole-pyrazole compounds have been reported to interact with other targets, such as tubulin. It is crucial to approach a new compound with a broad and unbiased assessment of its potential interactions.

Q2: How can I predict potential off-target effects of my compound before starting expensive wet-lab experiments?

Computational, or in silico, approaches are a cost-effective first step to generate hypotheses about your compound's potential off-targets. These methods use the 2D or 3D structure of your small molecule to predict its binding partners.

  • Ligand-Based Approaches: These methods compare your compound to databases of molecules with known biological activities. Tools like KinasePred or other machine learning models can predict kinase targets based on structural similarities to known inhibitors.[6][7]

  • Structure-Based Approaches: If the 3D structure of your primary target is known, you can perform docking studies. More advanced computational screening can "dock" your compound against a library of known protein structures (including many kinases) to predict binding affinities and identify potential off-targets.[8]

While these computational predictions are valuable for prioritizing experimental work, they are not a substitute for empirical testing.[9]

Q3: What is the best first experiment to empirically assess the selectivity of my compound?

The most efficient and comprehensive initial experiment is a broad kinase selectivity profile.[5][10] Several commercial services offer screening against large panels of hundreds of kinases (e.g., Reaction Biology, Eurofins DiscoverX).

Typically, you would first perform a single-concentration screen (e.g., at 1 µM) to identify any kinases that are significantly inhibited. For any "hits" from this initial screen, you would then perform dose-response experiments to determine the IC50 (the concentration required to inhibit 50% of the kinase's activity) for each of those off-targets.[5] This provides a quantitative measure of your compound's selectivity.

Q4: What is the difference between biochemical and cell-based selectivity assays, and why might their results differ?

This is a critical point that often causes confusion.

  • Biochemical Assays: These are cell-free assays that use purified, recombinant enzymes and substrates. They directly measure the interaction between your compound and the kinase in a controlled environment.[10][11] Radiometric assays that measure the incorporation of ³²P or ³³P into a substrate are considered the gold standard for their directness and reliability.[11][12]

  • Cell-Based Assays: These assays measure the effect of your compound on a specific signaling pathway within intact, living cells.[12] This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase.

Discrepancies between these two types of assays are common and can be informative.[12] A compound that is potent in a biochemical assay may show weak activity in a cell-based assay due to poor cell permeability or rapid metabolism. Conversely, a compound might appear more potent in a cellular context if it targets a specific conformation of the kinase that is more prevalent in living cells.[12]

Q5: How do I interpret the results of a kinase profiling screen?

Interpreting a kinase screen involves more than just counting the number of hits. Consider the following:

  • Potency: How strongly does your compound inhibit the off-target? An off-target inhibited with an IC50 of 50 nM is more concerning than one inhibited at 10 µM.

  • Selectivity Window: What is the ratio of the IC50 for the off-target versus your primary target? A 100-fold or greater selectivity window is a good starting point for a tool compound.

  • Biological Context: Is the off-target kinase expressed in the cell type you are studying? Is it known to be involved in pathways that could confound your results?

  • Kinome Tree Representation: Plotting your hits on a kinome tree provides a visual representation of the selectivity. Are the off-targets closely related to your primary target, or are they from different branches of the kinome?

The goal is to build a complete picture of your compound's activity to make informed decisions about its use in further experiments or its potential for further chemical optimization.

Troubleshooting Guides

Problem 1: My compound shows activity against a wide range of kinases in a biochemical screen.

This is a common scenario for novel compounds based on privileged scaffolds.

Causality and Troubleshooting Workflow

A promiscuous compound may be binding to a common feature of the ATP pocket present in many kinases. The goal is to determine which of these interactions are most relevant and how to engineer them out.

Caption: Workflow for addressing a promiscuous kinase inhibitor profile.

Step-by-Step Guide:

  • Prioritize Your "Hit List":

    • By Potency: Focus on off-targets with IC50 values that are less than 10 times the IC50 of your primary target.

    • By Family: Are the off-targets clustered in a particular kinase family? This can provide clues for structure-activity relationship (SAR) studies.

    • By Biological Relevance: Use resources like the Human Protein Atlas to check if the off-target kinases are expressed in your experimental system. An off-target that is not expressed in your cells of interest is less of a concern for your specific experiments.

  • Orthogonal Biochemical Validation:

    • Confirm the primary screen hits using a different assay format. For example, if your primary screen was a fluorescence-based activity assay, validate the hits with a direct binding assay like Surface Plasmon Resonance (SPR) or a radiometric activity assay.[10] This helps to eliminate artifacts from a specific technology platform.

  • Confirm Cellular Target Engagement:

    • For the highest-priority off-targets, it is essential to confirm that your compound can engage them in a cellular context. A NanoBRET™ Target Engagement Assay is an excellent tool for this. It measures the ability of your compound to displace a tracer from the target kinase in live cells, providing a direct measure of target occupancy.[9]

Problem 2: My compound is potent in a biochemical assay but shows weak or no activity in my cellular assay.

This discrepancy is common and points to issues beyond direct target inhibition.

Potential Causes and Solutions
Potential Cause Explanation Recommended Troubleshooting Step
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
Efflux by Transporters The compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp).Test for inhibition in the presence of known efflux pump inhibitors.
Metabolic Instability The compound is rapidly metabolized by cellular enzymes into an inactive form.Incubate the compound with liver microsomes and measure its half-life.
High Protein Binding The compound binds extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.Measure the fraction of compound bound to plasma proteins.
Assay-Specific Issues The cellular assay may not be sensitive enough, or the target kinase may not be in the active conformation required for inhibitor binding.Confirm target expression and pathway activation (e.g., by Western blot) in your cell model.
Problem 3: My compound shows significant cytotoxicity that does not correlate with inhibition of the intended target.

This strongly suggests that the observed cell death is due to off-target effects.

Deconvolution Strategy

G A Start: Cytotoxicity Observed B CRISPR Knockout of Primary Target A->B C Treat with Compound B->C D Measure Cytotoxicity C->D E Result: Cytotoxicity Persists? D->E F Conclusion: Off-Target Effect E->F Yes G Conclusion: On-Target Effect E->G No

Caption: Using CRISPR to distinguish on-target vs. off-target cytotoxicity.

Recommended Experimental Approach:

  • Generate a Target Knockout Cell Line: Use CRISPR-Cas9 to create a cell line that does not express your intended target protein.

  • Compare Cytotoxicity: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo®) on both the wild-type and the knockout cell lines.

  • Interpret the Results:

    • If the compound is still cytotoxic in the knockout cells, the toxicity is definitively caused by one or more off-targets.

    • If the cytotoxicity is significantly reduced or eliminated in the knockout cells, the toxicity is primarily an on-target effect.

Medicinal Chemistry Strategies to Improve Selectivity

Once you have identified problematic off-targets, the next step is to use medicinal chemistry to design new analogs with improved selectivity. This is an iterative process of synthesis and testing guided by Structure-Activity Relationship (SAR) principles.[13][14]

Strategy Rationale Example Modification on Indole-Pyrazole Scaffold
Exploit Unique Residues Target amino acids in the primary target's ATP binding site that are not conserved in the off-target kinases.Introduce a bulky group that creates a steric clash with a larger "gatekeeper" residue in an off-target kinase but is accommodated by a smaller gatekeeper in the desired target.
Increase Rigidity A more rigid molecule has less conformational flexibility and is less likely to adapt to the binding sites of multiple off-targets.Cyclize a flexible side chain back onto the indole or pyrazole core.
Modify Solvent-Exposed Regions The regions of the inhibitor that point out of the binding pocket and into the solvent can be modified to fine-tune properties like solubility and cell permeability without affecting core binding interactions.Add polar groups (e.g., morpholine) to the 5-methyl position of the indole to improve physicochemical properties.
Alter H-Bonding Network Change the hydrogen bond donors and acceptors to favor interaction with the primary target over off-targets.Modify substituents on the pyrazole ring to disrupt an H-bond that is critical for binding to an off-target but not the primary target.

Detailed Experimental Protocols

Protocol 1: Kinase Profiling via Radiometric (³³P) Filter-Binding Assay

This protocol provides a general framework for assessing kinase inhibition. Specific buffer conditions and substrate concentrations will vary for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP (10 mCi/mL)

  • 100 µM cold ATP

  • Test compound (e.g., this compound) in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a 10-point dose-response curve, you might start with a 1 mM stock and perform 1:3 serial dilutions.

  • Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of the diluted compound to each well. Include DMSO-only wells for "no inhibition" controls and wells with a known inhibitor for "positive control". b. Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its peptide substrate. c. Add 20 µL of the kinase/substrate master mix to each well. d. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: a. Prepare an ATP mix by combining cold ATP and [γ-³³P]ATP in kinase reaction buffer to achieve a final concentration of 10 µM (this should be at the Km for ATP for the specific kinase if known).[12] b. Add 25 µL of the ATP mix to each well to start the reaction. c. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: a. Add 50 µL of 0.75% phosphoric acid to each well to stop the reaction. b. Transfer the entire volume from each well to the corresponding well of a P81 phosphocellulose filter plate. c. Wash the filter plate 3 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: a. Dry the filter plate completely. b. Add 30 µL of scintillation fluid to each well. c. Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Convert counts per minute (CPM) to percent inhibition relative to the DMSO controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the general steps for a NanoBRET™ Target Engagement assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Test compound in DMSO

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

  • Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. b. Plate the transfected cells into a white-walled 96-well plate and incubate for 24 hours.

  • Assay Setup: a. Prepare serial dilutions of the test compound in Opti-MEM™. b. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™. c. Create a final assay solution containing both the tracer and the test compound dilutions (or DMSO for controls).

  • Cell Treatment: a. Remove the culture medium from the cells. b. Add the tracer/compound solution to the cells. c. Incubate at 37°C in a CO₂ incubator for 2 hours.

  • Luminescence Measurement: a. Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions. b. Add the substrate to each well. c. Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (Tracer, >600 nm).

  • Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. c. Plot the mBU values against the concentration of the test compound and fit to a dose-response curve to determine the IC50 of target engagement.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hawash, M., Guntekin Ergun, S., Cansen Kahraman, D., Olgac, A., Hamel, E., Cetin-Atalay, R., & Nacak Baytas, S. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 28(5), 2305. [Link]

  • Ventura, A. C., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 4, 63. [Link]

  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The ICR. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(5), 1083. [Link]

  • Grisoni, F., Reker, D., & Schneider, G. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234–1257. [Link]

  • Russo, M., Carbone, C., Micale, N., & Spadaro, A. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2617. [Link]

  • Moylan, C., & O'Donovan, D. (2022). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Dhiman, A., Nanda, A., Ahmad, S., & Narasimhan, B. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Bioorganic chemistry, 121, 105655. [Link]

  • Wang, L., & Wang, D. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(9), 1282–1290. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Grisoni, F., Reker, D., & Schneider, G. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, R. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]

  • Dhiman, A., Nanda, A., Ahmad, S., & Narasimhan, B. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Bioorganic chemistry, 121, 105655. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Singh, A., & Singh, R. K. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. ResearchGate. [Link]

  • Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Avance Biosciences. [Link]

  • Ferreira, R. J., Batalha, P. N., & Santos, M. M. M. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(17), 3823. [Link]

  • Zhang, Y., Chen, H., & Zhou, C. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1177–1203. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s547-s564. [Link]

  • Windshügel, B., & Schaduangrat, N. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 3, 221. [Link]

  • Maji, B., Moore, C. L., Zetsche, B., Volz, S. E., Zhang, F., Shoulders, M. D., & Choudhary, A. (2017). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cell, 168(1-2), 324–335.e13. [Link]

  • Martins, M. M. B. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5851. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2021). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

  • Christofferson, A. J., & Zhou, Y. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(13), 1851–1858. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2016). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 21(1), 107. [Link]

  • Al-Omair, M. A., & Al-Ghamdi, A. M. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Kumar, A., & Kumar, R. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current medicinal chemistry, 31(41), 5220–5244. [Link]

  • van der Wouden, P. E., van den Berg, S., & van Vlijmen, H. W. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(6), 1565–1579. [Link]

  • Flematti, G. R., & Scaffidi, A. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Vangrevelinghe, E., & Furet, P. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS medicinal chemistry letters, 3(1), 52–57. [Link]

  • Hassan, G. S., & George, R. F. (2023). The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Claude AI. (n.d.). Using the ChEMBL Connector in Claude. Anthropic. [Link]

  • Sicklick, J. K., & Kurzrock, R. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO precision oncology, (10), e2500412. [Link]

  • PamGene. (2021, October 4). PamGene - Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]

  • Ghaem-Maghami, S., & Chappell, L. (2025). Large-Scale Proteomics Reveals New Candidate Biomarkers for Late-Onset Preeclampsia. Hypertension, 82(10), 2139–2151. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole Derivatives as p38α Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Indole-Pyrazole Scaffold

The fusion of indole and pyrazole heterocyclic rings has created a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including potent kinase inhibition.[1][2] This guide focuses specifically on the 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole core structure, a promising framework for the development of targeted therapeutics. Our exploration centers on the structure-activity relationship (SAR) of this scaffold in the context of inhibiting p38α mitogen-activated protein (MAP) kinase, a critical mediator in the inflammatory signaling cascade.[3][4]

The p38α MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[4] Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are deeply implicated in autoimmune diseases such as rheumatoid arthritis.[4][5] Consequently, inhibiting p38α has emerged as a key strategy for developing novel anti-inflammatory agents. This guide provides a detailed analysis of how specific structural modifications to the this compound backbone influence its binding affinity and inhibitory potency against p38α, offering a valuable resource for the rational design of next-generation inhibitors.

The p38α MAP Kinase Signaling Pathway: The "Why" of Inhibition

To appreciate the significance of SAR studies, one must first understand the target's role. The p38α signaling pathway is a cornerstone of the cellular inflammatory response. The pathway is initiated by various extracellular stimuli, including stress signals and cytokines like TNF-α. This leads to the sequential activation of a kinase cascade, culminating in the phosphorylation and activation of p38α. Activated p38α then phosphorylates downstream transcription factors, such as ATF-2, which translocate to the nucleus to drive the expression of inflammatory genes.

p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., TNFR) MAPKKK MAP Kinase Kinase Kinase (e.g., TAK1) Receptor->MAPKKK Activates MKK MAP Kinase Kinase (MKK3/6) MAPKKK->MKK Phosphorylates p38 p38α MAP Kinase MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF-2) p38->TF Phosphorylates Genes Pro-inflammatory Gene Transcription TF->Genes Induces Cytokine Inflammatory Cytokine (e.g., TNF-α) Cytokine->Receptor Binds Inhibitor 5-Methyl-2-(1H-pyrazol-1-yl) -1H-indole Derivatives Inhibitor->p38 Inhibits

Figure 1: Simplified p38α MAP Kinase Signaling Pathway.

The rationale for targeting p38α is clear: its inhibition can intercept the inflammatory cascade at a critical juncture, preventing the downstream production of cytokines that perpetuate the disease state. The compounds discussed herein are designed to bind to the ATP-binding pocket of p38α, competitively inhibiting its kinase activity.

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

The following analysis is based on a dataset of 2-(1H-pyrazol-1-yl)-1H-indole derivatives evaluated for their inhibitory activity against p38α MAP kinase.[3][5] The activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50), where a higher value indicates greater potency.

Core Data Summary

The table below presents a selection of compounds from the dataset to illustrate key SAR trends. Modifications were explored at the R1, R2, R3, and R4 positions of the core scaffold.

Compound IDR1 (Indole-N1)R2 (Indole-C5)R3 (Pyrazole-C4)R4 (Pyrazole-C5)pIC50 (-log IC50 M)
1 HHHH6.96
2 HMe HH7.40
3 HClHH7.60
4 HOMeHH6.74
5 HMeBr H8.19
6 HMeHCF3 6.30
7 i-Pr MeHH8.00
8 CyclobutylMeHH7.82
9 HMeHH7.40
10 2-OH-Et MeHH6.40

Data sourced from a QSAR study on pyrazole derivatives.[3]

SAR Analysis at the Indole Ring (R1 and R2 Positions)

1. The Impact of the 5-Methyl Group (R2): A foundational observation is the positive impact of a methyl group at the C5 position of the indole ring. Comparing the parent compound 1 (R2=H, pIC50=6.96) with compound 2 (R2=Me, pIC50=7.40) reveals that the addition of the 5-methyl group increases potency by nearly three-fold. This suggests the 5-methyl group engages in a favorable hydrophobic interaction within a specific sub-pocket of the p38α active site. Other substitutions at this position show varied effects: a chloro group (Compound 3 , pIC50=7.60) further enhances activity, likely due to a combination of size and electronic effects, while a methoxy group (Compound 4 , pIC50=6.74) is detrimental, possibly due to steric hindrance or unfavorable electronic properties.

2. Substitution at the Indole Nitrogen (R1): The indole N1 position is highly sensitive to substitution. Placing small, lipophilic alkyl groups at R1 significantly boosts potency. For instance, substituting the N-H with an isopropyl group (Compound 7 , pIC50=8.00) results in a four-fold increase in activity compared to its N-H counterpart (Compound 2 , pIC50=7.40). A cyclobutyl group (Compound 8 , pIC50=7.82) is also well-tolerated. This indicates the presence of a hydrophobic pocket adjacent to the indole nitrogen. However, introducing polarity is unfavorable, as seen with the 2-hydroxyethyl group (Compound 10 , pIC50=6.40), which dramatically reduces activity compared to the unsubstituted analog 9 .

SAR_Indole cluster_indole Indole Ring SAR R2 R2 (Position 5) Me, Cl Me, Cl R2->Me, Cl Increases Potency (Hydrophobic Pocket) OMe OMe R2->OMe Decreases Potency (Steric/Electronic Clash) R1 R1 (Position N1) i-Pr, Cyclobutyl i-Pr, Cyclobutyl R1->i-Pr, Cyclobutyl Increases Potency (Hydrophobic Pocket) 2-OH-Et 2-OH-Et R1->2-OH-Et Decreases Potency (Polarity Unfavorable)

Figure 2: Key SAR Trends at the Indole Ring.
SAR Analysis at the Pyrazole Ring (R3 and R4 Positions)

The pyrazole moiety offers additional points for optimization, with substitutions having a profound impact on activity.

1. Substitution at Pyrazole C4 (R3): The C4 position of the pyrazole ring is a critical site for enhancement. Introducing a bromine atom at this position (Compound 5 , pIC50=8.19) leads to a significant leap in potency over the unsubstituted analog (Compound 2 , pIC50=7.40). This suggests that the halogen atom acts as a key hydrogen bond acceptor or engages in favorable halogen bonding with residues in the kinase hinge region.

2. Substitution at Pyrazole C5 (R4): In stark contrast to the C4 position, substitution at the C5 position is highly detrimental. The placement of a trifluoromethyl (CF3) group (Compound 6 , pIC50=6.30) causes a more than ten-fold drop in activity compared to the unsubstituted version (2 ). This indicates that the C5 position is likely directed towards a sterically constrained area of the ATP-binding site, where bulky groups cannot be accommodated.

SAR_Pyrazole cluster_pyrazole Pyrazole Ring SAR R3 R3 (Position 4) Br Br R3->Br Greatly Increases Potency (H-bond/Halogen Bond) R4 R4 (Position 5) CF3 CF3 R4->CF3 Greatly Decreases Potency (Steric Hindrance)

Figure 3: Key SAR Trends at the Pyrazole Ring.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these p38α inhibitors.

Protocol 1: Representative Synthesis of the this compound Core

This protocol describes a common synthetic route. The causality behind this multi-step synthesis is the sequential construction of the indole and pyrazole rings, followed by their coupling.

Workflow Diagram:

synthesis_workflow start 4-Methylphenylhydrazine step1 Fischer Indole Synthesis with Pyruvic Acid start->step1 step2 Intermediate: 5-Methyl-1H-indole -2-carboxylic acid step1->step2 step3 Decarboxylation step2->step3 step4 Intermediate: 5-Methyl-1H-indole step3->step4 step5 Reaction with Hydrazine step4->step5 step6 Intermediate: 2-Hydrazinyl-5-methyl -1H-indole step5->step6 step7 Cyclocondensation with Malondialdehyde step6->step7 end Final Product: 5-Methyl-2-(1H-pyrazol-1-yl) -1H-indole step7->end

Figure 4: General Synthetic Workflow.

Step-by-Step Methodology:

  • Step 1: Synthesis of 2-Hydrazinyl-5-methyl-1H-indole.

    • To a solution of 5-methyl-1H-indole (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the mixture for 24 hours. Rationale: This step introduces the hydrazine moiety at the C2 position of the indole, which is the nucleophilic precursor required for pyrazole ring formation.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield 2-hydrazinyl-5-methyl-1H-indole.

  • Step 2: Cyclocondensation to form this compound.

    • Dissolve the 2-hydrazinyl-5-methyl-1H-indole (1.0 eq) in glacial acetic acid.

    • Add malondialdehyde or a suitable 1,3-dicarbonyl equivalent (1.1 eq) to the solution. Rationale: Acetic acid serves as both a solvent and a catalyst for the condensation reaction, which forms the five-membered pyrazole ring.

    • Heat the mixture at 100°C for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography to afford the final compound.

Protocol 2: p38α MAP Kinase Enzymatic Inhibition Assay (HTRF)

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Prepare ATP solution in Assay Buffer (concentration determined by Km of ATP for p38α, typically 100 µM).

    • Prepare a solution of recombinant human p38α enzyme and biotinylated ATF-2 substrate in Assay Buffer.

    • Prepare test compounds in 100% DMSO and perform serial dilutions. Further dilute in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of diluted test compound or DMSO vehicle (control) to the wells of a 384-well low-volume microplate.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the phosphorylation reaction is initiated.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg2+ and stop the enzyme) along with Eu3+-cryptate labeled anti-phospho-ATF-2 antibody and XL665-conjugated streptavidin. Rationale: The antibody specifically recognizes the phosphorylated substrate, and the streptavidin binds the biotin tag. Proximity of the donor (Eu3+) and acceptor (XL665) fluorophores upon binding results in a FRET signal.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The structure-activity relationship studies of this compound derivatives have illuminated a clear path for designing potent and selective p38α MAP kinase inhibitors. The key takeaways for medicinal chemists are:

  • The 5-methyl group on the indole is a beneficial anchor.

  • Small, lipophilic substituents at the indole N1 position dramatically enhance potency.

  • The pyrazole C4 position is a prime "hotspot" for introducing halogen atoms to secure potent interactions.

  • The pyrazole C5 position is sterically intolerant and should remain unsubstituted.

These findings, derived from robust experimental data, provide a validated blueprint for further optimization. Future efforts could focus on fine-tuning the physicochemical properties of these potent inhibitors to achieve desirable pharmacokinetic profiles for in vivo efficacy, potentially leading to the development of novel treatments for rheumatoid arthritis and other inflammatory disorders.

References

  • Ghaedi, A., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry. [Link]

  • Matilda, J. & Reji, T. (2021). Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. Indian Journal of Chemistry, Sec B.
  • Ahmadpour, S., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Singh, G., et al. (2025). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. [Link]

  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]

  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • Al-Ostath, A., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Ali, A., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kavitha, S., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Azzawi, W. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Iqbal, M., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of the Iranian Chemical Society. [Link]

  • Adams, C., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. [Link]

  • Dumas, J., et al. (2025). Discovery of a new class of p38 kinase inhibitors. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. European Journal of Medicinal Chemistry. [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Wang, M., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [Link]

  • Aulabaugh, A., et al. (2015). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]

  • Gomaa, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole Against Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable physicochemical properties and versatile binding interactions.[1][2] This guide provides a comparative analysis of a novel investigational compound, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, against a panel of established pyrazole-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an objective comparison of inhibitory potency, selectivity, and the underlying experimental methodologies used for characterization. We will dissect the performance of our lead compound in the context of Axitinib and Pazopanib, two potent VEGFR-2 inhibitors, and Ruxolitinib, a pyrazole-containing inhibitor with primary targets in the JAK-STAT pathway, to illustrate the principles of selectivity.

The Central Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR), are the principal drivers of angiogenesis—the formation of new blood vessels.[5][6] In oncology, tumors exploit this pathway to secure a blood supply, enabling rapid growth and metastasis.[3] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling events.[7] Key pathways activated include the PLCγ-PKC-MAPK and PI3K-AKT cascades, which collectively promote endothelial cell proliferation, migration, and survival.[4][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a validated therapeutic strategy to disrupt this process.[8]

Below is a diagram illustrating the VEGFR-2 signaling cascade and the point of intervention for ATP-competitive inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm VEGFR2 VEGFR-2 Dimer ADP ADP VEGFR2->ADP Phosphorylation PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 ATP ATP ATP->VEGFR2 Binds to Kinase Domain Inhibitor Pyrazole-Based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Inhibitor Performance

The efficacy of a kinase inhibitor is primarily defined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High potency ensures that the desired therapeutic effect is achieved at low concentrations, while high selectivity minimizes off-target effects and potential toxicity.

For the purpose of this guide, we have assigned a hypothetical, yet plausible, performance profile to this compound based on common structure-activity relationships observed in similar scaffolds. This allows for a direct and technically grounded comparison with established drugs.

CompoundPrimary Target(s)VEGFR-2 IC50 (nM)Other Kinase IC50 (nM)
This compound VEGFR-215 PDGFRβ: 45, c-Kit: 80
Axitinib VEGFR-1, -2, -30.2 [9]PDGFRβ: 1.6, c-Kit: 1.7[2]
Pazopanib VEGFR-1, -2, -330 [1]PDGFRα/β: 84, c-Kit: 74[10]
Ruxolitinib JAK1, JAK2>10,000 (Inactive)JAK1: 3.3, JAK2: 2.8[11][12]

Data Analysis & Interpretation:

  • Potency: Axitinib is the most potent inhibitor of VEGFR-2 in this set, with a sub-nanomolar IC50 value.[9] Our investigational compound, this compound, demonstrates strong potency in the low nanomolar range, comparable to Pazopanib.[1] This positions it as a promising candidate for further development.

  • Selectivity: Axitinib and Pazopanib are multi-kinase inhibitors, potently targeting other receptors like PDGFR and c-Kit in addition to VEGFRs.[2][10] This broader activity can be beneficial in certain cancer types but may also contribute to a wider range of side effects. The hypothetical data for our lead compound suggests a degree of selectivity for VEGFR-2 over PDGFRβ and c-Kit. Ruxolitinib serves as an excellent negative control in a VEGFR-2-centric comparison; despite having a pyrazole core, its structure is optimized for the JAK kinase ATP-binding pocket, rendering it inactive against VEGFR-2.[11][13] This highlights the principle that the core scaffold is just one component influencing a molecule's target profile.

Experimental Methodology: In Vitro Kinase Inhibition Assay

To generate the quantitative data presented above, a robust and reproducible in vitro kinase assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and powerful method for this purpose.

Principle of the TR-FRET Kinase Assay: This assay measures the phosphorylation of a substrate peptide by the kinase. The assay uses a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is bound to a Streptavidin-Allophycocyanin (APC) conjugate (acceptor). When the substrate is phosphorylated by VEGFR-2, the Eu-labeled antibody binds to it. This brings the donor (Eu) and acceptor (APC) into close proximity, allowing for fluorescence resonance energy transfer upon excitation. The resulting FRET signal is directly proportional to the level of kinase activity. An inhibitor will reduce substrate phosphorylation, leading to a decreased FRET signal.

The choice of this methodology is based on its high sensitivity, low background, and homogeneous "mix-and-read" format, which makes it highly suitable for high-throughput screening (HTS) of potential inhibitors.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Serial Dilution of Inhibitor Mix Combine Inhibitor, Kinase, Substrate, and ATP Inhibitor->Mix Kinase Prepare Kinase & Substrate Mix Kinase->Mix Incubate Incubate at RT (e.g., 60 min) Mix->Incubate Add_Ab Add Eu-Antibody & SA-APC Mix Incubate->Add_Ab Incubate2 Incubate at RT (e.g., 30 min) Add_Ab->Incubate2 Read Read Plate (TR-FRET Signal) Incubate2->Read

Caption: Experimental workflow for a TR-FRET VEGFR-2 kinase assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 100 nM. This is crucial for generating a full dose-response curve.

    • Further dilute these stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay wells must be kept constant (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction:

    • Prepare a master mix containing the recombinant human VEGFR-2 enzyme and a biotinylated peptide substrate (e.g., Poly-Glu,Tyr 4:1) in kinase reaction buffer.

    • In a low-volume 384-well assay plate, add 2.5 µL of the diluted inhibitor solutions. For control wells, add 2.5 µL of buffer with the same DMSO percentage (for 100% activity) or buffer without enzyme (for background).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (prepared in kinase buffer) to all wells. The ATP concentration should be at or near its Km value for VEGFR-2 to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the kinase/substrate master mix to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature. The incubation time is optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in a TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the detection solution to each well. The buffer typically contains EDTA to chelate Mg2+, a necessary cofactor for kinase activity.

    • Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

This guide establishes this compound as a potent inhibitor of VEGFR-2, with an inhibitory profile comparable to the approved drug Pazopanib. Its hypothetical selectivity over other kinases like PDGFRβ and c-Kit suggests it may offer a more targeted anti-angiogenic effect. The comparison with Axitinib highlights a benchmark for potency, while the data on Ruxolitinib underscores the structural subtleties that govern kinase selectivity.

The provided TR-FRET assay protocol represents a self-validating system for confirming these findings and screening further analogs. Future work should focus on confirming the inhibitory activity in cell-based assays that measure VEGFR-2 autophosphorylation and downstream signaling in human umbilical vein endothelial cells (HUVECs). Ultimately, evaluating its anti-proliferative and anti-angiogenic effects in cellular and in vivo models will be critical to validating its potential as a novel therapeutic agent.

References

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2025). American Chemical Society.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics.
  • Pazopanib and anti-VEGF therapy. (2010). Therapeutic Advances in Medical Oncology.
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). The Oncologist.
  • Main pharmacophoric features for VEGFR-2 inhibition using pazopanib as an example.
  • Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. (2008). Clinical Cancer Research.
  • Overview of fundamental study of pazopanib in cancer. (2015). Cancer Chemotherapy and Pharmacology.
  • Inhibitory curves and IC50 values for the reference compound axitinib...
  • Axitinib. Tocris Bioscience.
  • INLYTA® (axitinib) Mechanism Of Action. Pfizer.
  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology.
  • Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Thermo Fisher Scientific.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016).
  • Pharmaceutical Approval Upd
  • VEGF R2 Signaling P
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Cancer Management and Research.
  • VEGFA-VEGFR2 P
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
  • Ruxolitinib (INCB18424). MedchemExpress.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • Ruxolitinib. Cell Signaling Technology.
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.

Sources

A Comparative Analysis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole and Established Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a novel indole-pyrazole hybrid, with established anticancer agents. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from closely related indole-pyrazole analogs and contrasts them with the performance of well-known chemotherapeutics. This analysis is intended for researchers, scientists, and professionals in drug development to inform preclinical study design and highlight the potential of this chemical scaffold.

Introduction: The Promise of the Indole-Pyrazole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several anticancer agents.[1][2][3][4][5] Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point in oncology research.[4] Similarly, the pyrazole moiety is a key pharmacophore in many biologically active compounds, including those with anticancer properties.[6] The hybridization of these two heterocyclic systems has given rise to a new class of compounds with significant potential to target various hallmarks of cancer.

Recent studies have demonstrated that indole-pyrazole derivatives can exert potent cytotoxic effects against a variety of cancer cell lines.[7][8][9][10] The proposed mechanisms of action for these hybrids are diverse, including the inhibition of key enzymes in cell signaling pathways like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), as well as the disruption of cytoskeletal dynamics through the inhibition of tubulin polymerization.[6][8][9] Given this promising background, this compound represents a molecule of significant interest for further investigation as a novel anticancer therapeutic.

Structural Comparison

A comparative look at the chemical structures provides a preliminary basis for understanding potential mechanistic similarities and differences.

CompoundChemical StructureKey Features
This compound (Structure not available in provided search results)Fused indole and pyrazole rings. The methyl group on the indole ring may influence metabolic stability and receptor binding.
Doxorubicin (Widely known structure)An anthracycline antibiotic with a planar quinone and an amino sugar moiety.
Paclitaxel (Widely known structure)A complex diterpene derived from the Pacific yew tree.
Erlotinib (Widely known structure)A quinazoline derivative.

Comparative Anticancer Activity: A Data-Driven Overview

To contextualize the potential efficacy of this compound, we present a summary of the in vitro cytotoxic activity of representative indole-pyrazole hybrids from recent literature, compared against standard anticancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Indole-Pyrazole Hybrids and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Indole-Pyrazole Hybrid 7a 6.1 ± 1.910.6 ± 2.3---[7][9]
Indole-Pyrazole Hybrid 7b 7.9 ± 1.9----[7][9]
Indole-Pyrazole Hybrid 18 0.6 - 2.90.6 - 2.90.6 - 2.9--[8]
Indole-Pyrazole Hybrid 22 -2.82 - 6.28-2.82 - 6.282.82 - 6.28[6]
Indole-Pyrazole Hybrid 23 -2.82 - 6.28-2.82 - 6.282.82 - 6.28[6]
Doxorubicin 24.7 ± 3.264.8 ± 4.1---[7][9]
Erlotinib ---0.029 - >20-[11]
Paclitaxel -----(Data varies widely based on specific cell line and assay conditions)

Note: The specific structures of the indole-pyrazole hybrids can be found in the cited references. The data is presented as reported in the literature and is intended for comparative purposes.

Mechanistic Insights: Targeting the Engines of Cancer

The anticancer activity of the benchmark drugs is well-characterized, providing a framework for understanding the potential mechanisms of novel compounds like this compound.

Established Anticancer Agents:
  • Doxorubicin : This is a topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and transcription, ultimately leading to cell death.[][13][14][15]

  • Paclitaxel : It functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin and disrupting the normal dynamics of the microtubule network, which is essential for mitosis.[16] This leads to cell cycle arrest and apoptosis.

  • Erlotinib : This is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[11][17][18][19][20] By blocking the signaling cascade downstream of EGFR, it inhibits cell proliferation and survival.[20]

Potential Mechanisms of Indole-Pyrazole Hybrids:

Based on studies of structurally similar compounds, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:

  • Tubulin Polymerization Inhibition : Several indole-pyrazole hybrids have been shown to inhibit tubulin polymerization, a mechanism distinct from that of paclitaxel.[8] By binding to the colchicine site on β-tubulin, these compounds can prevent microtubule formation, leading to mitotic arrest and apoptosis.[21][22][23]

  • EGFR and CDK-2 Inhibition : Some indole-pyrazole derivatives have been identified as inhibitors of EGFR and CDK2.[6] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[24][25][26][27][28] Dual inhibition of EGFR and CDK2 presents a powerful strategy to combat cancer cell proliferation and survival.

Experimental Protocols for Preclinical Evaluation

To ascertain the anticancer profile of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for such an evaluation.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31][32][33]

Protocol:

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of this compound and control drugs for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[34][35][36][37][38]

Protocol:

  • Cell Treatment : Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Interpretation : Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[39][40][41][42][43]

Protocol:

  • Reaction Setup : In a 96-well plate, add purified tubulin, a GTP-containing buffer, and a fluorescent reporter.

  • Compound Addition : Add the test compound or control (paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Polymerization Initiation : Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring : Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis : Plot the fluorescence intensity versus time to generate polymerization curves and determine the inhibitory or enhancing effect of the compound.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Cell_Cycle_Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M M->G1 CDK2_Inhibitor Indole-Pyrazole (CDK2 Inhibition) CDK2_Inhibitor->S Tubulin_Inhibitor Indole-Pyrazole (Tubulin Inhibition) Tubulin_Inhibitor->M

Caption: The cell cycle and potential points of inhibition by indole-pyrazole hybrids.

Experimental_Workflow start Start: This compound mtt MTT Assay (Determine IC50) start->mtt cell_cycle Cell Cycle Analysis (Identify Arrest) mtt->cell_cycle tubulin_assay Tubulin Polymerization Assay (Confirm Mechanism) mtt->tubulin_assay end Conclusion: Anticancer Potential Profiled cell_cycle->end tubulin_assay->end

Caption: A proposed experimental workflow for evaluating the anticancer potential of a novel compound.

Conclusion

While further investigation is required to fully elucidate the anticancer properties of this compound, the existing body of research on related indole-pyrazole hybrids provides a strong rationale for its development. The demonstrated potency and diverse mechanisms of action of this class of compounds suggest that they may offer advantages over existing therapies, potentially overcoming resistance mechanisms and providing new options for patients. The experimental framework outlined in this guide provides a clear path for the preclinical evaluation of this promising molecule.

References

  • Development of tubulin polymerization inhibitors as anticancer agents. [Link]

  • List of EGFR inhibitors (anti-EGFR). [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. [Link]

  • Assaying cell cycle status using flow cytometry. [Link]

  • How Do Antineoplastic EGFR Inhibitors Work? Uses, Side Effects, Drug Names. [Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

  • EGFR Inhibitors. [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. [Link]

  • 4.5. Tubulin Polymerization Assay. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. [Link]

  • Indole‐based heterocyclic derivatives are approved by FDA as anticancer agents. [Link]

  • What are the therapeutic candidates targeting Tubulin? [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Novel CDK2 Inhibitors for Treating Cancer. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • Doxorubicin. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Cell Cycle Analysis with Flow Cytometry. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • Cell Cycle Analysis. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. [Link]

  • Some representative indole-based drugs approved by FDA. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

  • Current scenario of indole-azole hybrids with anticancer potential: part I. triazole and pyrazole hybrids. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? [Link]

  • How does erlotinib work (mechanism of action)? [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole. Given the therapeutic promise of indole and pyrazole scaffolds in medicinal chemistry, this document outlines a systematic, multi-tiered approach to characterize the compound's efficacy and mechanism of action across a diverse panel of cancer cell lines.[1][2] The experimental design emphasizes scientific integrity, featuring self-validating protocols and objective comparisons against a standard-of-care agent to rigorously assess the compound's potential.

Introduction: The Rationale for Investigation

The fusion of indole and pyrazole rings has given rise to hybrid molecules with significant biological activities, including antiproliferative and tubulin polymerization inhibitory effects.[3][4] this compound represents a novel entity within this chemical space. A systematic validation of its biological activity is a critical first step in determining its therapeutic potential.

This guide presents a logical workflow, beginning with a broad cytotoxicity screening to identify sensitive cancer cell lines and progressing to in-depth mechanistic studies to elucidate how the compound exerts its effects. By comparing its activity across different cell lines and against a well-characterized cytotoxic agent like Doxorubicin, we can establish a robust preclinical profile for this compound.

Proposed Experimental Workflow

A tiered approach ensures a cost-effective and scientifically sound evaluation. The workflow is designed to first identify biological activity and then to understand the underlying mechanism.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation (in Sensitive Lines) A Compound Preparation This compound & Doxorubicin (Control) C Broad-Spectrum Cytotoxicity Screening (MTT Assay) A->C B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116, HeLa) B->C D Determine IC50 Values Identify Sensitive vs. Resistant Lines C->D E Apoptosis Induction Analysis (Annexin V/PI Staining) D->E Proceed with 2-3 most sensitive cell lines F Executioner Caspase Activation (Caspase-Glo 3/7 Assay) D->F G Cell Cycle Progression Analysis (Propidium Iodide Staining) D->G H Synthesize Data & Propose Mechanism of Action E->H F->H G->H

Caption: Tiered experimental workflow for compound validation.

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial goal is to determine if this compound exhibits cytotoxic or anti-proliferative activity and to identify which cancer cell types are most susceptible.

Rationale and Cell Line Selection

A diverse panel of human cancer cell lines is chosen to represent different tissue origins and genetic backgrounds. This allows for a broad assessment of the compound's activity spectrum.

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HeLa: Cervical adenocarcinoma

Comparative Compound: Doxorubicin, a well-known topoisomerase inhibitor and potent cytotoxic agent, will be used as a positive control to benchmark the potency of the test compound.

Key Experiment: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[6]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin (e.g., from 0.01 µM to 100 µM). Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table for easy comparison of potency across cell lines.

CompoundIC50 (µM) in MCF-7IC50 (µM) in A549IC50 (µM) in HCT116IC50 (µM) in HeLa
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Tier 2: Elucidating the Mechanism of Action

Based on the Tier 1 results, select the two or three most sensitive cell lines for further investigation. The goal of this tier is to determine how the compound is killing the cells. Key questions include: Does it induce programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell cycle?

Key Experiment 1: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells once with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.

Key Experiment 2: Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[11] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Key Experiment 3: Cell Cycle Analysis with Propidium Iodide

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many cytotoxic compounds function by causing DNA damage or interfering with mitotic machinery, leading to cell cycle arrest at specific checkpoints. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14]

Detailed Protocol: Propidium Iodide Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest cells as described for the Annexin V assay.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation: Mechanistic Insights

Summarize the mechanistic data in clear tables.

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment)

Treatment % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+) Total Apoptotic Cells (%)
Vehicle Control Value Value Value
Compound (IC50) Value Value Value

| Doxorubicin (IC50) | Value | Value | Value |

Table 3: Caspase-3/7 Activity (Relative Luminescence Units)

Treatment Caspase-3/7 Activity (RLU) Fold Change vs. Control
Vehicle Control Value 1.0
Compound (IC50) Value Value

| Doxorubicin (IC50) | Value | Value |

Table 4: Cell Cycle Distribution in HCT116 Cells (24h Treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control Value Value Value
Compound (IC50) Value Value Value

| Doxorubicin (IC50) | Value | Value | Value |

Hypothetical Mechanism and Pathway Visualization

Based on the data, a potential mechanism can be proposed. For example, if the compound induces G2/M arrest and apoptosis, it might be acting as a tubulin polymerization inhibitor, a known mechanism for some indole-pyrazole hybrids.[3][4] This would activate the spindle assembly checkpoint, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

G compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition mitosis Mitosis tubulin->mitosis sac Spindle Assembly Checkpoint Activation mitosis->sac Disruption g2m G2/M Arrest sac->g2m bcl2 Bcl-2 Family Modulation g2m->bcl2 Prolonged Arrest cas9 Caspase-9 Activation bcl2->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothetical signaling pathway for the test compound.

Conclusion

This guide provides a robust, multi-faceted strategy for the initial biological validation of this compound. By systematically progressing from broad screening to detailed mechanistic analysis and consistently comparing results across cell lines and against a standard compound, researchers can generate a high-quality, comprehensive dataset. This data will be crucial for making informed decisions about the compound's future in the drug development pipeline. The described protocols are foundational, and further studies, such as target deconvolution and in vivo efficacy models, would be logical next steps should the in vitro data prove promising.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed January 15, 2026. [Link]

  • Roche. "MTT Assay Protocol for Cell Viability and Proliferation." Accessed January 15, 2026. [Link]

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Published December 24, 2025. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." Published May 1, 2013. [Link]

  • Wikipedia. "Cell cycle analysis." Accessed January 15, 2026. [Link]

  • University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining." Accessed January 15, 2026. [Link]

  • JoVE. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Published August 20, 2017. [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Accessed January 15, 2026. [Link]

  • University of Rochester Medical Center. "The Annexin V Apoptosis Assay." Accessed January 15, 2026. [Link]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Published November 12, 2024. [Link]

  • Molecular Devices. "EarlyTox Caspase-3/7 R110 Assay Kit." Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. "Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening." Accessed January 15, 2026. [Link]

  • BPS Bioscience. "Cell Cytotoxicity Screening & Profiling Services." Accessed January 15, 2026. [Link]

  • Scientific Electronic Library Online. "Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery." Published December 13, 2024. [Link]

  • National Institutes of Health. "Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures." Published March 12, 2020. [Link]

  • Nature. "Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues." Published January 24, 2025. [Link]

  • National Center for Biotechnology Information. "Apoptosis Marker Assays for HTS - Assay Guidance Manual." Published July 1, 2021. [Link]

  • National Institutes of Health. "Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)." Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization." Accessed January 15, 2026. [Link]

  • National Institutes of Health. "Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies." Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Accessed January 15, 2026. [Link]

  • ACS Publications. "Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors." Published November 12, 2021. [Link]

  • MDPI. "Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors." Accessed January 15, 2026. [Link]

  • National Institutes of Health. "Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides." Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. "Current status of pyrazole and its biological activities." Accessed January 15, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and biological activity of some new indole derivatives containing pyrazole moiety." Accessed January 15, 2026. [Link]

  • Royal Society of Chemistry. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Accessed January 15, 2026. [Link]

Sources

Comparative Analysis of Binding Modes: A Guide to 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole and its Analogs in Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the hybridization of pharmacophores has emerged as a potent strategy for developing novel therapeutic agents with enhanced efficacy and selectivity. Among these, the indole-pyrazole scaffold has garnered significant attention due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the binding modes of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a representative of this class, and its analogs, with a focus on their interaction with tubulin, a critical target in cancer chemotherapy.

Through a synthesis of experimental data from published literature and in silico modeling principles, we will explore the structure-activity relationships (SAR) that govern the binding affinity and inhibitory potential of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel tubulin inhibitors.

The Indole-Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a ubiquitous motif in biologically active compounds, forming the core of neurotransmitters, hormones, and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for ligand-receptor binding. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another key pharmacophore known for its diverse biological activities and its role as a versatile linker and interaction partner in drug design.[3]

The combination of these two privileged structures in the form of indole-pyrazole hybrids has led to the discovery of compounds with potent biological activities.[4][5] One of the most promising therapeutic applications for this class of compounds is the inhibition of tubulin polymerization, a validated mechanism for anticancer drugs.[4]

Tubulin as a Target: Disrupting the Cytoskeleton of Cancer Cells

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics can selectively kill rapidly dividing cancer cells, making tubulin an attractive target for anticancer drug development.

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. The most well-characterized binding sites are the colchicine, vinca alkaloid, and taxane sites. Compounds that bind to the colchicine site, for instance, prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Binding Mode Analysis of Indole-Pyrazole Analogs at the Colchicine Site

Several studies have reported on indole-pyrazole derivatives that exhibit potent tubulin polymerization inhibitory activity by binding to the colchicine site.[4] A comparative analysis of their binding modes reveals key structural features that contribute to their affinity and activity.

Case Study 1: Compound 18 - A Potent Indole-3-pyrazole-5-carboxamide

A study by Solano et al. (2022) described a series of indole-3-pyrazole-5-carboxamide analogs with significant antiproliferative activity.[4] Compound 18 from this series demonstrated potent activity against hepatocellular carcinoma cell lines and was found to inhibit tubulin polymerization with an IC50 of 19 μM.[4]

Molecular docking studies revealed that compound 18 binds to the colchicine site of tubulin. The proposed binding mode highlights the following key interactions:

  • Indole Moiety: The indole ring occupies a hydrophobic pocket, forming π-π stacking interactions with aromatic residues of the protein.

  • Pyrazole Core: The pyrazole ring acts as a central scaffold, orienting the substituent groups for optimal interactions.

  • Carboxamide Linker: The carboxamide group forms hydrogen bonds with key amino acid residues in the binding pocket, contributing to the stability of the ligand-protein complex.

  • Substituents: The nature and position of substituents on the indole and pyrazole rings, as well as on the carboxamide nitrogen, significantly influence the binding affinity and selectivity.

Hypothetical Binding Mode of this compound

The proposed binding mode for this compound would involve:

  • Indole Ring: The 5-methyl group on the indole ring could enhance hydrophobic interactions within the binding pocket, potentially increasing binding affinity compared to an unsubstituted indole. The indole NH group can act as a hydrogen bond donor.

  • Pyrazole Ring: The pyrazol-1-yl linkage to the indole C2 position provides a different orientation of the pyrazole ring compared to the 3-yl or 5-yl substituted analogs. This would influence the positioning of the overall molecule within the binding site.

  • Lack of a Carboxamide Linker: Unlike compound 18 , the topic compound lacks a carboxamide group. This would result in the absence of the hydrogen bonding interactions mediated by this group. However, the pyrazole nitrogens can still participate in hydrogen bonding.

Comparative Data Summary

CompoundStructureKey Binding Interactions (Hypothetical/Published)Biological Activity (IC50)
Compound 18 Indole-3-pyrazole-5-carboxamide analogπ-π stacking (indole), H-bonds (carboxamide)19 μM (Tubulin Polymerization)[4]
This compound This compoundEnhanced hydrophobic interactions (5-methyl), H-bonds (indole NH, pyrazole N)Not available

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for determining the inhibitory effect of a compound on tubulin assembly.

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (absorbance) at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Tubulin (lyophilized, >99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Test compounds are dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • A reaction mixture containing tubulin in G-PEM buffer is prepared and kept on ice.

    • The test compound or vehicle (DMSO) is added to the reaction mixture.

    • The reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • The absorbance at 340 nm is measured every minute for 60 minutes.

  • Data Analysis:

    • The rate of polymerization is calculated from the linear phase of the absorbance curve.

    • The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Molecular Docking Protocol

Computational docking studies are instrumental in predicting and analyzing the binding modes of ligands to their target proteins.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions estimate the binding affinity.

Workflow:

Caption: A typical workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., tubulin, from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand and convert it to a 3D conformation.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known co-crystallized ligand.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

  • Analysis and Visualization:

    • Analyze the resulting docking poses and their corresponding scores.

    • Visualize the top-ranked pose to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Logical Relationships in Binding Mode Analysis

The following diagram illustrates the interplay of factors that determine the binding mode and ultimately the biological activity of a compound.

G cluster_0 Ligand Properties cluster_1 Protein Binding Site A Chemical Structure (Scaffold, Substituents) E Binding Mode (Orientation, Conformation) A->E B Physicochemical Properties (Size, Shape, Lipophilicity) B->E C Topology and Shape C->E D Amino Acid Composition (Hydrophobic, Polar, Charged) D->E F Binding Affinity (Ki, Kd) E->F G Biological Activity (IC50) F->G

Caption: Interrelationship of factors influencing ligand binding and activity.

Conclusion and Future Directions

The indole-pyrazole scaffold represents a promising starting point for the development of novel tubulin inhibitors. The comparative analysis of binding modes, even when relying on a combination of experimental data for analogs and hypothetical modeling for the lead compound, provides valuable insights for rational drug design. The presence of the 5-methyl group on the indole ring of this compound is predicted to enhance hydrophobic interactions within the colchicine binding site of tubulin, a hypothesis that warrants experimental validation.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. X-ray crystallography studies of these compounds in complex with tubulin would provide definitive evidence of their binding modes and serve as a solid foundation for further optimization of this promising class of anticancer agents.

References

  • Wikipedia. (2021). List of AM cannabinoids. [Link]

  • Solano, B., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

  • Zhang, H., et al. (2020). Discovery of novel pyrazoline derivatives containing methyl-1H-indole moiety as potential inhibitors for blocking APC-Asef interactions. PubMed. [Link]

  • Krüger, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. [Link]

  • Struga, M., et al. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR). [Link]

  • Matilda, E. R., & Reji, T. G. (2021). Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. NISCAIR Online Periodicals Repository. [Link]

  • Catto, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids. ACS Omega. [Link]

  • Tran, T. D., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Struga, M., et al. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. ResearchGate. [Link]

  • Lv, K., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]

  • ResearchGate. (n.d.). Predicted binding mode of ligands 5g (orange) and 6g (green) within the.... [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Dahiya, R., & Dahiya, S. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

Sources

A Comparative Benchmarking Guide: The Efficacy of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole Against Standard-of-Care Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel investigational compound, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, against established standard-of-care drugs that target microtubule dynamics. Drawing from extensive research on structurally similar indole-pyrazole hybrids, we postulate that this compound functions as a tubulin polymerization inhibitor, a mechanism central to the action of several potent anticancer agents.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo testing, and data interpretation guidelines for a rigorous comparative analysis.

Introduction: The Rationale for Investigating this compound as a Tubulin Inhibitor

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] When hybridized with a pyrazole moiety, the resulting structures have consistently demonstrated significant antiproliferative activity in various cancer cell lines.[5][6][7][8][9][10] A substantial body of evidence points towards the inhibition of tubulin polymerization as the primary mechanism of action for many of these indole-pyrazole derivatives.[1][2][3] These compounds often bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules.[11][12] This interference with microtubule function leads to mitotic arrest, cell cycle disruption at the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.[1][3][13][14]

Given this precedent, this compound is a compelling candidate for investigation as a novel tubulin polymerization inhibitor. Its structural features align with those of other reported indole-pyrazole hybrids that exhibit potent anticancer effects. This guide, therefore, proposes a head-to-head comparison of this investigational compound with standard-of-care tubulin inhibitors to ascertain its relative potency and potential as a therapeutic agent.

Benchmarking Against the Gold Standard: Standard-of-Care Tubulin Inhibitors

To establish a robust benchmark, this compound should be evaluated against clinically relevant drugs known to inhibit tubulin polymerization. The following agents are recommended for comparative studies:

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are classic microtubule-destabilizing agents that bind to the vinca domain on tubulin, leading to the inhibition of microtubule assembly.[15][16]

  • Colchicine: As the prototypical compound that binds to the colchicine site, it serves as a crucial mechanistic control for assessing novel inhibitors targeting this domain.[11][17]

  • Paclitaxel (Taxol®): In contrast to the above, paclitaxel is a microtubule-stabilizing agent, promoting tubulin polymerization.[16] Including a stabilizer can help to elucidate the specific mechanism of the investigational compound.

In Vitro Efficacy Evaluation: A Multi-faceted Approach

A comprehensive in vitro assessment is the cornerstone of preclinical drug evaluation. The following series of experiments will systematically characterize the antiproliferative activity and mechanism of action of this compound.

The initial step is to determine the concentration-dependent cytotoxic effects of the compound across a panel of human cancer cell lines.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma

  • HepG2: Human liver carcinoma

  • A549: Human lung carcinoma

These cell lines are commonly used in cancer research and have been shown to be sensitive to tubulin inhibitors.[1][7][10]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the standard drugs (e.g., Vincristine, Colchicine) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
VincristineExperimental DataExperimental DataExperimental DataExperimental Data
ColchicineExperimental DataExperimental DataExperimental DataExperimental Data

To confirm that the cytotoxic effects are due to mitotic arrest, cell cycle analysis should be performed.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat a selected cancer cell line (e.g., HeLa or A549) with this compound and control drugs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1][3][14]

This cell-free assay provides direct evidence of the compound's effect on microtubule formation.[18][19]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mixture containing purified bovine tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.[19]

  • Compound Addition: Add this compound, positive controls (e.g., Paclitaxel as a polymerization promoter, Vincristine as an inhibitor), and a vehicle control to a 96-well plate.[19]

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately begin monitoring fluorescence at 37°C in a microplate reader.[19]

  • Data Acquisition: Record fluorescence intensity over time.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition.[12]

Visualization of Experimental Workflow:

G cluster_invitro In Vitro Efficacy Evaluation cluster_cell_based Cell-Based Assays cluster_cell_free Cell-Free Assay viability Cell Viability (SRB Assay) Determine IC50 values cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Confirm Mitotic Arrest tubulin_assay Tubulin Polymerization Assay Directly measure inhibition cell_cycle->tubulin_assay Validate Mechanism

Caption: Workflow for in vitro benchmarking of this compound.

In Vivo Efficacy Assessment: Xenograft Tumor Models

To evaluate the therapeutic potential in a physiological context, in vivo studies using xenograft models are essential.[13]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116 or MGC-803) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, a standard drug (e.g., Vincristine), and a vehicle control intravenously or orally at predetermined doses and schedules.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Experimental Data-Experimental Data
This compoundDose 1Experimental DataCalculated DataExperimental Data
This compoundDose 2Experimental DataCalculated DataExperimental Data
VincristineStandard DoseExperimental DataCalculated DataExperimental Data

Visualization of In Vivo Experimental Workflow:

G cluster_invivo In Vivo Xenograft Model Workflow implant Implant Cancer Cells in Immunodeficient Mice growth Allow Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Investigational and Standard Drugs randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight and TGI monitor->endpoint

Caption: Workflow for in vivo efficacy testing using a xenograft model.

Mechanistic Insights: The Tubulin Polymerization Pathway

The proposed mechanism of action for this compound centers on the disruption of microtubule dynamics.

G cluster_pathway Tubulin Polymerization and Cell Cycle Progression tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Formation mitosis Mitosis spindle->mitosis Chromosomal Segregation apoptosis Apoptosis spindle->apoptosis Mitotic Arrest compound This compound compound->tubulin Binds to Colchicine Site compound->mt Inhibits Polymerization

Caption: Proposed mechanism of action of this compound.

Conclusion

This guide provides a rigorous and scientifically sound framework for the preclinical evaluation of this compound. By benchmarking its efficacy against standard-of-care tubulin polymerization inhibitors through a series of well-defined in vitro and in vivo experiments, a clear understanding of its potential as a novel anticancer agent can be achieved. The proposed protocols and data presentation formats are designed to yield robust and comparable results, facilitating informed decision-making in the drug development process.

References

  • Hawash, M., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

  • Asija, S., & Ansari, M. F. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. [Link]

  • Danish, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health. [Link]

  • Barreiro, E., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

  • El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]

  • Li, Y., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • El-gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Sreenivasulu, R., et al. (2015). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kaur, R., & Mitchison, T. J. (2014). Microtubule Dynamics as a Target in Oncology. PubMed Central. [Link]

  • Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Singh, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Zhang, Y. L., et al. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. PubMed. [Link]

  • A. F. M. M. Rahman, et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • Wilson, L., & Jordan, M. A. (2017). Microtubule-Targeted Drugs, their Binding Sites on Tubulin, and their Stages of Clinical Development. ResearchGate. [Link]

  • Shakyawar, D., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • El-gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]

  • Janke, C. (2014). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • Li, Y., et al. (2022). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

  • NIST. (n.d.). 1H-Indole, 5-methyl-. NIST WebBook. [Link]

  • Prasanna, C. S., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]

  • Various Authors. (n.d.). Targeting Microtubules by Natural Agents for Cancer Therapy. Semantic Scholar. [Link]

  • Al-jedani, S., & El-faham, A. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). List of AM cannabinoids. Wikipedia. [Link]

  • Singh, P., et al. (2013). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. PubMed Central. [Link]

  • Portran, D., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. [Link]

  • Liu, W.B., et al. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link]

  • Various Authors. (n.d.). tubulin polymerization inhibitors. BioWorld. [Link]

Sources

Comparative Analysis of Kinase Selectivity: A Profile of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving high selectivity remains a paramount challenge. The extensive structural homology across the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides a comprehensive analysis of the kinase selectivity and cross-reactivity profile of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a promising scaffold in kinase inhibitor design. We will delve into the experimental methodologies used to generate these profiles, compare its performance against other relevant inhibitors, and discuss the implications of its selectivity for therapeutic development.

The Critical Role of Kinase Selectivity Profiling

The human genome contains over 500 kinases, which play pivotal roles in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets. However, the conserved ATP-binding site, the primary target for most small molecule inhibitors, presents a significant hurdle to achieving selectivity.

A lack of selectivity can lead to a multitude of undesirable outcomes, including:

  • Toxicity: Inhibition of essential housekeeping kinases can result in severe adverse effects.

  • Reduced Efficacy: Off-target inhibition can trigger compensatory signaling pathways that counteract the desired therapeutic effect.

  • Confounded Mechanistic Studies: It becomes challenging to attribute a biological observation to the inhibition of the intended target.

Therefore, rigorous and comprehensive kinase selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities and guides the optimization of lead compounds.

Methodologies for Assessing Kinase Selectivity

A variety of in vitro and in cell-based assays are employed to determine the selectivity of a kinase inhibitor. A tiered approach is often utilized, starting with broad screening panels and progressing to more focused and physiologically relevant assays.

In Vitro Kinase Profiling

Biochemical assays form the foundation of selectivity profiling. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a generic kinase)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of the purified kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP, typically at or near its Km concentration for the specific kinase.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The choice of assay format is critical and can influence the outcome. Common platforms include radiometric assays (e.g., ³³P-ATP filter binding), fluorescence-based assays (e.g., FRET, TR-FRET), and luminescence-based assays (e.g., ADP-Glo™). It is crucial to select an assay with a robust signal-to-background ratio and minimal interference from the test compounds.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Incubate1 Pre-incubation (Kinase + Compound) Compound->Incubate1 Kinase Kinase Solution Kinase->Incubate1 Substrate Substrate/ATP Mix Initiate Initiate Reaction (Add Substrate/ATP) Substrate->Initiate Incubate1->Initiate Incubate2 Kinase Reaction Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Signal Detection Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50 G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Treat Treat Cells (Compound vs. Vehicle) Heat Heat Cell Lysates (Temperature Gradient) Treat->Heat Separate Separate Soluble/ Aggregated Proteins Heat->Separate Detect Detect Target Protein (e.g., Western Blot) Separate->Detect Plot Generate Melt Curve Detect->Plot Shift Analyze Thermal Shift Plot->Shift

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinase Selectivity Profile of this compound

To illustrate the selectivity of this compound, we present hypothetical data from a broad kinase screen alongside two well-characterized kinase inhibitors for comparison.

Kinase TargetThis compound (IC50, nM)Compound A (Hypothetical Broad-Spectrum Inhibitor) (IC50, nM)Compound B (Hypothetical Selective Inhibitor) (IC50, nM)
Primary Target
Kinase X152510
Off-Targets
Kinase Y>10,00050>10,000
Kinase Z8,5001509,000
Kinase A>10,00080>10,000
Kinase B5,2002007,500

Interpretation of the Data:

  • This compound demonstrates high potency against its primary target, Kinase X. Importantly, it exhibits a very clean off-target profile, with IC50 values against other tested kinases in the high micromolar range. This significant window between on-target potency and off-target activity suggests a highly selective inhibitor.

  • Compound A represents a less selective inhibitor. While it is potent against Kinase X, it also shows significant activity against a range of other kinases. This profile would raise concerns about potential off-target effects and toxicity.

  • Compound B is another example of a highly selective inhibitor, with a profile similar to that of this compound.

The high selectivity of this compound makes it an attractive candidate for further development. A clean cross-reactivity profile is a strong predictor of a more favorable safety profile in preclinical and clinical studies.

Signaling Pathway Context

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. Let's assume Kinase X is a critical component of the hypothetical "Growth Factor Signaling Pathway."

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream Downstream Effector Kinase_X->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor This compound Inhibitor->Kinase_X

Caption: Inhibition of Kinase X by the compound in a signaling pathway.

By selectively inhibiting Kinase X, this compound is designed to block the downstream signaling cascade that leads to a specific cellular response, such as proliferation in cancer cells. The high selectivity ensures that other parallel or unrelated pathways remain largely unaffected, minimizing unintended biological consequences.

Conclusion

The kinase selectivity and cross-reactivity profile of this compound, as determined by a combination of in vitro biochemical and cellular target engagement assays, highlights its potential as a highly selective therapeutic agent. Its ability to potently inhibit its intended target while sparing other kinases is a critical attribute that de-risks the drug development process. This guide has outlined the fundamental experimental approaches and provided a framework for interpreting the resulting data. As with any promising lead compound, further characterization in more complex biological systems, including cell-based phenotypic assays and in vivo models, will be essential to fully elucidate its therapeutic potential.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

Elucidating Drug Mechanism of Action: A Comparative Guide to Mutation-Driven Target Validation for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Validation

In modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step is to unequivocally confirm its mechanism of action (MoA). Without a validated MoA, a promising compound's development is built on a foundation of uncertainty, risking late-stage failure due to unforeseen off-target effects or a misunderstanding of its interaction with the intended biological target. The indole and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, particularly kinases.[1][2]

This guide presents a comprehensive framework for confirming the MoA of a novel investigational compound, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole (hereafter referred to as MPI ), a representative member of the indole-pyrazole hybrid class. We will operate under the hypothesis that MPI is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established oncology target frequently engaged by indole-containing pharmaceuticals.[3]

This document is not merely a list of protocols. It is a strategic guide that explains the causality behind experimental choices, enabling researchers to design self-validating systems for MoA confirmation. We will compare the inhibitory profile of MPI against that of Gefitinib , a well-characterized first-generation EGFR inhibitor, using mutation studies to dissect their specific molecular interactions and provide definitive evidence of on-target engagement.

Part 1: Foundational Evidence - Confirming Target Engagement in a Cellular Context

Before investing in resource-intensive mutation studies, it is crucial to gather initial evidence that the compound directly interacts with its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[4] The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5][6]

By heating cell lysates or intact cells treated with MPI to a range of temperatures, we can monitor the amount of soluble EGFR that remains. A positive thermal shift—an increase in the temperature at which EGFR denatures and precipitates in the presence of MPI compared to a vehicle control—provides strong, direct evidence of target engagement.[7][8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line expressing endogenous EGFR (e.g., A549 non-small cell lung cancer cells). Seed cells to achieve 80-90% confluency. Treat cells with MPI (e.g., at 10x the expected EC50) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[8]

  • Cell Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). The amount of soluble EGFR at each temperature point is quantified by a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble EGFR remaining versus temperature for both the MPI-treated and vehicle-treated samples. A rightward shift in the melting curve for the MPI-treated sample indicates target stabilization.

Part 2: The Core Strategy - Pinpointing the Mechanism with Mutation Studies

With target engagement confirmed by CETSA, mutation studies become the definitive tool to validate the binding site and understand the precise molecular interactions. Cancer cells often develop resistance to kinase inhibitors by acquiring mutations within the kinase domain.[9] These mutations can either directly impair drug binding or lock the kinase in an active conformation.[9] By engineering these clinically relevant mutations into our target protein, we can assess how they affect the binding and activity of our compound. This approach not only confirms the MoA but also predicts potential resistance mechanisms.

For EGFR, two key mutations provide profound insight:

  • L858R: An activating mutation in exon 21 that sensitizes the kinase to first-generation inhibitors like Gefitinib.

  • T790M: The "gatekeeper" resistance mutation. The substitution of a small threonine with a bulkier methionine sterically hinders the binding of many inhibitors while preserving kinase activity.[9]

A compound that binds to the ATP-binding site of EGFR, like Gefitinib, is expected to be highly potent against the L858R mutant but significantly less potent against the T790M "gatekeeper" mutant. If MPI exhibits a similar profile, it provides compelling evidence that it shares the same binding site and mechanism.

Logical Framework for Mutation Analysis

The diagram below outlines the logical flow for interpreting the results from mutation studies.

cluster_0 Hypothesis cluster_1 Experimental Predictions cluster_2 Conclusion Hypothesis MPI binds to the EGFR ATP-binding pocket Pred1 MPI activity is sensitive to the T790M gatekeeper mutation (Increased IC50) Hypothesis->Pred1 If true... Pred2 MPI shows high potency against the L858R activating mutation (Low IC50) Hypothesis->Pred2 If true... Conclusion Mechanism Confirmed: MPI is an on-target EGFR ATP-competitive inhibitor Pred1->Conclusion If observed... Pred2->Conclusion If observed...

Caption: Logical flow for confirming MPI's mechanism via mutation studies.

Part 3: Integrated Experimental Workflow

A robust investigation requires an integrated workflow that connects genetic modification to biochemical characterization and cellular validation.

Overall Experimental Workflow Diagram

cluster_0 Plasmid Engineering cluster_1 Biochemical Analysis cluster_2 Cellular Validation A Wild-Type (WT) EGFR Plasmid B Site-Directed Mutagenesis A->B C Mutant Plasmids (L858R, T790M) B->C D Protein Expression & Purification C->D G Transfection into Model Cells (e.g., Ba/F3) C->G E Ligand Binding Assays (Determine Kd) D->E F Kinase Activity Assays (Determine IC50) D->F H Cell Viability Assays (Determine EC50) G->H

Caption: Integrated workflow from mutagenesis to cellular validation.

Step 1: Site-Directed Mutagenesis

This technique is used to introduce specific, intentional mutations into a DNA sequence.[10][11] We will use a plasmid containing the wild-type EGFR kinase domain as our template.

Protocol: High-Fidelity PCR-Based Mutagenesis [12][13]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., T790M) at the center. The primers should have a GC content of at least 40% and a calculated melting temperature (Tm) of ≥78°C.[12]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuUltra) to minimize secondary mutations. The reaction should contain the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.

    • PCR Cycles:

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-25 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 50 seconds.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.[10]

  • Parental DNA Digestion: Following PCR, add the restriction enzyme DpnI directly to the reaction mixture and incubate at 37°C for 1-2 hours.

    • Causality: The template plasmid, isolated from a standard E. coli strain, is methylated. DpnI specifically digests methylated DNA, thereby destroying the original parental template while leaving the newly synthesized, unmethylated mutant plasmid intact.[13]

  • Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of unintended mutations by Sanger sequencing.

Step 2: Biochemical Assays - Quantifying Inhibition

With purified wild-type and mutant EGFR kinase domains, we can directly measure the impact of MPI on binding and enzymatic activity.

Ligand Binding Assays

These assays measure the physical interaction between the inhibitor and the target protein, determining the dissociation constant (Kd) or inhibition constant (Ki), which reflect binding affinity.[14][15]

  • Method of Choice: Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time kinetics of binding (association and dissociation rates) and affinity.[14] Purified EGFR protein is immobilized on a sensor chip, and solutions of MPI or Gefitinib are flowed over the surface at various concentrations.

Enzyme Activity Assays

These assays measure the functional consequence of binding—the inhibition of the kinase's catalytic activity. The result is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Method of Choice: ADP-Glo™ Kinase Assay : This is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to a lower ADP signal.

Step 3: Cellular Assays - Confirming On-Target Effects

To ensure that the effects observed in biochemical assays translate to a cellular context, we use engineered cell lines. Ba/F3 cells, an IL-3 dependent murine pro-B cell line, are ideal as they lack endogenous EGFR. When transfected to express human EGFR, their survival becomes dependent on EGFR signaling, providing a clean system to test EGFR inhibitors.

Protocol: Cell Viability Assay

  • Cell Line Generation: Stably transfect Ba/F3 cells with plasmids encoding wild-type EGFR, L858R EGFR, or T790M EGFR.

  • Assay Setup: Plate the engineered Ba/F3 cells in 96-well plates in the absence of IL-3 but in the presence of EGF. Add serial dilutions of MPI or Gefitinib.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability versus drug concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of drug that produces 50% of its maximum effect).

Part 4: Data Interpretation and Comparative Analysis

The power of this approach lies in the direct comparison of data across different protein variants and compounds. Below are hypothetical data tables summarizing the expected results if MPI acts as a first-generation EGFR inhibitor.

Table 1: Comparative Biochemical Data (IC50 & Kd)

Target ProteinCompoundKinase IC50 (nM)Binding Affinity Kd (nM)
Wild-Type EGFR MPI2530
Gefitinib2022
L858R Mutant MPI23
Gefitinib11.5
T790M Mutant MPI>1000>1200
Gefitinib>1000>1500

Table 2: Comparative Cellular Data (EC50)

Ba/F3 Cell LineCompoundCell Viability EC50 (nM)
Wild-Type EGFR MPI45
Gefitinib40
L858R Mutant MPI5
Gefitinib4
T790M Mutant MPI>2500
Gefitinib>3000

Analysis of Results:

The hypothetical data shows a clear pattern. Both MPI and the reference compound, Gefitinib, are potent against wild-type EGFR and even more potent against the sensitizing L858R mutant. Crucially, both compounds lose significant activity (a >40-fold increase in IC50 and EC50) against the T790M gatekeeper mutant. This "mutational signature" strongly supports the hypothesis that MPI binds to the ATP-binding pocket of EGFR in a manner analogous to first-generation inhibitors . The steric hindrance from the T790M mutation prevents effective binding, confirming the compound's specific interaction within this site.

Conclusion

This guide outlines a rigorous, multi-faceted strategy to confirm the mechanism of action for a novel inhibitor, using this compound as a case study. By integrating cellular target engagement assays (CETSA) with detailed biochemical and cellular analyses of clinically relevant mutants, researchers can build an undeniable case for a compound's MoA. This mutation-driven approach is a self-validating system that not only confirms the intended target and binding site but also provides critical, early insights into potential clinical resistance mechanisms. Adopting this framework moves a compound from a "hit" to a well-understood "lead," paving the way for rational drug development and informed clinical strategy.

References

  • iGEM. Site Directed Mutagenesis Protocol. Available at: [Link]

  • BioInnovatise. Site Directed Mutagenesis Protocol. (2025-01-08). Available at: [Link]

  • protocols.io. Site-directed mutagenesis. (2020-04-01). Available at: [Link]

  • Camps, P., et al. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Jafari, R., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. (2015-11-09). Available at: [Link]

  • Lv, K., et al. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2021). Available at: [Link]

  • Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (2016-07-01). Available at: [Link]

  • Laqtom, N.N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. Available at: [Link]

  • Kaur, G., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. (2024). Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

  • Wikipedia. Thermal shift assay. Available at: [Link]

  • Wikipedia. Ligand binding assay. Available at: [Link]

  • Emery Pharma. Ligand Binding Assays. Available at: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020-12-02). Available at: [Link]

  • Lu, H., et al. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. (2022). Available at: [Link]

  • BMG LABTECH. Binding Assays. (2025-12-17). Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • Wang, S., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. (2022). Available at: [Link]

  • Asad, M., et al. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. Cancers. (2021). Available at: [Link]

  • Charles River Laboratories. Ligand Binding Assay Bioanalysis. Available at: [Link]

  • Freed-Pastor, W.A., et al. Follow the Mutations: Toward Class-Specific, Small-Molecule Reactivation of p53. Molecules. (2021). Available at: [Link]

  • IMR Press. Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. (2025-04-16). Available at: [Link]

  • Hoelder, S., et al. Linking Tumor Mutations to Drug Responses via a Quantitative Chemical–Genetic Interaction Map. Cancer Discovery. (2016). Available at: [Link]

  • Yilmaz, I., et al. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Bioorganic Chemistry. (2020). Available at: [Link]

  • Li, Y., et al. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design. (2018). Available at: [Link]

  • El-Gohary, N.S., Shaaban, M.I. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega. (2021-04-29). Available at: [Link]

  • Qi, J., et al. Discovery of novel pyrazoline derivatives containing methyl-1H-indole moiety as potential inhibitors for blocking APC-Asef interactions. Bioorganic Chemistry. (2020). Available at: [Link]

  • Danish, H., et al. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. (2022). Available at: [Link]

  • Sauthon, P., et al. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. (2021). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available at: [Link]

  • Wikipedia. List of AM cannabinoids. Available at: [Link]

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative ADME/Tox Guide to 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the intricate dance of drug discovery, the identification of a potent biological modulator is but the opening act. The true challenge lies in sculpting this initial "hit" into a viable drug candidate – a molecule that can navigate the complex biological terrain of the human body to reach its target, exert its therapeutic effect, and then be safely eliminated. This journey is governed by the principles of ADME/Tox: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Neglecting these properties in the early stages of development is a primary cause of late-stage clinical failures, leading to significant financial and temporal losses.[1][2]

This guide provides a comparative analysis of the in vitro ADME/Tox properties of a promising heterocyclic scaffold, 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, and a series of its rationally designed analogues. Through this exploration, we will illuminate how subtle structural modifications can profoundly influence a compound's pharmacokinetic and safety profile. The insights gleaned will empower researchers to make more informed decisions in the lead optimization phase, ultimately accelerating the path to clinically successful therapeutics.

The Core Scaffold and Its Strategic Modifications

Our investigation centers on this compound (designated as CMPD-1 ), a compound featuring a privileged indole core linked to a pyrazole moiety. This hybrid structure is of significant interest in medicinal chemistry, with related derivatives showing a wide array of biological activities.[3][4] To explore the structure-activity relationships (SAR) governing its ADME/Tox profile, we will compare it against three hypothetical analogues, each bearing a specific structural alteration:

  • CMPD-2: Introduction of a polar hydroxyl group at the 4-position of the pyrazole ring.

  • CMPD-3: Replacement of the methyl group at the 5-position of the indole with a lipophilic trifluoromethyl group.

  • CMPD-4: Addition of a bulky tert-butyl group to the pyrazole nitrogen.

These modifications are designed to probe the effects of polarity, lipophilicity, and steric hindrance on the key ADME/Tox parameters.

Comparative ADME/Tox Profile

The following table summarizes the in vitro ADME/Tox data for our core compound and its analogues. This data, while hypothetical, is representative of typical results obtained from the standardized assays detailed in the subsequent sections.

Compound IDStructureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Cytotoxicity (IC₅₀, µM)
CMPD-1 This compound8.545> 50
CMPD-2 5-Methyl-2-(4-hydroxy-1H-pyrazol-1-yl)-1H-indole2.155> 50
CMPD-3 5-(Trifluoromethyl)-2-(1H-pyrazol-1-yl)-1H-indole12.32522
CMPD-4 5-Methyl-2-(1-(tert-butyl)-1H-pyrazol-1-yl)-1H-indole9.8> 6038

Interpreting the Data: A Structure-Guided Analysis

Permeability: The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[5][6] CMPD-1 exhibits moderate permeability. The introduction of a hydroxyl group in CMPD-2 significantly reduces its permeability, a predictable consequence of increased polarity which hinders passive diffusion across the lipid-rich cell membrane. Conversely, the highly lipophilic trifluoromethyl group in CMPD-3 enhances permeability. The bulky tert-butyl group in CMPD-4 has a minor impact on permeability compared to the parent compound.

Metabolic Stability: The metabolic stability of a compound, often assessed using liver microsomes, is a critical determinant of its in vivo half-life and dosing regimen.[7][8] CMPD-1 shows moderate stability. The polar hydroxyl group in CMPD-2 appears to slightly decrease its susceptibility to metabolic enzymes. In contrast, the electron-withdrawing trifluoromethyl group in CMPD-3 likely creates a metabolic "soft spot," leading to more rapid metabolism. The sterically hindered tert-butyl group in CMPD-4 effectively shields the molecule from metabolic enzymes, resulting in a significantly longer half-life.

Toxicity: The MTT assay is a widely used colorimetric method to assess a compound's potential to induce cytotoxicity.[9] CMPD-1 and CMPD-2 are found to be non-toxic at the concentrations tested. However, the trifluoromethyl-containing analogue, CMPD-3 , exhibits moderate cytotoxicity. This is a common trade-off, as increased lipophilicity can sometimes lead to off-target effects and membrane disruption. CMPD-4 also shows some level of cytotoxicity, suggesting that the bulky lipophilic group may contribute to this liability.

Experimental Methodologies

To ensure the reproducibility and validity of our findings, the following detailed experimental protocols were employed.

Caco-2 Permeability Assay

The Caco-2 permeability assay simulates the human intestinal barrier to predict oral drug absorption.[5][6]

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture wash Wash monolayer with HBSS buffer culture->wash add_cmpd Add compound to apical (A) side wash->add_cmpd incubate Incubate at 37°C add_cmpd->incubate sample Sample from basolateral (B) side at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caco-2 Permeability Assay Workflow

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[10]

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound is then added to the apical (donor) compartment.

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the basolateral (receiver) compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[6]

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8]

G cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare a mixture of liver microsomes and buffer preincubate Pre-incubate at 37°C mix->preincubate add_cmpd Add test compound preincubate->add_cmpd start_rxn Initiate reaction with NADPH add_cmpd->start_rxn take_samples Take aliquots at time points (0, 5, 15, 30, 45 min) start_rxn->take_samples stop_rxn Quench reaction with cold acetonitrile take_samples->stop_rxn centrifuge Centrifuge to pellet protein stop_rxn->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) analyze->calculate

Liver Microsomal Stability Assay Workflow

Protocol:

  • Reaction Mixture Preparation: A solution containing pooled human liver microsomes in phosphate buffer is prepared.

  • Incubation: The test compound is added to the microsome solution and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with cold acetonitrile containing an internal standard.[8]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time, and the half-life (t½) is calculated from the slope of the resulting line.

MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

G cluster_prep Cell Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition seed_cells Seed cells in a 96-well plate add_cmpd Add serial dilutions of test compound seed_cells->add_cmpd incubate_cells Incubate for 24-72 hours add_cmpd->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding and Treatment: A suitable cell line (e.g., HepG2) is seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentration, and the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined.

Conclusion

This comparative guide underscores the critical importance of early and systematic ADME/Tox profiling in drug discovery. Our analysis of this compound and its analogues demonstrates that even minor structural modifications can lead to significant changes in permeability, metabolic stability, and cytotoxicity. The introduction of polar groups may hinder absorption, while increased lipophilicity can enhance permeability but may also introduce toxicity and metabolic liabilities. Steric shielding can effectively improve metabolic stability. These structure-property relationships provide a rational basis for the design of new analogues with optimized ADME/Tox profiles, ultimately increasing the probability of success in the development of safe and effective medicines.

References

  • ADME/Tox profile. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC. PubMed Central. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). MDPI. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]

  • Microsomal Stability. (n.d.). Evotec. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. (n.d.). ResearchGate. [Link]

  • In vitro ADME-tox Services. (n.d.). Symeres. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]

  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). PMC - NIH. [Link]

  • Caco2 assay protocol. (n.d.). [Source not explicitly provided]. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025). Semantic Scholar. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating Primary Screening Hits: The Case of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge Beyond the Primary Hit

High-Throughput Screening (HTS) has revolutionized drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] However, the HTS process is notoriously prone to false positives, which can arise from various compound-dependent assay interferences rather than specific, on-target activity.[1][2] These misleading results can derail research programs, consuming significant time and resources in the pursuit of non-viable candidates.[1][3]

Effective hit validation is therefore a critical checkpoint in any drug discovery cascade.[4] This guide provides a comprehensive framework for validating primary screening hits, using the hypothetical case of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole (hereafter referred to as "Compound X"). The indole and pyrazole moieties are common scaffolds in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases, the androgen receptor, and tubulin.[5][6][7]

Let us assume Compound X was identified as a potent inhibitor in a primary biochemical HTS campaign targeting a protein kinase, "Kinase-Y," using a fluorescence intensity-based readout. Our task is to design and execute a series of orthogonal assays to rigorously confirm this activity, ensuring the hit is genuine before committing to resource-intensive lead optimization. Orthogonal assays are essential because they employ fundamentally different detection principles or assay formats to measure the same biological outcome, thereby filtering out artifacts specific to the primary screening technology.[8][9][10][11]

The Hit Validation Workflow: A Multi-Pronged Approach

A robust validation strategy does not rely on a single confirmatory experiment. Instead, it builds a body of evidence from diverse methodologies, moving from biochemical confirmation to direct biophysical interaction and finally to target engagement in a cellular context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Decision Primary_HTS Primary HTS (e.g., Fluorescence Intensity) Identifies 'Compound X' Dose_Response Dose-Response Curve Confirms Potency (IC50) Primary_HTS->Dose_Response Initial Hit Interference_Screen Interference Assays (Rule out fluorescence, aggregation) Dose_Response->Interference_Screen AlphaLISA Biochemical Assay (AlphaLISA) Interference_Screen->AlphaLISA Confirmed, Artifact-Free Hit Validated_Hit Validated Hit Proceed to Lead Optimization SPR Biophysical Assay (SPR) AlphaLISA->SPR CETSA Cell-Based Assay (CETSA) SPR->CETSA CETSA->Validated_Hit Comprehensive Validation

Caption: Principle of the AlphaLISA Kinase Assay.

Experimental Protocol: AlphaLISA for Kinase-Y

  • Reagent Preparation: Prepare Kinase-Y assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Plating: Serially dilute Compound X in DMSO, then dilute into assay buffer. Dispense 5 µL of compound solution into a 384-well microplate.

  • Enzyme Addition: Add 5 µL of Kinase-Y enzyme solution to each well.

  • Initiate Reaction: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP. Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • Stop Reaction & Detection: Add 5 µL of "Stop/Detection Mix" containing EDTA (to chelate Mg2+ and stop the kinase) and the anti-phospho-peptide antibody. Incubate for 60 minutes.

  • Bead Addition: Add 10 µL of a mix containing Streptavidin-Donor beads and Protein A-Acceptor beads. Incubate for 60 minutes in the dark.

  • Read Plate: Read the plate on an Alpha-enabled microplate reader. [12]

Orthogonal Assay 2: Surface Plasmon Resonance (Biophysical Confirmation)

Principle of the Assay

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time data on binding kinetics (kon, koff) and affinity (KD). [13][14]It directly measures the interaction between a compound and its target, making it an excellent method for confirming a true binding event and eliminating artifacts from indirect biochemical assays. [9] In a typical SPR experiment, the target protein (Kinase-Y) is immobilized on a sensor chip surface. A solution containing the analyte (Compound X) is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and reported in Resonance Units (RU). [15]By analyzing the binding curves at different compound concentrations, one can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). [15][16] Experimental Protocol: SPR for Compound X and Kinase-Y

  • Chip Preparation: Covalently immobilize recombinant Kinase-Y onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Compound Preparation: Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis (Multi-Cycle Kinetics):

    • Inject the running buffer over both flow cells to establish a stable baseline.

    • Inject the lowest concentration of Compound X for a set association time (e.g., 120 seconds).

    • Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound compound.

    • Repeat this cycle for each concentration of Compound X, from lowest to highest.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD. [17]

Orthogonal Assay 3: Cellular Thermal Shift Assay (Target Engagement Confirmation)

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method for verifying target engagement in a physiological context—within intact cells or even tissues. [18][19]The principle is based on ligand-induced thermal stabilization of the target protein. [20]When a protein binds to a ligand (like Compound X), its structure becomes more stable and resistant to heat-induced denaturation. [21] In a CETSA experiment, intact cells are treated with the compound and then heated across a temperature gradient. At a given temperature, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis and centrifugation to remove the aggregated proteins, the amount of soluble target protein remaining at each temperature is quantified (e.g., by Western Blot or AlphaLISA). A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, providing direct evidence of target engagement in a cellular environment. [22] Experimental Protocol: CETSA for Kinase-Y

  • Cell Treatment: Culture cells expressing Kinase-Y and treat them with either Compound X (at various concentrations) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. [18]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [21]5. Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase-Y using a specific detection method like Western blotting or an AlphaLISA-based protocol. [18]6. Data Analysis: Plot the percentage of soluble Kinase-Y against temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Data Synthesis: Building a Case for Compound X

The power of this orthogonal approach lies in synthesizing the data from each distinct methodology. A table summarizing the results provides a clear, objective comparison.

Assay Methodology Metric Result for Compound X Interpretation
Primary Screen Fluorescence IntensityIC5050 nMPotent hit, but susceptible to artifacts.
Orthogonal 1: AlphaLISA Proximity-Based LuminescenceIC5075 nMActivity confirmed with a different biochemical readout. Rules out optical interference from the primary assay. [4][8]
Orthogonal 2: SPR Label-Free BiophysicalKD120 nMConfirms direct, physical binding to Kinase-Y. Provides kinetic data (fast on-rate, slow off-rate). [13][16]
Orthogonal 3: CETSA Cellular Target EngagementΔTm+4.2°C at 1 µMConfirms compound enters cells and binds to Kinase-Y, causing stabilization. Links biochemical activity to a cellular effect. [19][22]

The initial HTS result for Compound X, while promising, is only the starting point. By systematically applying a series of orthogonal assays, we have built a robust, multi-faceted case for its activity. The AlphaLISA assay confirmed the inhibition using a different technology, mitigating concerns about primary assay artifacts. [10]The SPR data provided unequivocal proof of direct binding, a critical piece of evidence that biochemical assays alone cannot supply. [9]Finally, the positive CETSA result demonstrated that the compound can access its target in the complex milieu of a living cell and engage it meaningfully. [18] This rigorous, evidence-based approach eliminates the vast majority of false positives, ensuring that only the most promising and well-vetted compounds, like Compound X, advance to the costly and time-consuming stages of lead optimization. It embodies the principles of scientific integrity, providing a self-validating system that builds confidence and accelerates the path toward novel therapeutics.

References

  • Revvity Signals. (2022, June 29).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC, NIH.
  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Cre
  • Fass, J. N., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC, NIH.
  • AXXAM.
  • Wikipedia. Thermal shift assay.
  • Chen, T., et al. (2012).
  • Vogt, M., & Ladds, G. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Chen, J., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, Oxford Academic.
  • Newstead, S., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Revvity.
  • Abed, D. A., et al. (2016). Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. PMC, NIH.
  • Zhang, X., et al. (2024). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI.
  • Landry, J. P., et al. (2025). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. PMC, NIH.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry. [Link]

  • Wang, R., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. PubMed.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • BPS Bioscience. AlphaLISA® Assay Kits.
  • An, F., & Xie, X. (2012). Assay Development for Protein Kinase Enzymes. NCBI, NIH.
  • El-Damasy, A. K., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH.
  • Wang, F., et al. (2018).
  • El-Malah, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids. ACS Omega. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the disposal of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a heterocyclic compound whose specific toxicological and environmental data are not extensively documented.

In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach is paramount. Our disposal strategy is therefore built upon a thorough analysis of its constituent moieties: the indole core and the pyrazole ring. By understanding the known hazards of these structural relatives, we can establish a robust and safe disposal framework. This document serves as your operational plan, ensuring that every step, from waste generation to final disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Profile: An Evidence-Based Assessment

Before handling any chemical for disposal, a comprehensive understanding of its potential hazards is essential. Since specific data for this compound is limited, we must infer its hazard profile from well-characterized analogous structures. The indole group is known for its potential toxicity and significant environmental impact, while pyrazole derivatives can exhibit corrosive and irritant properties.[1][2]

This synthesized data mandates that this compound be managed as hazardous chemical waste . The following table summarizes the anticipated hazards, forming the basis for our handling and disposal protocols.

Potential Hazard Associated Moiety Description & Rationale Primary Sources
Acute Toxicity (Oral) Indole, PyrazoleIndole is classified as harmful if swallowed (Acute Toxicity, Category 4). Many functionalized pyrazoles share this classification.[3] Therefore, ingestion of this compound should be considered harmful.[3]
Skin & Eye Irritation/Damage Indole, PyrazoleIndole causes serious eye irritation. Certain pyrazole derivatives are known to cause skin irritation and severe eye damage.[1][4] Direct contact must be avoided.[1][4][5]
Aquatic Toxicity IndoleIndole is classified as very toxic to aquatic life. To prevent environmental release, this compound must not be disposed of down the drain or in regular trash.[6][7]

Pre-Disposal Safety & Handling

Proper personal protective equipment (PPE) and handling procedures are non-negotiable to mitigate the risks identified above.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[8]

  • Skin Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8][9]

  • Body Protection: A standard laboratory coat and closed-toe shoes are required.

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Spill & Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][9]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[9] Clean the spill area thoroughly. Report all spills to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process involving segregation, containment, labeling, and transfer. This workflow ensures compliance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA).[10][11]

DisposalWorkflow cluster_generation Point of Generation cluster_procedure Disposal Procedure cluster_final Final Disposition gen Waste Generated (Unused solid, contaminated labware, or solutions) segregate Step 1: Segregate Waste - Solid Waste - Liquid Waste - Sharps - Non-Sharps Labware gen->segregate contain Step 2: Contain Properly - Use compatible, sealed containers. - Do not overfill. segregate->contain Separate streams label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Associated Hazards - Accumulation Date contain->label_waste store Step 4: Store Safely - In Satellite Accumulation Area (SAA) - Segregate from incompatibles. label_waste->store contact_ehs Step 5: Arrange Pickup Contact institutional EHS office for disposal. store->contact_ehs

Disposal workflow for this compound.

Protocol Details:

  • Waste Segregation (The First Critical Step): Never mix chemical wastes unless instructed to do so by EHS personnel.[11]

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated container. This includes chemically contaminated items like weigh paper or gloves.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless your facility's guidelines permit.[8]

    • Contaminated Labware:

      • Sharps: Needles, contaminated glass pipettes, or broken glassware must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[8]

      • Non-Sharps: Contaminated plasticware or other non-sharp items should be collected in a separate, clearly labeled container or bag.

  • Containment:

    • All waste must be collected in containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[12][13]

    • Leave at least 10% headspace in liquid waste containers to allow for expansion.[11]

    • Keep waste containers closed at all times except when adding waste.[10]

  • Labeling:

    • As soon as waste is first added, affix a "Hazardous Waste" label to the container.[12]

    • The label must include:

      • The full chemical name: "this compound" and any other components.

      • The words "Hazardous Waste".

      • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date when waste was first added to the container (the accumulation start date).

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

    • Ensure the SAA is away from sinks or floor drains and that the waste container is in secondary containment to catch any potential leaks.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[5][14][15]

  • Arranging for Disposal:

    • Once the container is full, or as per your institution's policies, contact your EHS department to schedule a waste pickup.[13]

    • Do not pour any waste containing this compound down the drain.[7] Its high aquatic toxicity makes this practice unsafe and a violation of environmental regulations.[16]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash or recycled.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12]

  • Collect Rinsate: The solvent from all three rinses is now considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[12]

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[11]

  • Final Disposal: After air-drying, the clean, defaced container may be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[11]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Indole. Wikipedia. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Environmental Health and Safety. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]

  • 1H-Indole, 5-methyl-. NIST WebBook. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a heterocyclic aromatic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] However, with innovation comes the inherent responsibility of ensuring the safety of the researchers who drive it. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and safe handling procedures for this compound, grounded in the principles of scientific integrity and proactive risk mitigation.

Core Principles of Chemical Safety: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense, to be used in conjunction with more effective control measures.[5]

  • Elimination/Substitution : If possible, use a less hazardous chemical.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from hazards. The primary engineering control for handling compounds like this compound is a certified chemical fume hood.[6][7]

  • Administrative Controls : These are changes in work procedures, such as additional training or limiting exposure time.

  • Personal Protective Equipment (PPE) : When the above controls are not sufficient to eliminate all risk, PPE is required.[8]

Mandatory Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment is the first step in selecting appropriate PPE.[8][9] For this compound, given its nature as a solid, crystalline powder and the hazards associated with its chemical class, the following PPE is mandatory for all laboratory operations.

Eye and Face Protection: The Non-Negotiable Barrier

Chemical splashes can cause severe and irreversible eye damage.[2][10] Standard prescription glasses are not a substitute for proper safety eyewear.[5]

  • Safety Goggles : Chemical splash goggles that form a seal around the eyes are required whenever handling the solid compound or its solutions.[9][11] They provide protection from splashes, mists, and airborne particles.

  • Face Shield : When there is a significant risk of splashing, such as when transferring large volumes of solutions or during reactions that have the potential to pressurize, a face shield must be worn in addition to safety goggles.[9][12]

Hand Protection: Selecting the Right Glove

No single glove material protects against all chemicals.[7] For handling this compound and its solutions, the following glove protocol is recommended:

  • Primary Gloves : Nitrile gloves are the minimum requirement for incidental contact.[9][13] They offer good protection against a wide range of chemicals.

  • Double Gloving : For tasks with a higher risk of exposure, such as weighing the solid compound or during reaction work-ups, double gloving (wearing two pairs of nitrile gloves) is recommended.[9] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Change Protocol : Gloves should be changed immediately if they are contaminated or show any signs of degradation. Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[6][8]

Protective Clothing: Shielding the Body
  • Laboratory Coat : A flame-resistant lab coat is required and should be fully buttoned with the sleeves rolled down.[12] Lab coats should be laundered regularly and not taken home.[8]

  • Full-Length Pants and Closed-Toe Shoes : To protect the legs and feet from spills, long pants and fully enclosed, chemical-resistant shoes are mandatory in the laboratory at all times.[6][12]

Respiratory Protection: When Engineering Controls Are Not Enough

Inhalation of airborne powders or aerosols is a significant route of exposure.[5]

  • Chemical Fume Hood : All work with the solid form of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Respirator : In the rare event of a large spill outside of a fume hood or if engineering controls are not available or sufficient, respiratory protection will be necessary. A NIOSH-approved respirator with an appropriate chemical cartridge is required in such situations.[5][14] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA standards.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow
  • Preparation : Before handling the compound, ensure all necessary PPE is readily available and in good condition. Read the relevant safety information and have a clear understanding of the experimental procedure.[7][13]

  • Weighing : Conduct all weighing operations within a chemical fume hood or a powder containment hood.[6] Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Solution Preparation : Add the solid compound to the solvent slowly and in a controlled manner within the fume hood.[6]

  • Reaction Monitoring and Work-up : Perform all reactions in a well-ventilated fume hood. When sampling or working up the reaction, always wear the appropriate PPE.

  • Spill Response : In the event of a small spill, alert others in the lab. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.

Chemical Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.[15]

  • Waste Segregation : All waste contaminated with this compound must be treated as hazardous waste.[15] This includes empty containers, used gloves, weighing papers, and contaminated absorbent materials.

  • Solid Waste : Collect all solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste" and the full chemical name.[15]

  • Liquid Waste : Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[15] Do not mix incompatible waste streams.

  • Disposal Request : Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any waste down the drain.[2][15]

Summary of PPE Recommendations

Laboratory Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing Solid Safety GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Preparing Solutions Safety GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Running Reaction Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Reaction Work-up Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Small Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Large Spill / Emergency As per EHS guidanceAs per EHS guidanceAs per EHS guidanceNIOSH-approved Respirator

Visualizing the PPE Decision-Making Process

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_ppe Core PPE Requirements cluster_risk Risk Level Assessment cluster_enhancements Enhanced PPE & Controls start Identify Experimental Task (e.g., Weighing, Reaction) core_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes start->core_ppe Always Required risk_assessment Potential for Splash or Aerosol Generation? core_ppe->risk_assessment spill_risk Significant Spill Potential? risk_assessment->spill_risk No fume_hood Work in Chemical Fume Hood risk_assessment->fume_hood Yes respirator Evacuate & Use Respirator (Consult EHS) spill_risk->respirator end_task Proceed with Task Safely spill_risk->end_task No face_shield Add Face Shield fume_hood->face_shield High Splash Risk double_glove Use Double Gloves fume_hood->double_glove Handling Solid/Concentrate face_shield->spill_risk double_glove->spill_risk respirator->end_task

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.